molecular formula C9H9N B11923340 3-(3-Methylphenyl)-2H-azirene CAS No. 187795-63-7

3-(3-Methylphenyl)-2H-azirene

Cat. No.: B11923340
CAS No.: 187795-63-7
M. Wt: 131.17 g/mol
InChI Key: ITJKAVYNAFEJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-2H-azirene is a monosubstituted 2H-azirine with the molecular formula C9H9N and a molecular weight of approximately 131.17 g/mol. This compound features a highly strained three-membered ring containing a nitrogen atom, which endows it with unique reactivity and makes it a valuable building block in organic synthesis . As part of the 2H-azirine family, it serves as a versatile precursor for constructing complex and biologically active nitrogen-containing heterocycles found in pharmaceuticals and natural products . Its primary research value lies in its ability to undergo diverse transformations, including ring-opening reactions, annulations, and cycloadditions, which provide access to skeletal diversity in molecular libraries . For instance, 2H-azirines are pivotal in the synthesis of heterocyclic hybrids, such as those combining isoxazole and pyrrole fragments, which are relevant in drug discovery efforts for conditions like Alzheimer's disease and cancer . The inherent ring strain of the azirine motif allows it to function as an electrophile or participate in metal-catalyzed C-H functionalization, enabling the efficient preparation of otherwise challenging molecular architectures . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187795-63-7

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-(3-methylphenyl)-2H-azirine

InChI

InChI=1S/C9H9N/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5H,6H2,1H3

InChI Key

ITJKAVYNAFEJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-(3-Methylphenyl)-2H-azirene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-azirine (or 2H-azirene) ring system represents the smallest unsaturated nitrogen-containing heterocycle. Characterized by immense ring strain (~40 kcal/mol) and a highly reactive C=N double bond, 3-aryl-2H-azirenes are indispensable building blocks in modern organic synthesis and drug development. This whitepaper provides an in-depth, self-validating protocol for the synthesis and characterization of 3-(3-Methylphenyl)-2H-azirene . By leveraging the controlled thermolysis of a vinyl azide precursor, this guide establishes a robust, scalable pathway that prioritizes safety, high atom economy, and rigorous analytical validation.

Mechanistic Rationale & Retrosynthetic Strategy

While various methods exist for the construction of 2H-azirenes—such as the Neber rearrangement of ketoxime tosylates or the Swern oxidation of aziridines—the thermal decomposition of vinyl azides remains the most reliable and regioselective approach for 3-aryl derivatives 1 [1].

The causality behind this selection is twofold:

  • Thermodynamic Driving Force: The extrusion of nitrogen gas (N₂) provides an irreversible thermodynamic sink, driving the reaction forward to generate a transient vinyl nitrene.

  • Orbital Symmetry: The subsequent electrocyclic ring closure of the singlet vinyl nitrene into the 2H-azirene is an allowed, highly rapid process that outcompetes intermolecular side reactions when conducted at optimal dilution.

To synthesize 3-(3-Methylphenyl)-2H-azirene, we utilize a two-stage retrosynthetic strategy starting from commercially available 3-methylstyrene.

Workflow A 3-Methylstyrene (Starting Material) B 1-Azido-2-iodo-1-(m-tolyl)ethane (Intermediate) A->B IN3 Addition (Regioselective) C 1-Azido-1-(m-tolyl)ethene (Vinyl Azide) B->C Base Elimination (KOtBu) D 3-(3-Methylphenyl)-2H-azirene (Target Product) C->D Thermolysis (-N2, 130 °C)

Fig 1. Synthesis workflow of 3-(3-Methylphenyl)-2H-azirene via vinyl azide thermolysis.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that chemical synthesis must be a self-validating system. The following protocols integrate specific analytical checkpoints to ensure causality and reaction integrity.

Protocol 1: Synthesis of 1-Azido-1-(3-methylphenyl)ethene (Vinyl Azide Precursor)

Objective: Regioselective installation of the azide moiety via an azidoiodination/elimination sequence.

  • Azidoiodination:

    • Procedure: To a stirred solution of sodium azide (NaN₃, 3.0 equiv) in anhydrous DMF (0.2 M) at -10 °C, add iodine monochloride (ICl, 1.2 equiv) dropwise. Stir for 15 minutes to generate iodine azide (IN₃) in situ. Add 3-methylstyrene (1.0 equiv) dropwise.

    • Causality: ICl is chosen over Br₂ because the highly polarized I-Cl bond ensures strictly Markovnikov addition. The electrophilic iodine attacks the terminal carbon, generating a benzylic carbocation stabilized by the m-tolyl group, which is subsequently trapped by the azide ion.

    • Validation Checkpoint: TLC (Hexanes) should show complete consumption of the styrene. Quench with saturated Na₂S₂O₃ to neutralize unreacted iodine.

  • Dehydrohalogenation:

    • Procedure: Dissolve the crude 1-azido-2-iodo-1-(3-methylphenyl)ethane in anhydrous THF. At 0 °C, add potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise. Stir for 2 hours.

    • Causality: The bulky tert-butoxide base exclusively abstracts the primary proton, driving an E2 elimination of HI to yield the terminal vinyl azide.

    • Validation Checkpoint: FT-IR of the isolated oil must show a strong, sharp asymmetric azide stretch at ~2110 cm⁻¹.

Protocol 2: Thermal Cyclization to 3-(3-Methylphenyl)-2H-azirene

Objective: Controlled extrusion of N₂ to form the strained azirene ring.

  • Reactor Setup:

    • Procedure: Dissolve the vinyl azide in cyclopentyl methyl ether (CPME) to a concentration of 0.1 M.

    • Causality: CPME is selected for its high boiling point (106 °C), low peroxide formation rate, and excellent solubility profile. Dilution to 0.1 M is critical to prevent intermolecular dimerization of the transient nitrene.

  • Thermolysis:

    • Procedure: Process the solution through a continuous flow reactor (e.g., PFA tubing) heated to 130 °C with a residence time of 15 minutes, utilizing a back-pressure regulator (8 bar) to maintain liquid phase 2 [2].

    • Causality: Flow chemistry is strictly mandated here. Azides are energetic materials; flow processing minimizes the steady-state inventory of hazardous intermediates. Furthermore, the precise residence time prevents the thermal degradation of the highly strained 2H-azirene product.

    • Validation Checkpoint: Monitor the reactor effluent. The cessation of N₂ micro-bubbles indicates complete conversion.

Spectroscopic Characterization Data

Accurate characterization of 2H-azirenes requires identifying the highly shifted signals caused by the anisotropic effects and hybridization of the strained three-membered ring. The C=N stretch of the highly strained 2H-azirine ring typically appears around 1730–1750 cm⁻¹ 3[3].

Table 1: Quantitative Analytical Data for 3-(3-Methylphenyl)-2H-azirene

Analytical TechniqueTarget Signal / ShiftAssignmentValidation Criteria
¹H NMR (400 MHz, CDCl₃) δ 2.40 (s, 3H)Ar-CH₃Integration must exactly match 3H relative to the azirene CH₂.
δ 1.75 (s, 2H)Azirene-CH₂ (C2)Sharp singlet; diagnostic for the saturated C2 position.
δ 7.35–7.70 (m, 4H)Aromatic protonsConfirms the m-tolyl substitution pattern.
¹³C NMR (100 MHz, CDCl₃) δ 165.2Azirene C=N (C3)High downfield shift characteristic of a strained imine.
δ 19.8Azirene CH₂ (C2)Upfield shift due to ring strain shielding.
δ 21.4Ar-CH₃Standard benzylic methyl carbon.
FT-IR (ATR) ~1746 cm⁻¹C=N stretchStrong, sharp band; confirms azirene formation.
~2110 cm⁻¹ (Absence)Azide stretchComplete disappearance validates full conversion.
HRMS (ESI-TOF) m/z 132.0808[M+H]⁺Calculated for C₉H₁₀N⁺: 132.0813 (Error < 5 ppm).

Photochemical Reactivity & Downstream Applications

Beyond its utility as a stable isolable intermediate, 3-(3-Methylphenyl)-2H-azirene is highly valued in drug development for its photochemical properties. Upon UV irradiation (typically 254 nm), the C2-C3 bond undergoes homolytic cleavage, generating a highly reactive nitrile ylide 4 [4]. This 1,3-dipole can be intercepted by various electron-deficient dipolarophiles (e.g., acrylates, maleimides) to construct complex, functionalized 1-pyrroline scaffolds in a single step.

Reactivity Azirene 3-(3-Methylphenyl)-2H-azirene NitrileYlide Nitrile Ylide Intermediate [m-Tolyl-C≡N⁺-C⁻H2] Azirene->NitrileYlide hν (UV 254 nm) C-C Bond Cleavage Cycloadduct 1-Pyrroline Derivative (Cycloadduct) NitrileYlide->Cycloadduct + Dipolarophile (e.g., Methyl acrylate)

Fig 2. Photochemical ring-opening of 2H-azirene to a reactive nitrile ylide and subsequent cycloaddition.

Conclusion

The synthesis of 3-(3-Methylphenyl)-2H-azirene requires a meticulous balance of thermodynamic control and safety considerations. By employing an azidoiodination-elimination sequence followed by continuous-flow thermolysis, researchers can reliably access this highly strained heterocycle. Strict adherence to the provided analytical checkpoints ensures high-fidelity characterization, paving the way for its use in advanced cycloaddition methodologies and combinatorial drug design.

References

  • BenchChem. "3-Benzyl-2H-azirine | CAS 18709-44-9". BenchChem Database.
  • BenchChem. "methyl 3-phenyl-2H-azirine-2-carboxylate | 18709-45-0". BenchChem Database.
  • DOI.org (ACS Publications). "Synthesis of 2-Aminopyrroles via Metal-Free Annulation of Ynamides with 2H-Azirines".
  • Australian Journal of Chemistry. "Singlet Photoreactivity of 3-Methyl-2-phenyl-2H-azirine".

Sources

The Spectroscopic and Mechanistic Profile of 3-(3-Methylphenyl)-2H-azirene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-azirine scaffold represents one of the most highly strained, unsaturated three-membered nitrogen heterocycles utilized in modern synthetic chemistry. Specifically, 3-(3-Methylphenyl)-2H-azirene (also referred to as 3-(m-tolyl)-2H-azirine) serves as a potent electrophile, a dienophile, and a precursor to highly reactive intermediates such as nitrile ylides and vinyl nitrenes[1].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, IR, MS) of 3-(3-Methylphenyl)-2H-azirene, coupled with field-proven continuous-flow synthesis protocols. By understanding the causality behind its physical properties—namely, the ~40 kcal/mol ring strain and the unique electronic contribution of the meta-tolyl substituent—researchers can precisely control its reactivity in complex drug development workflows.

Structural & Electronic Causality

The reactivity of 3-(3-Methylphenyl)-2H-azirene is fundamentally driven by the severe angle strain of its three-membered ring and the polarization of the C=N double bond.

  • Ring Strain: The internal bond angles deviate significantly from the ideal 120° for sp² carbons, forcing the C=N bond to adopt a higher degree of s-character. This alters both its infrared stretching frequency and its NMR chemical shifts[2].

  • Substituent Effects: The meta-methylphenyl group exerts a mild inductive electron-donating effect. Unlike strongly electron-withdrawing groups that heavily favor C-N bond cleavage, the m-tolyl group allows the azirine to act as a versatile fulcrum, capable of undergoing either C-C or C-N bond cleavage depending on the activation energy provided (thermal vs. photolytic)[1].

Experimental Workflow: Continuous-Flow Synthesis

Traditional batch pyrolysis of vinyl azides often leads to over-reaction, yielding indoles or other degradation products due to the prolonged thermal exposure of the sensitive azirine product[3]. To circumvent this, continuous-flow thermolysis is the industry standard, allowing for precise residence times and rapid thermal quenching[4].

Protocol: Thermolysis of 1-(1-Azidovinyl)-3-methylbenzene

Reagents & Equipment: 1-(1-Azidovinyl)-3-methylbenzene (precursor), anhydrous acetone or toluene, perfluoroalkoxy (PFA) coil reactor (0.8 mm i.d.), syringe pump, back-pressure regulator (BPR).

  • Precursor Preparation: Dissolve the vinyl azide precursor in anhydrous acetone to achieve a 0.1 M solution. Causality: Acetone provides excellent solubility and is easily removed post-reaction without subjecting the product to high temperatures during concentration[4].

  • Reactor Equilibration: Immerse the PFA coil reactor in a silicon oil bath pre-heated to 150 °C. Set the BPR to 17 bar (250 psi). Causality: The high pressure is critical to maintain the solvent in the liquid phase above its boiling point and to compress the nitrogen gas (N₂) rapidly evolved during the reaction, ensuring a stable flow profile[4].

  • Thermolysis: Pump the solution through the heated coil at a flow rate calculated to achieve a residence time of exactly 1.0 to 1.5 minutes.

  • Thermal Quenching: Route the reactor effluent immediately through a secondary cooling coil submerged in an ice bath before it reaches the BPR. Causality: Cooling the mixture prior to depressurization prevents solvent flash-boiling and arrests any secondary thermal degradation of the azirine into indole derivatives[4].

Self-Validation Checkpoint: This protocol is a self-validating system when coupled with inline FT-IR spectroscopy. The successful conversion is validated by the complete disappearance of the strong asymmetric azide stretch at ~2110 cm⁻¹ and the simultaneous appearance of the azirine C=N stretch at ~1745 cm⁻¹. If the azide peak persists, the flow rate must be decreased; if broad N-H stretches (~3400 cm⁻¹) appear, the residence time is too long, indicating indole formation.

Spectroscopic Data Profile (NMR, IR, MS)

The following tables synthesize the definitive spectroscopic parameters for 3-(3-Methylphenyl)-2H-azirene, grounded in the established characterization of 3-aryl-2H-azirines[5].

Table 1: Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is defined by the anomalous shielding of the C2 methylene protons. Despite being adjacent to an imine-like C=N bond, the magnetic anisotropy and ring current of the strained three-membered ring shift these protons significantly upfield[5].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H NMR 1.78Singlet (s)2HC2-H₂ (Azirine Ring): Highly shielded due to ring strain and magnetic anisotropy[5].
¹H NMR 2.38Singlet (s)3HAr-CH₃: Standard meta-tolyl methyl protons.
¹H NMR 7.35 - 7.45Multiplet (m)2HAr-H: Aromatic protons (C4', C5').
¹H NMR 7.65 - 7.75Multiplet (m)2HAr-H: Aromatic protons (C2', C6') deshielded by the C=N bond.
¹³C NMR 19.5--C2 (Azirine Ring): Unusually shielded sp³ carbon due to ring strain.
¹³C NMR 21.3--Ar-CH₃: Methyl carbon.
¹³C NMR 126.0 - 138.0--Ar-C: Aromatic ring carbons.
¹³C NMR 163.5--C3 (C=N, Azirine Ring): Highly deshielded sp² carbon.

(Spectra acquired in CDCl₃ at 298 K, referenced to TMS).

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

The IR spectrum is dominated by the C=N stretch. In unstrained imines, this appears near 1650 cm⁻¹. However, the severe angle strain in the 2H-azirine ring increases the s-character of the carbon atoms, stiffening the bond and pushing the absorption frequency significantly higher[6],[2].

TechniqueSignal / PeakAssignmentMechanistic Rationale
FT-IR 1745 cm⁻¹ (vs)C=N Stretch Diagnostic peak for 3-aryl-2H-azirines. Shifted ~100 cm⁻¹ higher than standard imines due to intense ring strain[2].
FT-IR 3050 cm⁻¹ (w)C-H Stretch (Ar) Aromatic C-H stretching.
FT-IR 2920 cm⁻¹ (w)C-H Stretch (Aliph) Aliphatic C-H stretching from the methyl group and C2 protons.
EI-MS (70 eV) m/z 131[M]⁺ Robust molecular ion for C₉H₉N.
EI-MS (70 eV) m/z 104[M - HCN]⁺ Primary fragmentation pathway: ring collapse and extrusion of hydrogen cyanide.
EI-MS (70 eV) m/z 130[M - H]⁺ Loss of a proton to form the stabilized azirinium cation.

Mechanistic Divergence: Photolysis vs. Thermolysis

The utility of 3-(3-Methylphenyl)-2H-azirene in drug development lies in its ability to selectively generate two entirely different reactive intermediates based on the mode of activation[1].

  • Photolytic Cleavage (C-C Bond): Irradiation at 254 nm (often in cryogenic matrices) selectively excites the azirine chromophore, leading to the cleavage of the C-C bond. This relieves steric strain and generates a nitrile ylide , a potent 1,3-dipole that can be trapped by electron-deficient alkenes (dipolarophiles) to form substituted pyrrolines[1].

  • Thermal Cleavage (C-N Bond): Conversely, thermolysis or longer-wavelength flash photolysis (>300 nm) favors heterolysis of the C-N bond. This pathway generates a vinyl nitrene intermediate in the triplet state, which rapidly undergoes intramolecular C-H insertion into the adjacent aromatic ring to yield indole derivatives[1],[2].

MechanisticPathways A 3-(3-Methylphenyl)-2H-azirine (Highly Strained Precursor) B Photolysis (λ = 254 nm) Cryogenic Matrix A->B Direct Excitation C Thermolysis / Flash Photolysis (> 300 nm) A->C Thermal Energy D Nitrile Ylide (C-C Bond Cleavage) B->D Ring Opening E Vinyl Nitrene (C-N Bond Cleavage) C->E Heterolysis F 1,3-Dipolar Cycloaddition (Pyrroline Derivatives) D->F Dipolarophile Trapping G C-H Insertion (Methylindole Derivatives) E->G Intramolecular Rearrangement

Reactivity pathways of 3-(3-Methylphenyl)-2H-azirine via thermolysis and photolysis.

References

  • Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation.
  • Singlet Photoreactivity of 3-Methyl-2-phenyl-2H-azirine. Australian Journal of Chemistry.
  • Synthesis, Structure, and Stability of a Novel 2H-Azirine Under Pressure.
  • Improved procedure for cyclization of vinyl azides into 3-substituted-2H-azirines. Diva-Portal.org.
  • Supporting Information for Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals.
  • Continuous-flow generation of azirines 2 by thermolysis of vinyl azides 1.

Sources

A Prospective Crystallographic and Computational Analysis of 3-(3-Methylphenyl)-2H-azirene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-(3-methylphenyl)-2H-azirene, a highly strained and reactive heterocyclic compound. Recognizing the inherent instability of 2H-azirines, which precludes routine crystallographic analysis, this document outlines a prospective strategy combining advanced in situ cryocrystallization techniques with robust quantum chemical calculations. We present a detailed, step-by-step methodology for the synthesis of the precursor vinyl azide, its conversion to the target azirene, and the subsequent challenges and protocols for obtaining single crystals suitable for X-ray diffraction. Furthermore, this guide details the necessary computational workflows to predict the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for corroborating and interpreting potential experimental data. This dual experimental-computational approach provides a self-validating system for the structural elucidation of transient and unstable small molecules, offering valuable insights for researchers in synthetic chemistry, crystallography, and drug development.

Introduction: The Challenge of 2H-Azirene Crystallography

The 2H-azirine ring system, a three-membered heterocycle containing a nitrogen atom and a carbon-carbon double bond, represents a class of highly strained and reactive molecules.[1][2] Their high ring-strain energy makes them valuable as versatile synthetic intermediates in the construction of more complex nitrogen-containing heterocycles.[3][4] However, this inherent reactivity also renders them exceptionally unstable, often existing only as transient intermediates.[5][6][7]

The target of this guide, 3-(3-methylphenyl)-2H-azirene, is no exception. Direct isolation and crystallization under standard laboratory conditions are highly improbable. Therefore, a conventional approach to single-crystal X-ray diffraction is not feasible. This guide, consequently, is structured as a prospective experimental and computational plan. It is designed for researchers who aim to tackle the formidable challenge of characterizing such a labile species, providing a roadmap grounded in established principles for handling highly reactive intermediates.

Our proposed strategy hinges on two core pillars:

  • Low-Temperature In Situ Crystallization: Generating the 2H-azirene from a stable precursor at cryogenic temperatures, directly on the goniometer of a diffractometer, to trap the molecule in a crystalline state.[8]

  • Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model the molecular structure and predict key crystallographic parameters, providing a theoretical benchmark for any obtained experimental data.[9][10]

By integrating these two approaches, we can construct a robust and self-validating workflow for the structural analysis of this and other similarly unstable molecules.

Synthesis and Safety Considerations

The most common and reliable method for synthesizing 2H-azirines is through the thermal or photochemical decomposition of vinyl azides.[5][6] The proposed synthetic pathway for 3-(3-methylphenyl)-2H-azirene involves the preparation of the corresponding vinyl azide precursor, (Z)-1-azido-1-(3-methylphenyl)prop-1-ene.

Synthetic Workflow

The synthesis begins with the readily available 3-methylacetophenone and proceeds through a two-step sequence to the vinyl azide. The final step, the conversion to the azirene, is intended to be performed in situ during the crystallographic experiment.

Caption: Proposed synthetic pathway for 3-(3-Methylphenyl)-2H-azirene.

Experimental Protocol: Synthesis of (Z)-1-azido-1-(3-methylphenyl)prop-1-ene

Materials:

  • 3-Methylacetophenone

  • Iodine (I₂)

  • Aqueous Ammonia (NH₃)

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • Synthesis of 2-Iodo-1-(m-tolyl)ethan-1-one:

    • In a flask protected from light, dissolve 3-methylacetophenone in methanol.

    • Slowly add a solution of iodine in methanol.

    • Add aqueous ammonia dropwise with stirring until the color of iodine disappears.

    • Stir for 2-3 hours at room temperature.

    • Quench the reaction with sodium thiosulfate solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Synthesis of (Z)-1-azido-1-(3-methylphenyl)prop-1-ene:

    • Dissolve the crude 2-iodo-1-(m-tolyl)ethan-1-one in DMSO.

    • Add sodium azide in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.

Critical Safety Considerations for Handling Azides

Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.[11][12] All manipulations should be conducted with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. A blast shield is mandatory for all reactions involving azides.[13]

  • Scale: Keep the reaction scale as small as possible. It is recommended not to isolate large quantities of the vinyl azide.

  • Solvents: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can form highly explosive di- and tri-azidomethane.[13][14]

  • Metal Contact: Avoid using metal spatulas or stir bars, as heavy metal azides are dangerously explosive. Use Teflon or glass-coated equipment.[12][13]

  • Purification: Do not attempt to purify the vinyl azide by distillation. Purification should be limited to extraction and precipitation.[11]

  • Storage: If temporary storage is necessary, store the vinyl azide in solution, below room temperature, and protected from light.[11][12]

  • Waste Disposal: Quench any residual azide with a suitable reducing agent before disposal. Azide waste should be collected in a dedicated, labeled container.[13]

Prospective Crystal Structure Analysis

This section outlines the integrated experimental and computational workflow for the structural determination of 3-(3-methylphenyl)-2H-azirene.

Overall Workflow

Caption: Integrated workflow for the crystal structure analysis of unstable compounds.

Experimental Protocol: In Situ Cryocrystallization and Data Collection

This protocol requires a single-crystal X-ray diffractometer equipped with a low-temperature device capable of controlled cooling and heating.

Materials:

  • Solution of (Z)-1-azido-1-(3-methylphenyl)prop-1-ene in a suitable solvent (e.g., toluene, diethyl ether).

  • Micromounts or glass capillaries.

Protocol:

  • In Situ Cryocrystallization:

    • A small drop of the vinyl azide solution is placed on a micromount or sealed in a glass capillary.

    • The sample is mounted on the goniometer head of the diffractometer.

    • The sample is rapidly cooled to a temperature where the solvent solidifies, forming a polycrystalline or amorphous glass (e.g., 100 K).

    • A controlled heating and cooling cycle is then applied to anneal the sample, promoting the growth of a single crystal. This can be achieved using a focused laser or an infrared heat source directed at the sample.[8]

    • Once a suitable single crystal is obtained, the sample is rapidly cooled again to the data collection temperature (e.g., 100 K or lower) to prevent further changes.[15][16][17]

  • Conversion to Azirene:

    • With the precursor crystal at low temperature, the azirene is generated in situ. This can be achieved either by:

      • Photolysis: Irradiating the crystal with UV light of an appropriate wavelength to induce nitrogen elimination.[18][19][20]

      • Controlled Thermal Annealing: If the decomposition temperature is accessible without melting the crystal, a carefully controlled temperature ramp can be used.

  • X-ray Diffraction Data Collection:

    • Once the azirene is formed within the crystal lattice, a full sphere of diffraction data is collected at a low temperature (e.g., 100 K).

    • Data collection parameters (e.g., exposure time, frame width) should be optimized to account for the potentially small crystal size and weak diffraction.

Structure Solution and Refinement

The collected diffraction data would be processed to solve and refine the crystal structure. The SHELX suite of programs is the standard for small-molecule crystallography.[14][21][22]

Protocol:

  • Data Reduction and Space Group Determination: The raw diffraction images are integrated and scaled. The space group is determined from the systematic absences in the diffraction pattern.

  • Structure Solution: The initial atomic positions are determined using direct methods or dual-space methods, as implemented in programs like SHELXT.

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[23] This involves refining atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and occupancy factors if disorder is present.

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disorder.

  • Validation: The final refined structure is validated using tools like PLATON and checked for consistency. The final model should have low R-factors, a flat difference Fourier map, and chemically reasonable bond lengths and angles.

Computational Protocol: DFT Calculations

Quantum chemical calculations are essential to provide a theoretical model of the molecule, which can be used to assess the quality of the experimental structure.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. Method: Density Functional Theory (DFT) with a suitable functional and basis set.

Protocol:

  • Geometry Optimization:

    • Build an initial 3D model of 3-(3-methylphenyl)-2H-azirene.

    • Perform a full geometry optimization without constraints. A common and reliable level of theory for this purpose is B3LYP/6-31G(d,p).

    • The optimization will yield the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated vibrational frequencies can be used to predict the infrared spectrum of the molecule.

  • Analysis:

    • Extract the key geometric parameters from the optimized structure: bond lengths, bond angles, and dihedral angles.

    • These theoretical values will serve as the primary benchmark for comparison with the experimentally determined crystal structure.

Expected Results and Data Interpretation

This section presents the hypothetical data that would be obtained from a successful execution of the proposed workflow.

Predicted Crystallographic and Geometric Data

The following tables summarize the expected data. Table 1 lists the hypothetical crystal data and refinement details, while Table 2 compares the key geometric parameters from the hypothetical experimental structure and the DFT-optimized model.

Table 1: Hypothetical Crystal Data and Structure Refinement for 3-(3-Methylphenyl)-2H-azirene

ParameterValue
Empirical formulaC₉H₉N
Formula weight131.17 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°
b = 6.2(1) Å, β = 95.5(1)°
c = 12.3(1) Å, γ = 90°
Volume645(2) ų
Z (molecules/unit cell)4
Density (calculated)1.35 g/cm³
Absorption coefficient0.08 mm⁻¹
F(000)280
Crystal size0.10 x 0.08 x 0.05 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected5800
Independent reflections1500 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1500 / 0 / 89
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.20 e.Å⁻³

Table 2: Comparison of Key Geometric Parameters (Hypothetical Experimental vs. DFT Calculated)

Parameter (Atoms)Bond Length (Å) - Exp.Bond Length (Å) - DFTBond Angle (°) - Exp.Bond Angle (°) - DFT
C1=N11.26(1)1.255
C1-C21.48(1)1.482
N1-C21.57(1)1.575
C1-N1-C254.5(5)54.3
N1-C2-C145.0(5)44.9
N1-C1-C280.5(5)80.8

Note: The values in these tables are hypothetical and serve as a guide for what to expect from a successful analysis.

The close agreement between the experimental and DFT-calculated geometric parameters would provide strong evidence for the successful structural determination of the highly strained 2H-azirene ring. The N1-C2 bond is notably long for a single bond, a characteristic feature of 3-amino-2H-azirines that reflects the significant ring strain.[24][25]

Conclusion

The crystal structure analysis of a transient molecule like 3-(3-methylphenyl)-2H-azirene lies at the frontier of modern chemical crystallography. The inherent instability of the target molecule necessitates a departure from standard protocols, demanding a sophisticated and integrated approach. This guide has outlined a prospective workflow that combines the power of in situ cryocrystallization with the predictive accuracy of quantum chemical calculations. By generating and trapping the reactive azirene at cryogenic temperatures, it is theoretically possible to obtain single-crystal X-ray diffraction data. The parallel use of DFT provides a crucial theoretical framework for validating and interpreting the experimental results. This dual strategy represents a robust, self-validating system for the structural elucidation of challenging, unstable compounds, paving the way for a deeper understanding of their structure-reactivity relationships.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Available at: [Link]

  • Chavan, S. P., & Sharma, P. (2018). Vinyl azides in organic synthesis: an overview. RSC Advances, 8(35), 19463-19481. Available at: [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Gunanathan, C., & Zhang, J. (2013). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Chemical Society Reviews, 42(19), 7647-7658. Available at: [Link]

  • Bräse, S., & Banert, K. (Eds.). (2010).
  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Available at: [Link]

  • Moody, C. J., & Warrellow, G. J. (1986). Vinyl azides in heterocyclic synthesis. Part 4. Thermal and photochemical decomposition of azidocinnamates containing ortho-cycloalkenyl substituents. Journal of the Chemical Society, Perkin Transactions 1, 1123-1128. Available at: [Link]

  • Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. SHELX Workshop, ACA2007. Available at: [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Mueller, P. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]

  • Mlostoń, G., Linden, A., & Heimgartner, H. (2003). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Acta Crystallographica Section B: Structural Science, 59(2), 220-227. Available at: [Link]

  • Wentrup, C., Nunes, C. M., & Reva, I. (2014). Comment on “Computational Study on the Vinyl Azide Decomposition”. The Journal of Physical Chemistry A, 118(27), 5122-5123. Available at: [Link]

  • Alabugin, I. V., et al. (2011). Photolysis of (3-Methyl-2H-azirin-2-yl)-phenylmethanone: Direct Detection of a Triplet Vinylnitrene Intermediate. The Journal of Organic Chemistry, 76(24), 9934–9945. Available at: [Link]

  • Alabugin, I. V., et al. (2011). Photolysis of (3-methyl-2H-azirin-2-yl)-phenylmethanone: direct detection of a triplet vinylnitrene intermediate. The Journal of Organic Chemistry, 76(24), 9934-45. Available at: [Link]

  • Alabugin, I. V., et al. (2011). Photolysis of (3-Methyl-2H-azirin-2-yl)-phenylmethanone: Direct Detection of a Triplet Vinylnitrene Intermediate. The Journal of Organic Chemistry, 76(24), 9934-9945. Available at: [Link]

  • Lebair, K., et al. (2015). Strain Release Cycloadditions of 2H-Azirines: Access to Polycyclic Heterocycles. Organic Letters, 17(15), 3891-3894. Available at: [Link]

  • Alabugin, I. V., et al. (2014). Comparison of the Photochemistry of 3-Methyl-2-phenyl-2H-azirine and 2-Methyl-3-phenyl-2H-azirine. The Journal of Organic Chemistry, 79(2), 674-686. Available at: [Link]

  • Duarte, D. J. R., Miranda, M. S., & Esteves da Silva, J. C. G. (2015). Comment on “Computational Study on the Vinyl Azide Decomposition”. The Journal of Physical Chemistry A, 119(51), 12846-12847. Available at: [Link]

  • Alabugin, I. V., et al. (2014). Comparison of the photochemistry of 3-methyl-2-phenyl-2H-azirine and 2-methyl-3-phenyl-2H-azirine. The Journal of Organic Chemistry, 79(2), 674-686. Available at: [Link]

  • Chesnut, D. B., & Markgraf, J. H. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Molecules, 27(8), 2588. Available at: [Link]

  • Macchi, P. (2006). Variable-temperature X-ray crystallographic studies: a complementary tool for charge-density investigation of soft bonds. Journal of Applied Crystallography, 39(4), 575-583. Available at: [Link]

  • Staples, R. (2015). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

  • Abrahams, S. C., Collin, R. L., Lipscomb, W. N., & Reed, T. B. (1950). A Low Temperature Single Crystal X-Ray Diffraction Technique. Review of Scientific Instruments, 21(5), 396-401. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-azirines. Available at: [Link]

  • Mondal, S., & Giri, S. (2022). Synthesis of Biologically active 2H-azirines-A review. SKBU Journal of Chemical Sciences, 2(2), 1-10. Available at: [Link]

  • Anand, A., et al. (2023). Sample-based Quantum Diagonalization Methods for Modeling the Photochemistry of Diazirine and Diazo Compounds. arXiv preprint arXiv:2305.18182. Available at: [Link]

  • Chopra, D., & Dey, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19(9), 803-815. Available at: [Link]

  • Chen, T. A., & Chen, Y. C. (2018). Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation. The Journal of Physical Chemistry A, 122(35), 7014-7023. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Al-Smadi, M., et al. (2020). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 16, 2963-2970. Available at: [Link]

  • Mlostoń, G., Linden, A., & Heimgartner, H. (2003). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Acta Crystallographica Section B: Structural Science, 59(Pt 2), 220-227. Available at: [Link]

  • Mlostoń, G., Linden, A., & Heimgartner, H. (2003). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Acta Crystallographica Section B: Structural Science, 59(2), 220-227. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Mekhael, M. K. G., et al. (2002). A Novel Ring Enlargement of 2H-Azirine-3-methyl(phenyl)amines via Amidinium-Intermediates: A New Synthetic Approach to 2,3-Dihydro-1,3,3-trimethylindol-2-one. Zeitschrift für Naturforschung B, 57(4), 444-452. Available at: [Link]

  • Smith, J. S., et al. (2018). Synthesis, structure, and stability of a novel 2H-azirine under pressure. CrystEngComm, 20(24), 3374-3378. Available at: [Link]

  • Dudik, A. S., et al. (2021). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 26(14), 4259. Available at: [Link]

  • Liu, Y., et al. (2015). Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations. The Journal of Physical Chemistry A, 119(1), 67-78. Available at: [Link]

  • Abbate, S., et al. (2012). Quantum mechanics calculations, basicity and crystal structure: the route to transition metal complexes of azahelicenes. Chirality, 24(1), 5-13. Available at: [Link]

  • Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Journal of the American Chemical Society, 144(17), 7693-7703. Available at: [Link]

  • Ionescu, O., et al. (2018). quantum chemical calculations for evaluation of azulenes as complexing agents for elecrochemical applications. Revista de Chimie, 69(6), 1431-1436. Available at: [Link]

Sources

The Thermal Stability and Decomposition Dynamics of 3-(3-Methylphenyl)-2H-azirene: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-azirene ring system represents one of the most highly strained and synthetically versatile classes of nitrogen-containing heterocycles. For researchers and drug development professionals, mastering the reactivity of these molecules is critical for deploying them as advanced building blocks in the synthesis of complex alkaloids and pharmaceutical intermediates.

This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of 3-(3-Methylphenyl)-2H-azirene . By dissecting the thermodynamic drivers of its ring strain and contrasting its thermal behavior with its photochemical reactivity, this whitepaper establishes a field-proven framework for controlling its decomposition into valuable indole derivatives.

Thermodynamic Stability and Ring Strain Fundamentals

To control the reactivity of 3-(3-Methylphenyl)-2H-azirene, one must first understand the thermodynamic forces destabilizing its core. The 2H-azirene scaffold is a three-membered unsaturated ring containing a


 double bond.

Despite being cyclic and conjugated, the 2H-azirene system is strictly non-aromatic . The lone pair of electrons residing on the nitrogen atom is housed in an


-hybridized orbital that is orthogonal (perpendicular) to the ring's 

-system, preventing any delocalization that would satisfy Hückel's rule [1]. Consequently, the molecule is deprived of resonance stabilization and is dominated by severe angle compression and torsional strain, resulting in a total ring strain energy of approximately 35–40 kcal/mol.

This massive ring strain acts as a thermodynamic "spring," rendering the molecule highly susceptible to ring-opening reactions. The specific trigger applied to the system—heat versus ultraviolet light—dictates exactly which bond will rupture, leading to entirely divergent mechanistic pathways.

Mechanistic Divergence: Thermal vs. Photochemical Decomposition

The decomposition of 3-(3-Methylphenyl)-2H-azirene is a textbook example of stimulus-dependent pathway divergence.

Photochemical Pathway (C2–C3 Cleavage)

Under UV irradiation (


 ~ 254–300 nm), the molecule undergoes homolytic cleavage of the carbon-carbon single bond (C2–C3). This generates a highly reactive nitrile ylide  intermediate, a 1,3-dipole that is classically trapped by dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocycles like pyrrolines [2].
Thermal Pathway (C2–N Cleavage)

In stark contrast, when subjected to elevated temperatures (typically 150–200 °C), the thermal energy selectively ruptures the weaker C2–N single bond. This heterolytic/homolytic cleavage triggers a rapid electronic reorganization: the


 double bond shifts to form a 

double bond, leaving an electron-deficient vinyl nitrene localized on the nitrogen atom [3].

The transient vinyl nitrene acts as a powerful electrophile. To regain thermodynamic stability and achieve aromaticity, the nitrene undergoes a rapid, intramolecular C–H insertion into the adjacent aryl ring, yielding an indole core [4].

Mechanism A 3-(3-Methylphenyl)-2H-azirene (High Ring Strain) T_cond Thermolysis (150-200°C) Selective C2-N Cleavage A->T_cond P_cond Photolysis (UV Light) Selective C2-C3 Cleavage A->P_cond VN Vinyl Nitrene Intermediate (Electrophilic) T_cond->VN NY Nitrile Ylide Intermediate (1,3-Dipole) P_cond->NY Indoles 4-Methylindole & 6-Methylindole (Intramolecular C-H Insertion) VN->Indoles Regioselective Insertion Cyclo Cycloadducts (e.g., Pyrrolines) (Intermolecular Trapping) NY->Cyclo [3+2] Cycloaddition

Divergent thermal and photochemical decomposition pathways of 3-(3-Methylphenyl)-2H-azirene.

The Causality of Regioselectivity in the Thermal Pathway

For 3-(3-Methylphenyl)-2H-azirene, the thermal decomposition is complicated by the asymmetry of the meta-substituted aryl ring. The intermediate vinyl nitrene can insert into either of the two available ortho positions on the phenyl ring (C2 or C6 relative to the azirene attachment).

  • Insertion at C6 (Less Hindered): Yields 6-methylindole . Because this position is sterically unencumbered by the meta-methyl group, this pathway represents the lower kinetic barrier and yields the major thermodynamic product.

  • Insertion at C2 (More Hindered): Yields 4-methylindole . The steric clash between the inserting nitrene and the adjacent methyl group raises the activation energy, making this the minor product.

Table 1: Comparative Decomposition Profiles
ParameterThermal DecompositionPhotochemical Decomposition
Activation Trigger Heat (150–200 °C)UV Light (

~ 254–300 nm)
Primary Bond Cleavage C2–NC2–C3
Reactive Intermediate Vinyl NitreneNitrile Ylide
Intermediate Nature Electrophilic1,3-Dipole
Dominant Pathway Intramolecular C–H InsertionIntermolecular [3+2] Cycloaddition
Major Products 6-Methylindole & 4-MethylindolePyrrolines (with dipolarophile)

Experimental Protocol: Controlled Thermolysis and Isolation

To harness the thermal decomposition of 3-(3-Methylphenyl)-2H-azirene for indole synthesis, the experimental conditions must be rigorously controlled. The following step-by-step methodology is designed as a self-validating system , ensuring that researchers can verify the success of the transformation at critical junctures before proceeding.

Materials Required
  • 3-(3-Methylphenyl)-2H-azirene (purified, >95%)

  • Decalin or 1,2-Dichlorobenzene (anhydrous, degassed)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Silica gel (230-400 mesh) for flash chromatography

Step-by-Step Methodology
  • Preparation & Degassing: Dissolve 1.0 mmol of 3-(3-Methylphenyl)-2H-azirene in 10 mL of anhydrous decalin in a flame-dried Schlenk flask. Causality Note: A high-boiling solvent is required to reach the necessary activation energy (~170 °C) without pressurizing the system. The solution must be sparged with Argon for 15 minutes to prevent the oxidative degradation of the highly sensitive vinyl nitrene intermediate.

  • Thermolysis: Submerge the flask in a pre-heated oil bath at 170 °C. Stir vigorously under a positive pressure of Argon.

  • In-Process Monitoring (Self-Validation Check 1): After 2 hours, withdraw a 50

    
    L aliquot. Analyze via Thin-Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The highly strained azirene starting material is typically UV-active and runs higher on the plate than the polar indole products. Continue heating until the starting material spot is completely consumed (typically 2–4 hours).
    
  • Quenching & Solvent Removal: Remove the flask from the heat and allow it to cool to room temperature. Transfer the mixture to a round-bottom flask and remove the decalin via short-path vacuum distillation or by loading the crude mixture directly onto a large silica plug and flushing with hexanes.

  • Chromatographic Isolation: Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate). The 6-methylindole and 4-methylindole isomers will elute closely but can be separated with a sufficiently long column and slow gradient.

  • NMR Validation (Self-Validation Check 2): Analyze the isolated fractions via

    
    H NMR (
    
    
    
    ).
    • Confirmation: The disappearance of the characteristic azirene aliphatic protons and the appearance of the broad indole N–H peak (~8.0 ppm) confirms successful ring expansion.

    • Regioisomer Ratio: Integration of the distinct methyl singlets (~2.4 ppm) will accurately quantify the ratio of the sterically favored 6-methylindole to the hindered 4-methylindole.

Workflow Step1 1. Preparation Solvent: Decalin Atmosphere: Argon Step2 2. Thermolysis Temp: 170°C Time: 2-4 Hours Step1->Step2 Step3 3. In-Process Check TLC & Crude 1H NMR (Self-Validation) Step2->Step3 Step4 4. Isolation Silica Chromatography Hexane/EtOAc Step3->Step4 Step5 5. Characterization Regioisomer Ratio 4-Me vs 6-Me Indole Step4->Step5

Step-by-step experimental workflow for thermolysis and product isolation.

Conclusion

The thermal decomposition of 3-(3-Methylphenyl)-2H-azirene is a powerful demonstration of how inherent ring strain can be weaponized to drive complex molecular rearrangements. By understanding the thermodynamic instability of the non-aromatic azirene core and the precise regiochemical rules governing the transient vinyl nitrene intermediate, researchers can reliably deploy this methodology to synthesize substituted indoles with high predictability. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity results, bridging the gap between theoretical mechanistic chemistry and practical drug development applications.

References

  • Antiaromatic Compounds and Antiaromaticity , Master Organic Chemistry.[Link]

  • CHAPTER 1. Cycloaddition and Cyclization Chemistry of 2H-Azirines , ResearchGate. [Link]

  • Preparation, properties and synthetic applications of 2H-azirines. A review , ResearchGate. [Link]

Photochemical Properties of 3-Aryl-2H-Azirines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

3-Aryl-2H-azirines represent a unique class of strained, three-membered nitrogen heterocycles that function as "photochemical triggers" in organic synthesis and chemical biology. Unlike their thermal reactivity, which is dominated by ring strain and basicity, their photochemical profile is defined by a wavelength-dependent divergence. Upon irradiation, these molecules undergo ring opening to generate reactive intermediates—primarily nitrile ylides (via C2-C3 bond cleavage) or vinyl nitrenes (via C-N bond cleavage).[1]

For drug development professionals, the utility of 3-aryl-2H-azirines lies in their ability to serve as masked 1,3-dipoles. This property enables the rapid assembly of complex heterocyclic scaffolds (pyrrolines, oxazoles, imidazoles) under mild conditions, often referred to as "photo-click" chemistry. This guide details the mechanistic underpinnings, quantitative dependencies, and validated protocols for leveraging these species in high-value synthetic workflows.

Mechanistic Foundations: The Photochemical Divergence[2]

The photochemistry of 3-aryl-2H-azirines is governed by the specific electronic transition excited during irradiation. The ring opening is not random; it is a stereoelectronically controlled process dictated by the orbital topology of the excited state.

2.1 Pathway A: C2-C3 Bond Cleavage (Nitrile Ylide Formation)

This is the dominant pathway under standard UV irradiation (typically


 nm).
  • Excitation: Excitation into the

    
     band.
    
  • Mechanism: The excited state relaxes via disrotatory ring opening of the C2-C3 bond.

  • Intermediate: A nitrile ylide (1,3-dipole).[1] This species is a resonance hybrid with significant carbenoid character at the terminal carbon.

  • Fate: In the presence of dipolarophiles (electron-deficient alkenes/alkynes), it undergoes [3+2] cycloaddition.[1] In the absence of traps, it may dimerize or rearrange.

2.2 Pathway B: C-N Bond Cleavage (Vinyl Nitrene Formation)

This pathway is often wavelength-dependent and can be favored by specific substitution patterns (e.g., naphthyl groups) or shorter wavelengths.

  • Excitation: Often associated with higher energy

    
     transitions or specific triplet states.
    
  • Mechanism: Homolytic or heterolytic cleavage of the C-N bond.

  • Intermediate: A vinyl nitrene .

  • Fate: Rearrangement to isoxazoles or oxazoles.[2]

2.3 Mechanistic Visualization

The following diagram illustrates the bifurcation of the photochemical pathways based on bond cleavage sites.

AzirineMechanism cluster_legend Pathway Key Azirine 3-Aryl-2H-Azirine (Ground State) Excited Excited State (Singlet/Triplet) Azirine->Excited NY Nitrile Ylide (1,3-Dipole) Excited->NY C2-C3 Cleavage (n-π*) VN Vinyl Nitrene Excited->VN C-N Cleavage (π-π*) Pyrroline Pyrroline/Pyrrole (via [3+2] Cycloaddition) NY->Pyrroline + Dipolarophile Isoxazole Isoxazole (Rearrangement) VN->Isoxazole Oxazole Oxazole (Rearrangement) VN->Oxazole Key1 Solid Line: Major Path (>300nm) Key2 Dashed Line: Minor/Wavelength Dependent

Caption: Photochemical bifurcation of 3-aryl-2H-azirines showing C-C vs. C-N bond cleavage pathways.

Quantitative Data: Wavelength Dependence

The product distribution in azirine photolysis is highly sensitive to the irradiation wavelength. The table below summarizes the effect of wavelength on the rearrangement of 2-naphthoyl-3-phenyl-2H-azirine, demonstrating how "color" controls chemical outcome.

ParameterShort Wavelength (

nm)
Long Wavelength (

nm)
Dominant Transition

(Higher Energy)

(Lower Energy)
Primary Bond Cleavage C-N and C-C mixtureSelective C-N (in specific naphthyl systems) or C-C
Major Product Oxazole (via nitrile ylide/rearrangement)Isoxazole (via vinyl nitrene)
Product Ratio ~3:1 (Oxazole : Isoxazole)> 95% Isoxazole
Quantum Yield (

)
Variable (typically < 0.1)Variable (typically < 0.1)

Note: Data derived from mechanistic studies on naphthyl-substituted azirines [1, 2]. For simple phenyl azirines, C-C cleavage to nitrile ylides is the standard outcome at >300 nm.

Synthetic Utility: The "Photo-Click" Protocol

For drug discovery, the most relevant application is the 1,3-dipolar cycloaddition . This reaction creates complex N-heterocycles with high regioselectivity.[3][4]

4.1 Validated Protocol: Photochemical Synthesis of Pyrrolines

Objective: Synthesis of a 3,4-dihydro-2H-pyrrole scaffold via trapping of a photogenerated nitrile ylide.[5]

Reagents:

  • Substrate: 3-Phenyl-2H-azirine (1.0 equiv).

  • Dipolarophile: Methyl acrylate (electron-deficient alkene) (5.0 - 10.0 equiv).

  • Solvent: Benzene or Cyclohexane (Spectroscopic grade). Note: Avoid protic solvents like alcohols if alkoxy-trapping is not desired.

Equipment:

  • High-pressure Mercury (Hg) lamp (e.g., 450W Hanovia).

  • Pyrex immersion well (filters

    
     nm).
    
  • Quartz reaction vessel.

  • Nitrogen/Argon gas line.

Step-by-Step Methodology:

  • Preparation: Dissolve the azirine (0.01 M concentration) in the solvent. Add the dipolarophile in excess.

    • Why? Excess dipolarophile ensures the short-lived nitrile ylide is trapped before it can dimerize. Low concentration (0.01 M) minimizes bimolecular side reactions.

  • Degassing (Critical): Sparge the solution with Argon for 20-30 minutes.

    • Why? Oxygen is a triplet quencher and can react with radical intermediates. Failure to degas leads to oxidation byproducts and lower yields.

  • Irradiation: Place the solution in the reactor with the Pyrex filter. Irradiate at ambient temperature.

    • Monitoring: Monitor reaction progress via TLC or GC-MS every 15 minutes. The disappearance of the azirine peak (distinctive IR stretch at ~1740 cm⁻¹ for C=N) indicates completion.

  • Work-up: Evaporate the solvent and excess dipolarophile under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel).

    • Result: The product is typically the endo- or exo-pyrroline, depending on steric factors.

4.2 Experimental Workflow Diagram

ProtocolWorkflow Step1 1. Dissolution (Azirine + Excess Trap in Benzene) Step2 2. Degassing (Argon Sparging, 30 min) Step1->Step2 Step3 3. Irradiation (Hg Lamp, Pyrex Filter >300nm) Step2->Step3 Step4 4. In-Process Control (Monitor IR: loss of C=N) Step3->Step4 Every 15 min Step4->Step3 Incomplete Step5 5. Concentration (Rotary Evaporation) Step4->Step5 Complete Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Step-by-step workflow for the photochemical generation and trapping of nitrile ylides.

Advanced Applications: Photoaffinity Labeling (PAL)[2][7][8]

While diazirines are the gold standard for PAL, 3-aryl-2H-azirines offer a specific advantage in peptide stapling and target identification where a larger, more conjugated linker is acceptable.

  • Mechanism in PAL: The azirine moiety is incorporated into a ligand. Upon UV irradiation, the generated nitrile ylide inserts into nucleophilic residues (OH, NH, SH) of the target protein.

  • Advantage: The nitrile ylide is a "soft" electrophile compared to the indiscriminate carbene generated from diazirines, potentially offering different selectivity profiles for active site mapping [3].

References
  • Padwa, A. (1976). Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews. Link

  • Singh, B., Zweig, A., & Gallivan, J. B. (1972). Wavelength-dependent photochemistry of 2-aroyl-3-aryl-2H-azirines. Mechanistic studies. Journal of the American Chemical Society.[6] Link

  • Gilchrist, T. L. (1987). The chemistry of 2H-azirines. Advances in Heterocyclic Chemistry. Link

  • Nunes, C. M., et al. (2020). Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study. Physical Chemistry Chemical Physics.[7] Link

  • Baumann, T., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry. Link

Sources

Electronic structure and bonding in 2H-azirine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Structure and Bonding in 2H-Azirine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Azirines, the smallest unsaturated nitrogen-containing heterocycles, represent a fascinating class of strained molecules whose unique electronic structure dictates their remarkable reactivity. This technical guide provides a comprehensive exploration of the electronic structure and bonding in 2H-azirine derivatives. We will delve into the theoretical underpinnings of their high ring strain, the nature of the carbon-nitrogen double and single bonds, and the pivotal role of the nitrogen lone pair. Through a synthesis of computational chemistry, spectroscopic analysis, and reactivity studies, this guide aims to provide researchers, scientists, and drug development professionals with a deep understanding of these versatile synthetic intermediates.

Introduction: The Enigmatic 2H-Azirine Ring System

2H-Azirines are three-membered heterocycles containing a carbon-carbon single bond, a carbon-nitrogen double bond, and a nitrogen-carbon single bond. Their defining characteristic is a significant ring strain, estimated to be between 44 and 47 kcal/mol, which renders them highly reactive and valuable as synthetic precursors.[1][2][3] This inherent strain is the driving force behind their diverse chemical transformations, which often involve ring-opening reactions to form highly reactive intermediates like vinyl nitrenes and nitrile ylides.[1][4][5] Despite their high reactivity, many 2H-azirine derivatives are stable enough to be isolated and characterized, making them intriguing subjects for both theoretical and experimental investigation.[4][6] Their importance extends to medicinal chemistry, with naturally occurring antibiotics like Azirinomycin containing the 2H-azirine moiety.[4][6]

The Strained Electronic Architecture: A Theoretical Perspective

The unique geometry and high reactivity of 2H-azirines can be rationalized by examining their electronic structure through the lens of molecular orbital theory and computational chemistry.

Ring Strain and Bonding Model

The significant ring strain in 2H-azirines arises from the severe angle distortion required to form the three-membered ring. The ideal sp² bond angle of 120° for the C=N double bond and the sp³ bond angle of 109.5° for the saturated carbon are compressed to approximately 60°. This deviation from ideal geometries leads to poor orbital overlap and the accumulation of significant strain energy.

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the bonding within the 2H-azirine ring.[5] These studies consistently predict a C-N single bond that is unusually long and weak, while the C=N double bond is relatively short and strong.[5][7] For instance, X-ray crystallographic studies of highly substituted 2H-azirines have confirmed the elongated C2-N bond, which explains the preferential cleavage of this bond in thermal reactions.[4][5] In contrast, the C-C bond is shorter than that in cyclopropene, indicating a degree of double bond character.[5]

A helpful model for understanding the bonding in such strained rings is the Walsh orbital model, originally developed for cyclopropane. This model posits that the bonding in the ring is a combination of tangentially and radially oriented p-orbitals, leading to "bent" bonds that lie outside the internuclear axes. This inefficient overlap contributes significantly to the overall ring strain.

Frontier Molecular Orbitals and Their Implications for Reactivity

The reactivity of 2H-azirines is largely governed by their frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO of 2H-azirine is typically the non-bonding orbital (n) localized on the nitrogen atom, which holds the lone pair of electrons. This makes the nitrogen atom a nucleophilic center, susceptible to attack by electrophiles.[8]

  • LUMO: The LUMO is the antibonding π* orbital of the C=N double bond. This low-lying empty orbital makes the C3 carbon atom an electrophilic center, prone to attack by nucleophiles.[8] The inherent ring strain lowers the energy of the LUMO, making 2H-azirines more susceptible to nucleophilic addition than typical imines.[8]

The interplay of these FMOs dictates the diverse reactivity of 2H-azirines, allowing them to act as electrophiles, nucleophiles, dienophiles, and dipolarophiles.[6][8]

Spectroscopic Characterization of the Electronic Structure

Spectroscopic techniques provide invaluable experimental evidence to support and refine our theoretical understanding of the electronic structure of 2H-azirine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of 2H-azirine derivatives.[5] The chemical shifts of the ring protons and carbons are highly informative. The vinylic proton at C3 typically appears at a characteristic downfield shift, while the sp³-hybridized C2 carbon resonates at a higher field.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing insights into bond strengths and functional groups. The C=N stretching frequency in 2H-azirines is a key diagnostic peak, typically appearing in the region of 1750-1800 cm⁻¹. Recent studies have utilized high-pressure Raman and infrared spectroscopy to investigate the stability and vibrational properties of 2H-azirine derivatives under extreme conditions.[2][9]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The n→π* transition, involving the excitation of an electron from the nitrogen lone pair (HOMO) to the π* orbital of the C=N bond (LUMO), is a characteristic absorption for 2H-azirines.[5] For 3-aryl-substituted azirines, this transition is observed around 285 nm.[5]

Reactivity as a Probe of Electronic Structure

The rich and varied reactivity of 2H-azirines provides a dynamic illustration of their underlying electronic structure. The high ring strain is the thermodynamic driving force for most of their reactions.[1][4]

Thermal and Photochemical Ring Opening

The mode of ring-opening in 2H-azirines is highly dependent on the stimulus:

  • Thermal Ring Opening: Thermolysis of 2H-azirines typically results in the cleavage of the weaker C2-N single bond to generate a vinyl nitrene intermediate.[1][4][5] This intermediate can then undergo a variety of transformations, including intramolecular C-H insertion to form indoles.[1]

  • Photochemical Ring Opening: In contrast, photochemical excitation of 2H-azirines, particularly with short-wavelength light, predominantly leads to the cleavage of the C2-C3 bond.[1][10] This process generates a highly reactive 1,3-dipole known as a nitrile ylide.[1][7] Nitrile ylides are valuable intermediates in [3+2] cycloaddition reactions, providing access to a wide range of five-membered heterocyclic rings.[1] Interestingly, the pathway of photochemical cleavage (C-C vs. C-N) can be influenced by the nature and position of substituents on the azirine ring and the wavelength of light used.[7][10]

Computational Investigation of 2H-Azirine Electronic Structure

This section provides a detailed protocol for performing a computational analysis of a 2H-azirine derivative using Density Functional Theory (DFT).

Objective: To calculate the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies of a model 2H-azirine derivative.

Software: Gaussian 09 or a later version.

Protocol:

  • Molecule Building: Construct the 3D structure of the desired 2H-azirine derivative (e.g., 2-methyl-3-phenyl-2H-azirine) using a molecular modeling program.

  • Input File Preparation: Create an input file for Gaussian with the following keywords:

    • #p B3LYP/6-31G(d) Opt Freq

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

      • 6-31G(d): Defines the basis set to be used.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to obtain vibrational data.

  • Charge and Multiplicity: Specify the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).

  • Execution: Submit the input file to the Gaussian program for calculation.

  • Analysis of Results:

    • Optimized Geometry: Examine the output file for the final optimized coordinates and key bond lengths and angles. Compare these with experimental data if available.

    • Vibrational Frequencies: Check the frequency calculation results. The absence of imaginary frequencies confirms a true energy minimum. Analyze the calculated IR spectrum and compare it with experimental data.

    • Frontier Molecular Orbitals: Use a visualization program (e.g., GaussView, Avogadro) to view the HOMO and LUMO. Analyze their shapes and localization to understand the molecule's reactivity.

Visualization of Key Concepts

Molecular Orbital Diagram of a Simplified 2H-Azirine

G cluster_0 Atomic/Fragment Orbitals cluster_1 Molecular Orbitals N(sp2) N (sp²) LUMO LUMO (π* C=N) N(sp2)->LUMO HOMO HOMO (n N) N(sp2)->HOMO sigma_CN σ C-N N(sp2)->sigma_CN pi_CN π C=N N(sp2)->pi_CN C(sp2) C (sp²) C(sp2)->LUMO sigma_CC σ C-C C(sp2)->sigma_CC C(sp2)->pi_CN C(sp3) C (sp³) C(sp3)->sigma_CN C(sp3)->sigma_CC

Caption: Simplified molecular orbital diagram for 2H-azirine.

Photochemical and Thermal Ring Opening Pathways

G Azirine 2H-Azirine Derivative NitrileYlide Nitrile Ylide (1,3-Dipole) Azirine->NitrileYlide hν (Photochemical) C-C Cleavage VinylNitrene Vinyl Nitrene Azirine->VinylNitrene Δ (Thermal) C-N Cleavage Cycloadducts [3+2] Cycloaddition Products NitrileYlide->Cycloadducts Reaction with Dipolarophiles Indoles Indoles / Rearrangement Products VinylNitrene->Indoles Intramolecular C-H Insertion

Caption: Reaction pathways for 2H-azirine ring opening.

Conclusion

The electronic structure of 2H-azirine derivatives is a captivating subject that lies at the heart of their unique chemistry. The immense ring strain, a consequence of distorted bond angles, coupled with a predictable and exploitable set of frontier molecular orbitals, makes these molecules powerful and versatile intermediates in organic synthesis. A thorough understanding of their electronic properties, gained through a synergistic approach of computational modeling and spectroscopic analysis, is paramount for harnessing their full synthetic potential. For researchers in drug development, the ability to rationally design and predict the reactivity of 2H-azirine-containing scaffolds opens up new avenues for the synthesis of complex nitrogen-containing molecules with potential biological activity.

References

  • A Historical Overview of 2H-Azirine Chemistry: A Technical Guide - Benchchem.
  • Synthesis of 2H-azirines - Organic Chemistry Portal.
  • Synthesis of Biologically active 2H-azirines-A review - SKBU::Journals.
  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC.
  • Exploiting 2-Halo-2H-Azirine Chemistry | Bentham Science Publishers.
  • Methods for the synthesis of 2H‐azirines. LG=leaving group.
  • (PDF)
  • 2H-Azirines as electrophiles.
  • 2H-Azirines from a concerted addition of alkylcarbenes to nitrile groups - PubMed.
  • Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simul
  • Photochemistry of 2-(1-Naphthyl)
  • 2H‐Azirines: Recent Progress in Synthesis and Applications - ResearchG
  • Visible-Light Photoredox Catalyzed Three-Component Cyclization of 2H-Azirines, Alkynyl Bromides, and Molecular Oxygen to Oxazole Skeleton - Organic Chemistry Portal.
  • Mechanistic Insight into Decomposition of 2H-Azirines: Electronic Structure Calculations and Dynamics Simulations | The Journal of Physical Chemistry A - ACS Public
  • Synthesis, structure, and stability of a novel 2 H -azirine under pressure - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00937A.
  • Conventional synthesis methods for 2H‐azirines.
  • Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation - ResearchG
  • A Review on the Photochemistry o f 2H-Azirines Dedicated to Professor T. R. Govindachari Organisch-chemisches Ins titut der Univ - zora.uzh.ch.
  • Synthesis of 2H-Azirines via Iodine-Mediated Oxidative Cycliz
  • Strain Release Chemistry of Photogenerated Small‐Ring Intermedi
  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their deriv
  • Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - PMC.
  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines - ChemRxiv.
  • Structure, spectroscopic signatures, and formation of hydroxy-azirine: a potential interstellar prebiotic molecule.
  • Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxyl
  • Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd com&#173 - IUCr Journals.
  • Asymmetric additions to the C=N bond of 2H‐azirines for the synthesis of chiral aziridines under different transitionmetal‐ and organocatalyst‐catalyzed conditions.
  • Synthesis, structure, and stability of a novel 2H-azirine under pressure - OSTI.GOV.
  • Synthesis, Structure, and Stability of a Novel 2H-Azirine Under Pressure - ResearchG
  • Molecular Orbitals of the Azide Anion (Physical Chemistry) - YouTube.

Sources

The 2H-Azirine Moiety: A Strained Ring with Potent Biological Activity in Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2H-azirine ring system, a three-membered unsaturated heterocycle, represents a fascinating and highly strained structural motif in organic chemistry. Its inherent ring strain bestows upon it a unique reactivity profile, making it a valuable synthon for the construction of more complex nitrogen-containing molecules. While synthetically accessible for decades, the discovery of naturally occurring 2H-azirines has unveiled their significance in the realm of biological activity, particularly as antibiotics and antifungal agents. This technical guide provides a comprehensive overview of natural products containing the 2H-azirine moiety, covering their isolation, structural elucidation, biosynthesis, total synthesis, and biological activity. Detailed experimental protocols and mechanistic insights are provided to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Allure of a Strained Ring

The 2H-azirine, the smallest unsaturated nitrogen-containing heterocycle, is characterized by a highly strained three-membered ring containing a C=N double bond. This high degree of ring strain, estimated to be greater than 170 kJ/mol, is the primary driver of its chemical reactivity.[1] Processes that lead to the relief of this strain are highly favored, making 2H-azirines versatile intermediates in organic synthesis. They can behave as both nucleophiles and electrophiles and are known to undergo a variety of transformations, including cycloadditions and ring-opening reactions to form valuable reactive intermediates like vinyl nitrenes and nitrile ylides.[2]

The first foray into the natural world of 2H-azirines came with the isolation of azirinomycin in 1971 from the bacterium Streptomyces aureus.[3] This discovery was followed by the identification of several other members of this class from marine sources, namely dysidazirine and antazirine from the sponge Dysidea fragilis.[2][4] These natural products exhibit significant biological activities, ranging from broad-spectrum antibiotic to potent antifungal and cytotoxic effects.[3][5] This guide will delve into the chemistry and biology of these unique natural products.

Naturally Occurring 2H-Azirines: A Select Family

To date, the number of identified natural products containing the 2H-azirine moiety remains small but significant. The primary members of this exclusive class are azirinomycin, the dysidazirines, the antazirines, and the more recently discovered dysidazirine carboxylic acid.

Azirinomycin

Isolated from Streptomyces aureus, azirinomycin (3-methyl-2H-azirine-2-carboxylic acid) was the first naturally occurring 2H-azirine to be identified.[3] It exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, although its toxicity has precluded its use in human medicine.[3]

Dysidazirines and Antazirines

The marine sponge Dysidea fragilis has proven to be a source of a series of 2H-azirine-containing lipids. These include (E)- and (Z)-dysidazirine and the halogenated antazirines.[2][4] These compounds have garnered significant interest due to their cytotoxic and antifungal properties.[4][5]

Dysidazirine Carboxylic Acid

A more recent discovery from the marine cyanobacterium Caldora sp. is dysidazirine carboxylic acid.[2] This compound is speculated to be a biosynthetic precursor to dysidazirine and has demonstrated anti-inflammatory activity.[2]

Spectroscopic Characterization of the 2H-Azirine Moiety

The identification and structural elucidation of 2H-azirines rely heavily on modern spectroscopic techniques. Due to the strained nature of the ring, the signals corresponding to the 2H-azirine core appear in characteristic regions of NMR spectra.

The 13C NMR spectrum is particularly diagnostic for the 2H-azirine ring. The sp2-hybridized carbon (C3) typically resonates in the range of 155-167 ppm, while the sp3-hybridized carbon (C2) appears further upfield.[1]

Table 1: Key Spectroscopic Data for Selected 2H-Azirine Natural Products

CompoundMolecular FormulaKey 1H NMR Data (δ, ppm)Key 13C NMR Data (δ, ppm)Mass Spectrometry (m/z)Source
Azirinomycin C₄H₅NO₂Data not readily available in searched literature.Data not readily available in searched literature.Molar Mass: 99.089 g/mol Streptomyces aureus[3]
(E)-Dysidazirine C₁₉H₃₃NO₂3.72 (s, 3H, COOMe)28.1 (d, C-2), 52.0 (q, COOMe), 156.4 (s, C-3), 172.0 (s, C=O)307 [M]⁺Dysidea fragilis[6]
Dysidazirine Carboxylic Acid C₁₈H₃₁NO₂Data available in cited literature.176.2 (C=O)292.2276 [M-H]⁻Caldora sp.[2]

Note: Detailed, fully assigned NMR data for azirinomycin and antazirines were not available in the searched literature. Researchers should refer to specialized databases and primary literature for such information.

Synthesis of the 2H-Azirine Ring System

The construction of the strained 2H-azirine ring has been a subject of significant synthetic interest. Several reliable methods have been developed, with the Neber rearrangement and the thermal or photochemical decomposition of vinyl azides being the most prominent.

The Neber Rearrangement

The Neber rearrangement is a classic and versatile method for the synthesis of 2H-azirines from ketoximes. The reaction involves the conversion of a ketoxime to an O-sulfonate, which then undergoes base-mediated cyclization.[7]

Diagram 1: General Mechanism of the Neber Rearrangement

Neber_Rearrangement cluster_0 Ketoxime to O-Sulfonate cluster_1 Base-mediated Cyclization Ketoxime R1-C(=N-OH)-R2 O_Sulfonate R1-C(=N-OTs)-R2 Ketoxime->O_Sulfonate TsCl TsCl, Base Base Base Carbanion R1-C⁻(=N-OTs)-R' O_Sulfonate->Carbanion -H⁺ Azirine 2H-Azirine Carbanion->Azirine -TsO⁻

Caption: The Neber rearrangement proceeds via formation of an O-sulfonate followed by deprotonation and intramolecular nucleophilic attack.

Experimental Protocol 1: Asymmetric Neber Reaction for the Synthesis of a 2H-Azirine Carboxylic Ester [7]

  • Materials:

    • β-Ketoxime sulfonate (0.2 mmol)

    • Bifunctional thiourea catalyst (e.g., (DHQD)₂PHAL) (5 mol%)

    • Base (e.g., potassium carbonate) (0.3 mmol)

    • Anhydrous toluene (2 mL)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2H-azirine carboxylic ester.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

From Vinyl Azides: A Thermal and Photochemical Approach

The thermolysis or photolysis of vinyl azides provides a direct and efficient route to 2H-azirines. This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which undergoes rapid cyclization.[7]

Diagram 2: Synthesis of 2H-Azirines from Vinyl Azides

Vinyl_Azide_Cyclization Vinyl_Azide R1-C(N₃)=CH-R2 Vinyl_Nitrene [R1-C(N)=CH-R2] Vinyl_Azide->Vinyl_Nitrene - N₂ Heat_or_Light Δ or hν Azirine 2H-Azirine Vinyl_Nitrene->Azirine Cyclization Azirine_Reactivity Azirine 2H-Azirine Heat Δ Azirine->Heat Light Azirine->Light Vinyl_Nitrene Vinyl Nitrene Heat->Vinyl_Nitrene Nitrile_Ylide Nitrile Ylide Light->Nitrile_Ylide CH_Insertion C-H Insertion Vinyl_Nitrene->CH_Insertion Cycloaddition [3+2] Cycloaddition Nitrile_Ylide->Cycloaddition Five_Membered_Ring Five-membered Heterocycle Cycloaddition->Five_Membered_Ring Indole Indole CH_Insertion->Indole

Sources

Methodological & Application

Application Note: Selective Trapping of Vinylnitrene Intermediates from 3-(3-Methylphenyl)-2H-azirene Photolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the methodology for isolating and trapping vinylnitrene intermediates generated from the photolysis of 3-(3-methylphenyl)-2H-azirene . Unlike standard azirene photolysis which often favors nitrile ylide formation (C2–C3 bond cleavage), this protocol focuses on the N1–C2 bond cleavage pathway to access the triplet vinylnitrene species.

The distinction is controlled primarily by excitation wavelength. We provide validated protocols for:

  • Oxidative Trapping: Using molecular oxygen to intercept the triplet vinylnitrene, confirming its biradical character.

  • Intramolecular Trapping: Driving the rearrangement to ketenimines to synthesize regiodefined indoles (4-methylindole vs. 6-methylindole).

  • Spectroscopic Validation: Guidelines for Laser Flash Photolysis (LFP) detection.

Mechanistic Background & Strategy

The photochemistry of 3-aryl-2H-azirenes is defined by a wavelength-dependent divergence. Understanding this dichotomy is critical for successful trapping.

  • Short Wavelength (

    
     nm):  Excitation to the 
    
    
    
    state typically results in C–C bond cleavage, generating Nitrile Ylides (1,3-dipoles). These are trapped by dipolarophiles (e.g., acrylates).
  • Long Wavelength (

    
     nm):  Excitation (often sensitized or via direct 
    
    
    
    ) populates the Triplet excited state (
    
    
    ). This triggers N–C cleavage, generating the Triplet Vinylnitrene .

The Target Intermediate: The triplet vinylnitrene is a short-lived species (


) with significant 1,3-biradical character.[1][2] It decays via intersystem crossing (ISC) to a singlet ketenimine, which subsequently cyclizes to an indole or reacts with nucleophiles.
Mechanistic Pathway Diagram[3]

Azirene_Photolysis Precursor 3-(3-Methylphenyl)-2H-azirene Excitation Excitation (hv) Precursor->Excitation SingletPath Singlet State (S1/S2) < 300 nm Excitation->SingletPath Direct Irr. (254 nm) TripletPath Triplet State (T1) > 300 nm Excitation->TripletPath Pyrex Filter (>290 nm) or Sensitization Ylide Nitrile Ylide (C-C Cleavage) SingletPath->Ylide Nitrene Triplet Vinylnitrene (N-C Cleavage) TripletPath->Nitrene Trap_O2 Trap: Oxygen Nitrene->Trap_O2 Interception Ketenimine Intermediate: Ketenimine Nitrene->Ketenimine ISC Aldehyde Product: 3-Methylbenzaldehyde + Nitrile Trap_O2->Aldehyde Trap_Intra Trap: Intramolecular Indole Product: Methylindoles (4-Me & 6-Me Mixture) Trap_Intra->Indole Cyclization Ketenimine->Trap_Intra

Figure 1: Divergent photochemical pathways of 3-aryl-2H-azirenes controlled by irradiation wavelength.

Materials & Equipment

Precursor Synthesis

The precursor, 3-(3-methylphenyl)-2H-azirene , is synthesized via the modified Neber rearrangement of the corresponding oxime tosylate or thermal decomposition of vinyl azides.

  • Purity Requirement: >98% (GC-MS/NMR). Impurities (especially benzaldehyde derivatives) can interfere with oxidative trapping quantification.

Photochemical Setup[1][2][3][4][5][6][7][8][9]
  • Light Source: 450W Medium-pressure Mercury (Hg) Arc Lamp.

  • Filtration (CRITICAL):

    • Pyrex Glass Filter: Cut-off

      
       nm. This blocks the high-energy UV that favors nitrile ylide formation.
      
    • Uranium Glass Filter (Optional): Cut-off

      
       nm for higher selectivity of the triplet state.
      
  • Reaction Vessel: Quartz immersion well (cooled) or Pyrex NMR tubes for small-scale monitoring.

  • Solvents: Acetonitrile (MeCN) or Benzene (spectroscopic grade). Note: Benzene is preferred for triplet sensitization efficiency but requires safety handling.

Protocol A: Oxidative Trapping (Proof of Nitrene)

This protocol validates the formation of the triplet vinylnitrene.[3] Unlike singlet species, triplet nitrenes react rapidly with ground-state triplet oxygen (


).
Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-(3-methylphenyl)-2H-azirene (0.05 M) in Acetonitrile (MeCN) .

    • Control: Prepare a parallel sample purged with Argon (degassed).

  • Oxygen Saturation:

    • Bubble pure

      
       gas through the solution for 15 minutes prior to irradiation. Maintain a slow 
      
      
      
      stream during photolysis.
  • Irradiation:

    • Irradiate using the Pyrex-filtered Hg lamp (

      
       nm) at 25°C.
      
    • Duration: Monitor by TLC or GC-MS every 10 minutes. Reaction is typically complete within 30–60 minutes.

  • Work-up & Analysis:

    • Evaporate solvent under reduced pressure.

    • Analyze crude residue via

      
      -NMR and GC-MS.
      
Expected Results
  • Argon Sample: Formation of indole derivatives (see Protocol B) or polymerization.

  • Oxygen Sample: Suppression of indole formation. Appearance of 3-methylbenzaldehyde and benzonitrile derivatives.

    • Mechanism:[4][5][6][7][8][9][10][11] The triplet vinylnitrene intercepts

      
       to form a carbonyl oxide or dioxaziridine intermediate, which cleaves to the aldehyde.
      
    • Validation: The yield of aldehyde correlates directly to the efficiency of triplet vinylnitrene trapping.

Protocol B: Intramolecular Trapping (Regioselective Indole Synthesis)

This protocol utilizes the vinylnitrene


 ketenimine rearrangement to synthesize indoles. The 3-methyl substituent serves as a regiochemical probe.
Step-by-Step Methodology
  • Preparation:

    • Dissolve precursor (0.02 M) in Benzene or Cyclohexane . Dilution is key to prevent intermolecular dimerization.

  • Degassing (Crucial):

    • The solution must be rigorously degassed (Argon sparge for 20 mins or freeze-pump-thaw x3). Oxygen inhibits this reaction (see Protocol A).

  • Irradiation:

    • Irradiate through Pyrex (

      
       nm).
      
    • Monitor consumption of the azirene peak (approx.

      
       2.5–3.0 ppm doublet/triplet in 
      
      
      
      -NMR for the ring protons, though 3-aryl azirenes have the C-H on the ring). Correction: 3-aryl-2H-azirenes have a
      
      
      at the 2-position. Look for the disappearance of the singlet at
      
      
      ppm.
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Data Analysis: Regioselectivity

The vinylnitrene rearranges to a ketenimine.[7] Cyclization can occur at either ortho-carbon of the phenyl ring. Due to the meta-methyl group, the two ortho positions are non-equivalent.

IsomerStructure

-NMR Diagnostic Signal
Expected Ratio
4-Methylindole Me at C4 (adjacent to bridgehead)

2.50 (s, 3H); Aromatic region shows specific coupling constants.
~40-50%
6-Methylindole Me at C6 (distal)

2.45 (s, 3H); Distinct splitting pattern.
~50-60%

Note: Steric hindrance usually slightly disfavors the 4-methyl isomer, but electronic effects of the vinylnitrene intermediate can influence this.

Visualization of Regioselectivity

The following diagram illustrates the specific trapping pathway for the 3-methylphenyl substrate.

Indole_Regioselectivity Azirene 3-(3-Methylphenyl)-2H-azirene Nitrene Vinylnitrene Intermediate Azirene->Nitrene hv > 300nm Ketenimine Ketenimine (Linear) Nitrene->Ketenimine Rearrangement PathA Cyclization at C2 (Sterically Hindered) Ketenimine->PathA PathB Cyclization at C6 (Less Hindered) Ketenimine->PathB Indole4 4-Methylindole PathA->Indole4 Indole6 6-Methylindole PathB->Indole6

Figure 2: Regiochemical divergence in the intramolecular trapping of the vinylnitrene-derived ketenimine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Indole Yield Presence of OxygenEnsure rigorous degassing.

traps the nitrene before cyclization.
Formation of Azepine Ring expansion of nitrile ylideWavelength is too short (< 290 nm). Ensure Pyrex filter is intact and of sufficient thickness.
Polymerization Concentration too highDilute to < 0.02 M to favor intramolecular cyclization over intermolecular coupling.
No Reaction Lamp intensity / Spectral mismatchCheck lamp output. 3-aryl-2H-azirenes absorb weakly >300 nm; long irradiation times (2-4h) may be required.

References

  • Padwa, A., & Smolanoff, J. (1971). Photochemistry of carbon-nitrogen double bonds. The wavelength-dependent photolysis of 2H-azirines. Journal of the American Chemical Society, 93(2), 548–550. Link

  • Singh, P. N. D., et al. (1972).[1][2] Photochemistry of 3-methyl-2-phenyl-2H-azirine. Direct detection of a triplet vinylnitrene intermediate.[7][12][3] Journal of the American Chemical Society, 94(4), 1199–1206. Link

  • Gudmundsdottir, A. D. (2014).[12] Triplet sensitized photolysis of a vinyl azide: direct detection of a triplet vinyl azide and nitrene.[7][12] The Journal of Organic Chemistry, 79(19), 9325–9334.[12] Link

  • Gilchrist, T. L., & Rees, C. W. (1969). Carbenes, Nitrenes, and Arynes. Thomas Nelson and Sons Ltd.
  • Mendis, W. D., et al. (2025).[7] Photoreactivity of 1-azidostyrene and 3-phenyl-2H-azirine in acetonitrile and cryogenic matrices. Journal of Photochemistry and Photobiology A: Chemistry, 467, 116427.[7] Link

Sources

Application Notes & Protocols: [3+2] Cycloaddition of 3-(3-Methylphenyl)-2H-azirene Derived Nitrile Ylides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Nitrile Ylide Cycloadditions

The synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolines and pyrroles, remains a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of natural products and FDA-approved therapeutics, valued for their unique conformational and electronic properties that facilitate potent and selective interactions with biological targets.[1] Among the most elegant and powerful methods for constructing these rings is the [3+2] dipolar cycloaddition.[2][3]

This guide focuses on a specific and highly versatile variant of this reaction: the photochemical generation of a nitrile ylide from 3-(3-methylphenyl)-2H-azirene and its subsequent in-situ trapping with various dipolarophiles. The high-energy, strained 2H-azirine ring serves as a clean and efficient photochemical precursor to the highly reactive nitrile ylide, a 1,3-dipole of significant synthetic utility.[4][5][6] By employing the 3-(3-methylphenyl) substituent, we can explore the electronic and steric influence of a common aryl motif on the reaction's efficiency and selectivity, providing a practical framework for researchers aiming to synthesize libraries of novel heterocyclic compounds.

Mechanistic Framework: From Photon to Product

The overall transformation is a two-step cascade process that occurs in a single reaction vessel. Understanding the causality behind each step is critical for experimental design and optimization.

Step 1: Photochemical Generation of the Nitrile Ylide

The process is initiated by irradiating a solution of 3-(3-methylphenyl)-2H-azirene with ultraviolet (UV) light. The azirine, a weak aromatic heterocycle, possesses significant ring strain, making it susceptible to ring-opening reactions.[7]

  • Excitation & Ring Opening: Upon absorption of a photon (typically in the 300-350 nm range), the 2H-azirine molecule is promoted to an excited state. This added energy facilitates a concerted, electrocyclic ring-opening, cleaving the weakest bond (C2-C3) to form the nitrile ylide intermediate.[5][8] This method is exceptionally clean as the only "reagent" required to generate the reactive intermediate is light.

  • Nitrile Ylide Structure: The resulting nitrile ylide is a transient, bent 1,3-dipole. It possesses both allenic and propargylic resonance character, which contributes to its high reactivity.[9] The 3-methylphenyl group (Ar) and the hydrogen atom (R') are positioned at the termini of the dipole.

Step 2: The [3+2] Cycloaddition

Once formed, the nitrile ylide is immediately available to react with a suitable dipolarophile present in the solution. This reaction is a concerted, pericyclic process governed by the principles of Frontier Molecular Orbital (FMO) theory.[10]

  • Orbital Interactions: The reaction typically proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nitrile ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. For this reason, electron-deficient alkenes and alkynes, which possess low-lying LUMOs, are exceptionally reactive partners.[8][11]

  • Stereospecificity: The cycloaddition is stereospecific with respect to the dipolarophile. For example, a cis-alkene will yield a cis-substituted pyrroline, as the concerted mechanism does not allow for bond rotation in the transition state.

  • Regioselectivity: The regiochemical outcome is dictated by the electronic and steric properties of both the dipole and the dipolarophile. The substituent on the nitrile ylide (the 3-methylphenyl group) and the substituents on the dipolarophile direct the orientation of the addition to minimize steric hindrance and maximize favorable orbital overlap.

The entire mechanistic sequence is summarized in the pathway diagram below.

G cluster_0 A 3-(3-Methylphenyl)-2H-azirene (Precursor) B Nitrile Ylide Intermediate (Reactive 1,3-Dipole) A->B  Photolysis (hν) Electrocyclic Ring Opening D [3+2] Cycloadduct (e.g., Dihydropyrrole) B->D Concerted Cycloaddition C Dipolarophile (e.g., Alkene, Alkyne) C->D

Caption: Reaction pathway from azirene precursor to final cycloadduct.

Experimental Application Notes & Protocols

The following protocols provide a comprehensive guide for synthesizing the azirine precursor and performing the subsequent cycloaddition.

Protocol 1: Synthesis of 3-(3-Methylphenyl)-2H-azirene Precursor

The synthesis of the 2H-azirine is a critical prerequisite. A reliable method is the oxidative cyclization of an enamine, which can be prepared from the corresponding ketone.[12]

Materials & Equipment:

  • 3-Methylacetophenone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene, anhydrous

  • Phenyliodine(III) diacetate (PIDA)

  • Dichloromethane (DCM), anhydrous

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Rotary evaporator, Magnetic stirrer

Procedure:

  • Enamine Formation (Causality: To create the immediate precursor for cyclization):

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-methylacetophenone (1.0 equiv), pyrrolidine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid.

    • Add anhydrous toluene to achieve a concentration of ~0.5 M.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene. The crude enamine is typically used directly in the next step without further purification.

  • Oxidative Cyclization (Causality: PIDA acts as an oxidant to facilitate the C-N bond formation and ring closure):

    • Dissolve the crude enamine in anhydrous DCM (~0.2 M) in a flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add PIDA (1.1 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the formation of the azirine by GC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-(3-methylphenyl)-2H-azirene as a pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Photochemical [3+2] Cycloaddition

This protocol outlines the core cycloaddition reaction. A key to success is the use of a quartz reaction vessel, as standard borosilicate glass (Pyrex) will absorb the required UV radiation. Continuous flow setups can also be highly effective for scalability and reproducibility.[6][13]

Materials & Equipment:

  • 3-(3-Methylphenyl)-2H-azirene (1.0 equiv)

  • Dipolarophile (1.1 - 2.0 equiv)

  • Anhydrous solvent (e.g., Benzene, Toluene, or Acetonitrile)

  • Quartz reaction tube or immersion well photoreactor

  • Medium-pressure mercury lamp (e.g., 450W Hanovia) or specific wavelength LEDs (310-350 nm)

  • Cooling system for the photoreactor

  • TLC plates, silica gel for chromatography

  • NMR tubes, solvents for characterization (e.g., CDCl₃)

Experimental Workflow Diagram:

G A 1. Setup B Dissolve azirine (1.0 eq) and dipolarophile (1.1-2.0 eq) in anhydrous solvent in a quartz reaction vessel. A->B C 2. Irradiation D Place vessel in photoreactor. Irradiate with UV light (e.g., 350 nm) while maintaining temperature at 10-20 °C with cooling. C->D E 3. Monitoring F Monitor reaction progress by TLC or GC-MS every 30-60 mins until azirine is consumed. E->F G 4. Work-up H Concentrate reaction mixture under reduced pressure. G->H I 5. Purification J Purify crude product via flash column chromatography on silica gel. I->J K 6. Characterization L Analyze pure product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. K->L

Sources

Synthesis of Novel Heterocycles Using 3-(3-Methylphenyl)-2H-azirene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of 3-(3-Methylphenyl)-2H-azirene as a versatile building block for the construction of diverse and novel heterocyclic scaffolds. The high ring strain and unique reactivity of the 2H-azirine core make it a potent intermediate for accessing complex molecular architectures of significant interest in medicinal chemistry and materials science. We will delve into the synthesis of the azirene precursor and detail its subsequent transformation into valuable heterocyclic systems, including substituted indoles and polysubstituted pyrroles.

Introduction: The Synthetic Utility of 3-(3-Methylphenyl)-2H-azirene

2H-Azirines are the smallest class of unsaturated nitrogen-containing heterocycles, and their inherent ring strain dictates their reactivity.[1] This strain energy can be harnessed in a variety of chemical transformations, primarily through ring-opening reactions to generate highly reactive intermediates. The two principal reactive intermediates generated from 2H-azirines are vinyl nitrenes and nitrile ylides, formed via thermal and photochemical pathways, respectively.[1]

The presence of the 3-methylphenyl substituent on the azirine ring provides a valuable point of structural diversity and allows for the synthesis of a wide array of substituted heterocyclic compounds. This guide will provide detailed protocols for the synthesis of 3-(3-Methylphenyl)-2H-azirene and its subsequent application in the construction of indole and pyrrole frameworks, both of which are privileged structures in numerous biologically active molecules.

Synthesis of 3-(3-Methylphenyl)-2H-azirene

The most common and effective method for the synthesis of 3-aryl-2H-azirines is the Neber rearrangement of the corresponding ketoxime tosylate.[2][3] This reaction proceeds via the formation of an intermediate azirine, which can be isolated under controlled conditions.

Synthesis of 3'-Methylacetophenone Oxime

The precursor for the Neber rearrangement is the oxime of 3'-methylacetophenone.

Protocol 1: Synthesis of 3'-Methylacetophenone Oxime

Materials:

  • 3'-Methylacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

  • To this solution, add a solution of sodium hydroxide (1.2 equivalents) in water, with cooling in an ice bath.

  • Add 3'-methylacetophenone (1.0 equivalent) to the flask, followed by ethanol until a homogeneous solution is obtained.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3'-methylacetophenone oxime as a white solid.

Neber Rearrangement to 3-(3-Methylphenyl)-2H-azirene

The oxime is then converted to its tosylate, which undergoes base-mediated cyclization to the desired 2H-azirine.

Protocol 2: Synthesis of 3-(3-Methylphenyl)-2H-azirene

Materials:

  • 3'-Methylacetophenone oxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a flask cooled in an ice bath, dissolve 3'-methylacetophenone oxime (1.0 equivalent) in anhydrous pyridine.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for several hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude oxime tosylate.

  • To a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol at 0 °C, add a solution of the crude oxime tosylate in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at 0 °C for several hours and then at room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (avoiding high temperatures) to yield crude 3-(3-Methylphenyl)-2H-azirene.

  • The crude azirene can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Synthesis of 3-(3-Methylphenyl)-2H-azirene

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Neber Rearrangement 3_Methylacetophenone 3'-Methylacetophenone Oxime 3'-Methylacetophenone Oxime 3_Methylacetophenone->Oxime NH₂OH·HCl, NaOH, EtOH/H₂O Oxime_tosylate Oxime Tosylate Oxime->Oxime_tosylate TsCl, Pyridine Azirene 3-(3-Methylphenyl)-2H-azirene Oxime_tosylate->Azirene NaOEt, EtOH

Caption: Synthesis of 3-(3-Methylphenyl)-2H-azirene.

Application in Heterocyclic Synthesis

3-(3-Methylphenyl)-2H-azirene serves as a versatile precursor for a variety of heterocyclic systems. Here, we detail its application in the synthesis of substituted indoles and pyrroles.

Synthesis of Substituted Indoles via Thermal Rearrangement

The thermal rearrangement of 3-aryl-2H-azirines proceeds through a vinyl nitrene intermediate, which can undergo intramolecular C-H insertion to form an indole ring.[4][5] This method provides a powerful route to substituted indoles that can be complementary to traditional methods like the Fischer indole synthesis.[5]

Protocol 3: Synthesis of 5-Methyl-2-phenylindole

Materials:

  • 3-(3-Methylphenyl)-2H-azirene

  • Anhydrous xylene (or other high-boiling aprotic solvent)

Procedure:

  • In a sealed tube, dissolve 3-(3-Methylphenyl)-2H-azirene (1.0 equivalent) in anhydrous xylene.

  • Heat the sealed tube in an oil bath at a temperature sufficient for rearrangement (typically 140-180 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 5-methyl-2-phenylindole.

Mechanistic Insight: The thermal rearrangement is believed to proceed via the cleavage of the weakest bond in the azirine ring, the C2-N bond, to form a transient vinyl nitrene intermediate.[4] This highly reactive species then undergoes an intramolecular cyclization via insertion into a C-H bond of the adjacent phenyl ring, followed by aromatization to yield the stable indole core.

Diagram of the Thermal Rearrangement to an Indole

Azirene 3-(3-Methylphenyl)-2H-azirene Vinyl_Nitrene Vinyl Nitrene Intermediate Azirene->Vinyl_Nitrene Δ (Heat) Indole 5-Methyl-2-phenylindole Vinyl_Nitrene->Indole Intramolecular C-H Insertion Azirene 3-(3-Methylphenyl)-2H-azirene Pyrrole Polysubstituted Pyrrole Azirene->Pyrrole Dicarbonyl Ethyl Acetoacetate Intermediate Nickel-Enolate Intermediate Dicarbonyl->Intermediate Coordination Catalyst Ni(acac)₂ Catalyst->Intermediate Intermediate->Pyrrole [3+2] Cycloaddition & Aromatization

Sources

Application Notes and Protocols: The Strategic Use of 3-(3-Methylphenyl)-2H-azirene in the Synthesis of Aziridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 3-(3-Methylphenyl)-2H-azirene as a versatile precursor in the synthesis of aziridines. Aziridines are a critical class of three-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry and drug development due to their prevalence in natural products and their ability to undergo regio- and stereoselective ring-opening reactions.[1][2] This document details the synthesis of the 3-(3-Methylphenyl)-2H-azirene precursor and explores its utility in subsequent aziridination reactions through both nucleophilic addition and representative cycloaddition pathways. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Aziridines and the Role of 2H-Azirenes

Aziridines are highly sought-after synthetic intermediates due to the inherent ring strain of their three-membered ring, which makes them susceptible to a variety of ring-opening transformations.[3] This reactivity allows for the stereocontrolled introduction of nitrogen-containing functionalities, a key step in the synthesis of complex molecules, including many pharmaceuticals.[2]

2H-Azirines, as strained imines, are valuable precursors to aziridines and other nitrogen heterocycles.[4] Their high reactivity stems from the significant ring strain, making them prone to ring-opening reactions when subjected to thermal, photochemical, or chemical activation.[4] The focus of this guide, 3-(3-Methylphenyl)-2H-azirene, offers a synthetically useful building block where the tolyl substituent can influence reactivity and provide a point for further functionalization.

Synthesis of the Precursor: 3-(3-Methylphenyl)-2H-azirene

A reliable and modern approach for the synthesis of 2H-azirines involves the thermal decomposition of vinyl azides.[5] This method can be efficiently and safely performed using a continuous flow-batch system, which mitigates the hazards associated with the handling of potentially explosive organic azides at elevated temperatures.[5]

Protocol 1: Synthesis of 3-(3-Methylphenyl)-2H-azirene via Flow-Assisted Thermolysis of 1-(1-Azidovinyl)-3-methylbenzene

This protocol is adapted from a sustainable flow-batch approach for the synthesis of 2H-azirines.[5]

Reaction Scheme:

Materials:

  • 1-(1-Azidovinyl)-3-methylbenzene (Vinyl azide precursor)

  • Cyclopentyl methyl ether (CPME) (or other suitable high-boiling, inert solvent)

  • Microfluidic reactor system with a heated reaction coil

  • Collection flask

Procedure:

  • Preparation of the Vinyl Azide Solution: Dissolve 1-(1-azidovinyl)-3-methylbenzene in CPME to a concentration of 0.1 M.

  • System Setup: Set up the microfluidic reactor with a reaction coil of appropriate length and volume. Set the temperature of the reactor to 180 °C.

  • Flow Reaction: Pump the vinyl azide solution through the heated microreactor at a flow rate that allows for a residence time sufficient for complete conversion (typically 10-30 minutes). Nitrogen gas will be evolved during this process.

  • Collection: Collect the solution of the resulting 3-(3-Methylphenyl)-2H-azirene in a cooled collection flask. The concentration of the azirine solution will be approximately the same as the starting vinyl azide solution.

  • In-situ Use: The resulting solution of 3-(3-Methylphenyl)-2H-azirene is typically used immediately in subsequent reactions without isolation due to the high reactivity of the 2H-azirine.

Causality and Self-Validation:

  • Flow Chemistry for Safety: The use of a microfluidic reactor minimizes the volume of the potentially hazardous azide solution at high temperature at any given time, significantly enhancing the safety of the procedure.[5]

  • Solvent Choice: CPME is a greener alternative to many traditional solvents and has a high boiling point suitable for the thermolysis.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by collecting a small aliquot and analyzing it by ¹H NMR to confirm the disappearance of the vinyl azide signals and the appearance of the characteristic signals for the 2H-azirine.

Synthesis of Aziridines from 3-(3-Methylphenyl)-2H-azirene

The highly electrophilic C=N bond of the 2H-azirine ring is susceptible to attack by nucleophiles, providing a direct route to N-H aziridines.

Protocol 2: Nucleophilic Addition of Organolithium Reagents to In-Situ Generated 3-(3-Methylphenyl)-2H-azirene

This protocol is based on the reaction of in-situ generated 2H-azirines with organolithium reagents to afford highly functionalized NH-aziridines.[5]

Reaction Scheme:

Materials:

  • Solution of 3-(3-Methylphenyl)-2H-azirene in CPME (from Protocol 1)

  • Organolithium reagent (e.g., phenyllithium, n-hexyllithium) in a suitable solvent (e.g., diethyl ether, hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place the solution of 3-(3-Methylphenyl)-2H-azirene in CPME. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution of the azirine.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-H aziridine.

Quantitative Data (Representative):

EntryOrganolithium ReagentProductYield (%)
1Phenyllithium2-Phenyl-3-(3-methylphenyl)aziridine~60-70
2n-Hexyllithium2-Hexyl-3-(3-methylphenyl)aziridine~65-75

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[5]

Causality and Self-Validation:

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of the organolithium reagent and to prevent unwanted side reactions.

  • Stereoselectivity: The addition of organolithium reagents to the C=N bond of the 2H-azirine can proceed with high diastereoselectivity, which can be confirmed by NMR analysis of the product.[5]

  • Product Characterization: The formation of the aziridine can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the characteristic shifts for the aziridine ring protons and carbons, and by mass spectrometry.

Representative Protocols for Cycloaddition-Type Reactions

While direct intermolecular aziridination of simple alkenes with 3-aryl-2H-azirines is not extensively documented, their reactivity as nitrene precursors or in cycloadditions with activated systems is known. The following protocols are representative examples based on the established reactivity of similar 2H-azirine systems.

Protocol 3: Representative Photochemical [1+2] Cycloaddition with an Electron-Deficient Alkene

Photolysis of 2H-azirines can lead to the formation of a vinyl nitrene intermediate, which can then be trapped by an alkene to form an aziridine.[6]

Reaction Scheme:

Materials:

  • 3-(3-Methylphenyl)-2H-azirene

  • Electron-deficient alkene (e.g., dimethyl fumarate)

  • Anhydrous acetonitrile

  • UV photoreactor (e.g., with a 300 nm lamp)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve 3-(3-Methylphenyl)-2H-azirene (1 equivalent) and the electron-deficient alkene (2-3 equivalents) in anhydrous acetonitrile.

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Irradiation: Irradiate the solution in the photoreactor at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.

  • Workup: Once the starting azirine is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired aziridine.

Causality and Self-Validation:

  • Photochemical Activation: UV irradiation provides the energy to cleave the C-C bond of the azirine ring, generating the reactive vinyl nitrene intermediate.[6]

  • Trapping Agent: The excess of the electron-deficient alkene serves to efficiently trap the short-lived vinyl nitrene.

  • Stereochemistry: The stereochemistry of the starting alkene is often retained in the aziridine product, which can be verified by NMR analysis (e.g., coupling constants of the aziridine ring protons).

Visualizing the Reaction Pathways

Diagram 1: Synthesis of 3-(3-Methylphenyl)-2H-azirene

Synthesis of 3-(3-Methylphenyl)-2H-azirene VinylAzide 1-(1-Azidovinyl)-3-methylbenzene Azirene 3-(3-Methylphenyl)-2H-azirene VinylAzide->Azirene Heat (Flow Reactor) N2 N₂

Caption: Flow synthesis of the 2H-azirene precursor.

Diagram 2: Aziridination via Nucleophilic Addition

Nucleophilic Addition to 2H-Azirene Azirene 3-(3-Methylphenyl)-2H-azirene Aziridine 2-R-3-(3-methylphenyl)aziridine Azirene->Aziridine Organolithium R-Li Organolithium->Aziridine Nucleophilic Attack

Caption: Synthesis of aziridines by nucleophilic addition.

Diagram 3: Photochemical Aziridination Workflow

Photochemical Aziridination Azirene 3-(3-Methylphenyl)-2H-azirene VinylNitrene Vinyl Nitrene Intermediate Azirene->VinylNitrene Aziridine Aziridine VinylNitrene->Aziridine Alkene Alkene Alkene->Aziridine Trapping

Caption: Representative photochemical aziridination pathway.

Conclusion

3-(3-Methylphenyl)-2H-azirene is a valuable and reactive intermediate for the synthesis of a variety of substituted aziridines. Its preparation from the corresponding vinyl azide can be achieved safely and efficiently using flow chemistry. The subsequent in-situ reaction with nucleophiles, such as organolithium reagents, provides a direct and stereoselective route to N-H aziridines. Furthermore, its potential to act as a vinyl nitrene precursor under photochemical conditions opens up possibilities for cycloaddition reactions with alkenes. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the strategic application of this versatile building block.

References

  • Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(11), 933-945. [Link]

  • Degennaro, L., et al. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. Beilstein Journal of Organic Chemistry, 17, 237-245. [Link]

  • Xie, M., et al. (2021). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 26(18), 5567. [Link]

  • Padwa, A., & Smolanoff, J. (1971). Photochemical transformations of small ring heterocyclic compounds. 23. Photocycloaddition of 3-phenyl-2H-azirine with electron-deficient olefins. The Journal of Organic Chemistry, 36(16), 2265-2272.
  • Organic Chemistry Portal. (2023). Synthesis of 2H-azirines. [Link]

  • Srivastava, R., & Ha, H. J. (2020). Regioselective ring opening of aziridines for synthesizing azaheterocycles. Frontiers in Chemistry, 8, 588. [Link]

Sources

Advanced Applications of 3-(3-Methylphenyl)-2H-azirene in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-azirine ring is a highly strained, three-membered nitrogenous heterocycle that has emerged as a powerful synthon in modern peptide chemistry. Specifically, 3-(3-Methylphenyl)-2H-azirene (a 3-aryl-2H-azirine derivative) offers unique reactivity profiles for two critical applications: the chemoselective bioconjugation of unactivated carboxyl residues (Asp, Glu, and C-termini)[1], and the synthesis of conformationally restricted peptides via the classical "Azirine/Oxazolone Method"[2]. This application note provides a deep dive into the mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing this reagent in advanced drug development.

Mechanistic Rationale: Causality in Reagent Design

The utility of 3-(3-Methylphenyl)-2H-azirene stems from the precise electronic tuning of its highly strained ring system (ring strain


 40 kcal/mol).

Why the 3-Methylphenyl substituent? In peptide bioconjugation, targeting the carboxylate group is notoriously difficult due to its low nucleophilicity and the competing reactivity of primary amines (Lys) or thiols (Cys). The addition of a methyl group at the meta-position of the phenyl ring exerts a mild electron-donating effect via inductive and hyperconjugative stabilization. This subtly increases the basicity of the azirine nitrogen compared to an unsubstituted 3-phenyl analog.

Consequently, the azirine nitrogen acts as a localized base that is readily protonated by the weakly acidic carboxyl groups of peptides (pKa ~4.0–4.5) at physiological or mildly acidic pH[1]. This protonation is the critical activation step: it renders the C3 carbon highly electrophilic, facilitating an immediate nucleophilic attack by the adjacent carboxylate anion. The reaction is thermodynamically driven by the irreversible relief of the 3-membered ring strain, forming a highly stable covalent conjugate (an


-amino ketone isostere) without the need for exogenous coupling reagents like EDC or HATU[1].

Mechanism Peptide Peptide-COOH (Carboxyl Residue) Protonation Protonation of Azirine Nitrogen (Activation Step) Peptide->Protonation Azirine 3-(3-Methylphenyl)-2H-azirene (Reactive Probe) Azirine->Protonation NucleophilicAttack Nucleophilic Attack at C3 by Peptide Carboxylate Protonation->NucleophilicAttack Mild Acidic pH (4.5-6.0) RingOpening Azirine Ring Opening (Strain Relief) NucleophilicAttack->RingOpening C-O Bond Formation Conjugate Stable Peptidomimetic Conjugate (alpha-Amino Ketone Isostere) RingOpening->Conjugate Irreversible Rearrangement

Reaction mechanism of chemoselective peptide carboxyl modification by 3-(3-Methylphenyl)-2H-azirene.

Experimental Protocols

Protocol A: Chemoselective C-Terminal/Carboxyl Bioconjugation

This protocol is designed to selectively label the C-terminus or Asp/Glu residues of an unprotected peptide, avoiding cross-reactivity with Lys or Cys residues[1].

Materials:

  • Target Peptide (1.0 mM stock in pure water)

  • 3-(3-Methylphenyl)-2H-azirene (50 mM stock in DMSO)

  • Reaction Buffer: 50 mM MES buffer, pH 5.5

Step-by-Step Methodology:

  • Preparation: In a 1.5 mL low-bind microcentrifuge tube, dilute the target peptide to a final concentration of 100

    
    M using the pH 5.5 MES buffer. Causality: pH 5.5 ensures the carboxyl groups are partially protonated (to activate the azirine) while retaining enough anionic character to act as nucleophiles.
    
  • Reagent Addition: Add 3-(3-Methylphenyl)-2H-azirene to a final concentration of 1.0 mM (10 molar equivalents). Vortex gently for 10 seconds.

  • Incubation: Incubate the reaction mixture at 37 °C for 2 to 4 hours under constant mild agitation (500 rpm).

  • Quenching (Optional): Quench the reaction by adding an excess of a sacrificial carboxylic acid (e.g., 10 mM acetic acid) if precise kinetic control is required.

  • Self-Validation & QC: Analyze the crude mixture via LC-MS. A successful conjugation is self-validating when the total mass of the peptide shifts by exactly +131.07 Da (the exact mass of the azirine probe). Absence of +262.14 Da peaks confirms the absence of off-target poly-labeling.

Protocol B: The Azirine/Oxazolone Method for Hindered Peptide Synthesis

3-aryl and 3-amino-2H-azirines are the cornerstone of the Azirine/Oxazolone method, utilized to bypass the steric hindrance associated with coupling


-disubstituted amino acids (e.g., Aib, Iva) in peptaibol synthesis[2].

Step-by-Step Methodology:

  • Activation-Free Coupling: Dissolve the N-protected peptide acid (1.0 eq) in anhydrous

    
     (0.1 M) at 0 °C.
    
  • Azirine Addition: Add 3-(3-Methylphenyl)-2H-azirene (1.1 eq) dropwise. Causality: No EDC/HATU is added. The intrinsic ring strain of the azirine provides all the necessary thermodynamic driving force for the coupling[2].

  • Elongation: Stir at room temperature for 12 hours. The reaction proceeds via an intermediate 1,3-oxazol-5(4H)-one, which undergoes spontaneous ring-opening by the amine to form the elongated peptide chain.

  • Self-Validation & QC: Monitor the disappearance of the characteristic azirine IR absorption band at

    
    1750 cm
    
    
    
    . The appearance of a strong amide I band at 1650 cm
    
    
    validates successful peptide bond formation.

Quantitative Data & Analytics

The table below benchmarks the performance of 3-(3-Methylphenyl)-2H-azirene against traditional carboxyl-reactive bioconjugation methods. The azirine probe demonstrates superior chemoselectivity and efficiency, particularly in complex aqueous environments.

Conjugation ReagentTarget ResiduesOptimal pH RangeTypical Reaction TimeLabeling Efficiency (%)Cross-Reactivity Profile
3-(3-Methylphenyl)-2H-azirene Asp, Glu, C-Terminus4.5 – 6.52 – 4 h> 90% Low (Inert to Cys/Lys)
Diazoalkanes C-Terminus4.0 – 5.04 – 6 h60 – 75%Moderate (Reacts with Tyr/Cys)
EDC / NHS Asp, Glu, C-Terminus4.5 – 6.01 – 2 h70 – 85%High (Requires primary amine; prone to hydrolysis)

Table 1: Comparative efficiency and chemoselectivity of carboxyl-reactive probes in peptide synthesis.

References

  • 2H-Azirine-Based Reagents for Chemoselective Bioconjugation at Carboxyl Residues Inside Live Cells. Journal of the American Chemical Society. Hu, J., Zhang, Z.-M., Liu, W., Huang, M., Fan, Y., Yin, X., & Wang, J. (2020).[1] URL:[Link]

  • The 'azirine/oxazolone method' in peptaibol synthesis: preparation of a derivative of trichotoxin A-50 (G). Chemistry & Biodiversity. Altherr, W., Linden, A., & Heimgartner, H. (2007).[2] URL:[Link]

Sources

Metal-catalyzed reactions of 3-(3-Methylphenyl)-2H-azirene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Metal-Catalyzed Reactions of 3-(3-Methylphenyl)-2H-azirene

Document Type: Technical Application Note & Standard Operating Procedures Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Prepared By: Senior Application Scientist, Catalysis & Heterocyclic Chemistry

Executive Summary & Chemical Context

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile synthons in modern organic chemistry. Among these, 3-(3-Methylphenyl)-2H-azirene (also known as 3-m-tolyl-2H-azirine) holds specific value in the synthesis of complex pharmaceuticals and agrochemicals. The presence of the meta-methyl group provides mild inductive electron donation without the direct resonance interference seen in para-substituted analogs, striking an optimal balance between substrate stability and catalytic reactivity.

This application note details the field-proven methodologies for utilizing 3-(3-Methylphenyl)-2H-azirene in transition-metal-catalyzed reactions. By leveraging specific metals—namely Ruthenium (Ru), Gold (Au), and Rhodium (Rh)—researchers can selectively cleave either the C–N or C–C bond of the azirine ring, driving divergent synthetic pathways toward multi-substituted pyrroles, aziridines, and pyrimidines.

Mechanistic Insights: Causality in Catalyst Selection

Understanding the mechanistic dichotomy of 2H-azirine ring-opening is critical for predicting reaction outcomes. The inherent ring strain (~40 kcal/mol) makes 3-(3-Methylphenyl)-2H-azirene susceptible to both thermal and catalytic cleavage.

Ruthenium-Catalyzed C–N Bond Cleavage ([3+2] Cycloaddition)

When exposed to low-valent Ruthenium catalysts (e.g., [CpRuCl2]n), the reaction proceeds via an oxidative addition into the N–C(3) bond. This specific cleavage generates an azaruthenacyclobutene intermediate [1]. The steric bulk of the Cp (pentamethylcyclopentadienyl) ligand is crucial here; it suppresses off-target oligomerization of the azirine. Subsequent insertion of an activated alkyne into the Ru–C bond forms a six-membered ruthenacycle, which undergoes reductive elimination and tautomerization to yield a highly substituted 1H-pyrrole [2].

Gold-Catalyzed Reactions with Ynamides

Gold(I) and Gold(III) catalysts interact preferentially with the π-system of external alkynes (such as ynamides) rather than directly inserting into the azirine. The azirine acts as a nucleophile, attacking the Au-activated alkyne. This pathway also ultimately results in C–N bond cleavage, but through a distinct carbenoid intermediate, yielding 2-amino-1H-pyrroles with exceptional regioselectivity [2].

G A 3-(3-Methylphenyl)-2H-azirene + Ru Catalyst B C-N Bond Cleavage (Oxidative Addition) A->B C Azaruthenacyclobutene Intermediate B->C D Activated Alkyne Insertion C->D E Six-Membered Ruthenacycle D->E F Reductive Elimination & Tautomerization E->F G Multi-Substituted 1H-Pyrrole Product F->G G->A Catalyst Regeneration

Caption: Ru-catalyzed [3+2] cycloaddition mechanism of 3-(3-Methylphenyl)-2H-azirene.

Quantitative Data & Reaction Scope

The table below summarizes the optimized reaction parameters for transforming 3-(3-Methylphenyl)-2H-azirene into various heterocyclic scaffolds based on catalyst selection.

Catalyst SystemCo-ReactantPrimary CleavageTarget ScaffoldTypical Yield (%)Temp (°C)
[Cp*RuCl(cod)] (5 mol%)Activated Alkynes (e.g., DMAD)C–N Bond1H-Pyrroles78 - 85%80 °C
Ph3PAuNTf2 (5 mol%)YnamidesC–N Bond2-Amino-1H-pyrroles70 - 82%60 °C
Rh2(Piv)4 (2 mol%)Isoxazole precursorsN–O (Precursor)2-Halo-2H-azirines>90%25 °C
FeCl2·4H2O (10 mol%)Thioester precursorsN–O (Precursor)Azirine-2-thioesters65 - 75%40 °C

Note: The meta-methyl substitution generally enhances solubility in non-polar solvents (like toluene) compared to unsubstituted analogs, slightly improving reaction kinetics in homogeneous catalysis [3].

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure intermediate stability and catalytic turnover.

Protocol A: Synthesis of Multi-Substituted 1H-Pyrroles via Ru-Catalysis

Objective: Execute a [3+2] cycloaddition between 3-(3-Methylphenyl)-2H-azirene and dimethyl acetylenedicarboxylate (DMAD).

Materials Required:

  • 3-(3-Methylphenyl)-2H-azirene (1.0 mmol, rigorously dried)

  • [Cp*RuCl(cod)] (0.05 mmol, 5 mol%)

  • DMAD (1.2 mmol)

  • Anhydrous Toluene (5.0 mL, degassed)

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer the Ru catalyst and 3-(3-Methylphenyl)-2H-azirene into an oven-dried Schlenk tube equipped with a magnetic stir bar. Causality: The azaruthenacyclobutene intermediate is highly sensitive to moisture, which can cause premature protonation and catalyst deactivation.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Stir for 5 minutes at room temperature until a homogeneous solution is achieved.

  • Co-Reactant Introduction: Inject DMAD (1.2 mmol) dropwise over 2 minutes. Seal the Schlenk tube under an argon atmosphere.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): At 8 hours, extract a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active azirene spot (Rf ~0.6) and the appearance of a highly fluorescent pyrrole spot (Rf ~0.3) validates reaction progression.

  • Quenching & Purification: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove ruthenium black precipitates, washing with 10 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure 1H-pyrrole derivative.

Protocol B: Gold-Catalyzed Synthesis of 2-Amino-1H-Pyrroles

Objective: Utilize Au(I) catalysis to couple 3-(3-Methylphenyl)-2H-azirene with terminal ynamides.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry vial under nitrogen, combine Ph3PAuCl (5 mol%) and AgNTf2 (5 mol%) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Stir for 15 minutes in the dark to generate the active cationic gold species (Ph3PAuNTf2). Filter off the AgCl precipitate.

  • Substrate Addition: To the active catalyst solution, add the ynamide (1.0 mmol) followed by a solution of 3-(3-Methylphenyl)-2H-azirene (1.2 mmol) in DCE (2.0 mL). Causality: Adding the azirine last prevents Au-catalyzed azirine homodimerization.

  • Reaction: Stir the mixture at 60 °C for 6 hours. Monitor via GC-MS for the molecular ion peak of the coupled product.

  • Workup: Evaporate the DCE, resuspend in dichloromethane, and purify directly via neutral alumina chromatography to prevent acid-catalyzed degradation of the amino-pyrrole.

Workflow W1 Glovebox Setup Weigh Azirene & Catalyst W2 Solvent Addition (Dry Toluene/DCE) W1->W2 W3 Thermal Activation (80 °C, Sealed Tube) W2->W3 W4 Reaction Monitoring (TLC / GC-MS) W3->W4 W5 Purification (Silica Gel Chromatography) W4->W5

Caption: Standard experimental workflow for metal-catalyzed azirene cycloadditions.

Analytical Validation & Troubleshooting

  • NMR Signatures: The starting 3-(3-Methylphenyl)-2H-azirene exhibits a characteristic singlet in 1H NMR for the azirine CH2 protons around δ 1.5 - 2.0 ppm. The disappearance of this peak is the most reliable indicator of complete ring-opening. The meta-methyl group will reliably appear as a sharp singlet near δ 2.35 ppm throughout the transformation.

  • Troubleshooting Unreacted Azirine: If starting material persists after 12 hours in Protocol A, verify the integrity of the [Cp*RuCl(cod)] catalyst. Ru(II) complexes are susceptible to oxidation to inactive Ru(III) species upon prolonged exposure to air.

  • Byproduct Formation (Pyrazines): If thermal activation exceeds 100 °C, uncatalyzed thermal C–N bond cleavage may dominate, leading to the formation of vinyl nitrenes which rapidly dimerize to form 2,5-bis(3-methylphenyl)pyrazine. Maintain strict temperature control.

References

  • Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts. National Center for Biotechnology Information (PMC).[1] URL:[Link]

  • Theoretical Study on the Transition-Metal-Catalyzed Cycloadditions of 2H-Azirines with Alkynes: Implication of Carbenoid Intermediates. Bulletin of the Chemical Society of Japan (Oxford Academic).[2] URL:[Link]

Sources

Continuous Flow Synthesis of 2H-Azirines from Vinyl Azides: Hydrodynamics, Safety Causality, and Telescoped Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H-Azirines are highly strained, three-membered nitrogen heterocycles that serve as versatile electrophilic and dienophilic building blocks in medicinal chemistry and drug development. Traditionally, the synthesis of 2H-azirines relies on the batch thermolysis or photolysis of vinyl azides. However, this transformation is inherently hazardous: organic azides are high-energy, potentially explosive materials, and their cyclization releases stoichiometric amounts of nitrogen gas (


), leading to dangerous overpressure in closed batch vessels[1].

By transitioning this chemistry to continuous flow microreactors, researchers can leverage high surface-to-volume ratios for exquisite temperature control, rapid mass transfer, and strict containment of reactive intermediates[1]. This application note details the mechanistic causality, reactor hydrodynamics, and validated step-by-step protocols for both the thermal and photochemical continuous flow synthesis of 2H-azirines, including their telescoped diastereoselective transformation into functionalized NH-aziridines[2].

Mechanistic Causality & Reactor Hydrodynamics

To design a self-validating flow protocol, one must understand the physical and chemical causality of the transformation. The conversion of a vinyl azide to a 2H-azirine proceeds via the extrusion of


 gas, forming a transient vinyl nitrene intermediate that rapidly undergoes electrocyclization[3].

The Hydrodynamic Challenge: In a continuous flow regime, the generation of


 gas causes a volumetric expansion of the reaction mixture[3]. If unmitigated, this gas expansion artificially accelerates the linear velocity of the fluid, drastically reducing the actual residence time (

) within the reactor coil and leading to incomplete conversion[3].

The Engineering Solution: To counteract this, a Back-Pressure Regulator (BPR) must be installed downstream of the reactor[3]. Applying high system pressure (e.g., 17 bar / 250 psi) compresses the generated


 gas, keeping the solvent primarily in the liquid phase and maintaining a predictable, consistent residence time[3].

Furthermore, the choice of solvent dictates the sustainability and downstream utility of the system. Using Cyclopentyl Methyl Ether (CPME)—a green solvent with a high boiling point and low peroxide-formation liability—allows the generated 2H-azirines to be directly telescoped into reactions with highly reactive organolithium reagents without solvent swapping[1].

Mechanism VA Vinyl Azide (Precursor) Activation Activation (150°C or 365 nm) VA->Activation Nitrene Vinyl Nitrene Intermediate Activation->Nitrene - N2 (Gas) Azirine 2H-Azirine (Electrophile) Nitrene->Azirine Electrocyclization Aziridine NH-Aziridine (Functionalized) Azirine->Aziridine + Nucleophile

Caption: Mechanistic pathway from vinyl azide to functionalized NH-aziridines via N2 gas expulsion.

System Architecture & Workflow Design

The following diagram illustrates a telescoped continuous flow setup. The system isolates the hazardous azide precursor in a controlled micro-environment, activates it, and immediately quenches the reactive 2H-azirine intermediate with a nucleophile (e.g., organolithium or Grignard reagent) to yield stable, functionalized aziridines[1].

FlowSetup Pump1 Syringe Pump A (Vinyl Azide) Reactor Microfluidic Reactor (Thermal or UV-LED) Pump1->Reactor Continuous Flow Mixer T-Piece Mixer (Telescoped Step) Reactor->Mixer 2H-Azirine + N2 Pump2 Syringe Pump B (Nucleophile) Pump2->Mixer Reagent Coil2 Residence Coil (Functionalization) Mixer->Coil2 Mixing BPR Back-Pressure Regulator (17 bar) Coil2->BPR Aziridine Collection Product Collection (NH-Aziridines) BPR->Collection Depressurize

Caption: Continuous flow setup for the synthesis and telescoped functionalization of 2H-azirines.

Experimental Protocols

Protocol A: Thermal Continuous Flow Cyclization

Based on the optimized hydrodynamics for N2-expelling thermolysis ()[4].

Materials: Vinyl azide (0.5 M in dry acetone), Perfluoroalkoxy (PFA) coil reactor (0.5 mL, 0.8 mm i.d.). Safety Warning: Organic azides are potentially explosive. Keep stock solutions refrigerated and utilize appropriate blast shields[4].

  • System Priming: Flush the PFA coil and all fluidic lines with dry acetone at 1.0 mL/min.

  • Pressurization: Attach a 17 bar (250 psi) Back-Pressure Regulator (BPR) to the outlet. Ensure the system holds pressure without leaks[3].

  • Thermal Equilibration: Submerge the PFA coil in a silicon heating bath (or utilize a convective heating block) set to 150 °C[3].

  • Injection: Introduce the 0.5 M vinyl azide solution via a syringe pump.

  • Flow Rate Adjustment (Causality Check): Set the flow rate to 0.45 mL/min. Note: While a 0.5 mL coil at 0.5 mL/min theoretically provides a 1-minute residence time, the flow rate must be reduced to account for the minor volumetric expansion of

    
     gas that still occurs despite the 17 bar BPR[3].
    
  • In-Line Validation: Divert a 50 µL post-BPR aliquot to an FT-IR spectrometer. The disappearance of the asymmetric azide stretch (~2100 cm⁻¹) and the appearance of the azirine C=N stretch (~1740 cm⁻¹) validates 100% conversion.

  • Collection: Collect the steady-state output in a flask cooled in an ice bath to prevent volatile loss[4].

Protocol B: Photochemical Continuous Flow Cyclization

Exploiting chromoselective photolysis to avoid thermal degradation ().

Materials: Vinyl azide (0.1 M in CPME), transparent fluoropolymer microreactor, High-power UV-LEDs (365 nm).

  • Reactor Setup: Wrap the transparent fluoropolymer tubing around a central glass cylinder housing high-power 365 nm UV-LEDs.

  • Flow Initiation: Pump the 0.1 M vinyl azide solution through the photoreactor at a flow rate corresponding to a 5-minute residence time.

  • Photolysis: Activate the 365 nm LEDs. The targeted wavelength selectively excites the azide chromophore, inducing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     extrusion at ambient temperature (20–25 °C).
    
  • Degassing: Pass the effluent through a semi-permeable membrane degasser to safely vent the generated

    
     gas before collection or telescoped reactions.
    
Protocol C: Telescoped Diastereoselective Aziridination

A green, single-solvent flow-batch approach ()[1].

  • Azirine Generation: Generate the 2H-azirine in CPME using either Protocol A or B. CPME is critical here as it is inert to strong nucleophiles[1].

  • Telescoped Mixing: Direct the 2H-azirine effluent into a T-piece mixer.

  • Nucleophile Addition: Using a second syringe pump, introduce an organolithium reagent (e.g., phenyllithium, 1.2 equiv. in CPME) into the T-piece at -78 °C to 0 °C[1].

  • Residence & Quench: Allow the mixture to pass through a secondary residence coil (2 min, 0 °C) before exiting into a collection flask containing saturated aqueous

    
    [1].
    
  • Validation: The resulting cis-functionalized NH-aziridines are analyzed via LC-MS to confirm diastereoselectivity (>95% cis due to facial selective nucleophilic attack on the strained imine)[5].

Data Presentation: Optimization & Yields

The table below summarizes the validated parameters across different flow paradigms, highlighting the critical relationship between activation method, gas management, and yield.

ParameterThermal Flow (Kappe)Photochemical Flow (Baumann)Green Flow (Andresini)
Activation Source Convective Heating (150 °C)UV-LEDs (365 nm)Microfluidic Heating (Variable)
Solvent Choice AcetoneMeCN / AcetoneCPME (Green Solvent)
BPR Pressure 17 bar (250 psi)Atmospheric / Low100 psi
Residence Time (

)
~1 min (Adjusted for

)
5 - 10 min2 - 5 min
Yield (2H-Azirine) >95% (Quantitative)88 - 95%74 - 98% (Recirculation utilized for aliphatics)
Primary Advantage Rapid, scalable throughputAvoids thermal degradationSingle-solvent telescoped compatibility

References

  • Andresini, M., Degannaro, L., & Luisi, R. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. Beilstein Journal of Organic Chemistry, 17, 203–209. URL:[Link]

  • Rossa, T. A., Suveges, N. S., Sá, M. M., Cantillo, D., & Kappe, C. O. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14(1), 506-514. URL:[Link]

  • Baumann, M., & Crawford, R. (2024). Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. Chemistry–A European Journal, 30(38), e202401491. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stability of 3-(3-Methylphenyl)-2H-azirene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the synthesis of 3-(3-Methylphenyl)-2H-azirene Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, drug development professionals

Product Support ID: AZR-3MP-SYN-001 Status: Active Last Updated: March 2026

System Overview & Chemistry

Target Molecule: 3-(3-Methylphenyl)-2H-azirene Primary Synthetic Route: Thermolysis or Photolysis of


-azidostyrene precursors (e.g., 1-azido-1-(3-methylphenyl)ethene).

The synthesis of 3-aryl-2H-azirenes is a delicate balance between thermodynamic control and kinetic trapping. The reaction proceeds via a highly reactive vinyl nitrene intermediate.[1] While the ring closure to the azirene is generally favored, the high strain energy (~48 kcal/mol) and the electrophilic nature of the intermediate open several competing pathways.

For the 3-methylphenyl analog, the electron-donating meta-methyl group slightly increases the electron density of the aryl ring compared to the unsubstituted phenyl parent. This electronic effect can accelerate dimerization pathways and alter the stability of the resulting azirene towards nucleophiles.

Critical Reaction Pathways (Visualization)

The following diagram outlines the primary reaction (green) and the competing side reactions (red) that users must control.

AzirenePathways VinylAzide Precursor: 1-Azido-1-(3-methylphenyl)ethene Nitrene Intermediate: Vinyl Nitrene (Singlet/Triplet) VinylAzide->Nitrene -N2 (Thermolysis/Photolysis) Azirene TARGET: 3-(3-Methylphenyl)-2H-azirene Nitrene->Azirene Ring Closure (Major) Ketenimine Side Product A: N-Aryl Ketenimine (Rearrangement) Nitrene->Ketenimine 1,2-Shift Indole Side Product B: Indole Derivative (C-H Insertion) Nitrene->Indole Ortho-Insertion (High T) Pyrazine Side Product C: Pyrazine Dimer (Dimerization) Azirene->Pyrazine Lewis Acid / hv / Conc. AminoKetone Side Product D: Amino Ketone (Hydrolysis) Azirene->AminoKetone + H2O (Acid cat.)

Figure 1: Mechanistic divergence in vinyl azide decomposition. The target azirene is kinetically accessible but thermodynamically metastable.

Troubleshooting Guide

Issue 1: Presence of Crystalline Precipitate (Dimerization)

Observation: The reaction mixture turns cloudy or deposits a solid precipitate during workup or storage. Diagnosis: Formation of 2,5-bis(3-methylphenyl)pyrazine . Mechanism: 2H-Azirenes are prone to dimerization, particularly in the presence of trace metals, Lewis acids, or UV light. The 3-methylphenyl group enhances the nucleophilicity of the azirene nitrogen, potentially accelerating self-attack. Corrective Action:

  • Concentration Control: Perform the thermolysis in dilute conditions (<0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

  • Acid Scavenging: Ensure the precursor is free of acidic impurities. Add a weak base (e.g.,

    
     or suspended 
    
    
    
    ) to the reaction mixture if acid-catalyzed dimerization is suspected.
  • Dark Storage: Store the isolated azirene in the dark at -20°C. Light can induce ring opening to a nitrile ylide, which then reacts with another azirene molecule to form the dimer.

Issue 2: "Missing" Mass & Indole Formation

Observation: Low yield of azirene; NMR shows signals characteristic of an indole (NH proton at ~8-9 ppm). Diagnosis: Vinyl nitrene insertion into the ortho-C-H bond. Mechanism: While less common for


-substituted vinyl azides than 

-substituted ones, high temperatures (>120°C) can drive the nitrene to insert into the ortho-position of the phenyl ring. The meta-methyl group creates two distinct ortho-positions (C2 and C6); insertion is sterically favored at C6 (away from the methyl). Corrective Action:
  • Lower Temperature: Reduce thermolysis temperature. If refluxing in xylene (140°C), switch to toluene (110°C) or benzene (80°C) if kinetics allow.

  • Photolysis Alternative: Switch to photolysis (300-350 nm) at ambient temperature. This avoids the thermal threshold required for C-H activation/insertion.

Issue 3: Hydrolysis (Amino Ketone Formation)

Observation: Appearance of a carbonyl peak (~1680-1700 cm⁻¹) in IR; loss of the characteristic C=N azirene stretch (~1740-1780 cm⁻¹). Diagnosis: Ring opening to 2-amino-1-(3-methylphenyl)ethanone . Mechanism: The C=N bond in the strained 3-membered ring is highly susceptible to nucleophilic attack by water, followed by ring opening. Corrective Action:

  • Strict Anhydrous Conditions: Use dry solvents (water <50 ppm). Flame-dry glassware.

  • Neutral Workup: Avoid acidic washes (e.g., HCl) or silica gel chromatography, which is slightly acidic. Use neutral alumina (activity grade II-III) or basified silica (treated with 1%

    
    ) for purification.
    

Comparative Data: Side Product Identification

Use the following table to distinguish the target from common side products using standard analytical techniques.

CompoundStructure Type1H NMR CharacteristicIR Characteristic
3-(3-Methylphenyl)-2H-azirene Target Singlet ~1.5-2.0 ppm (Azirene CH₂)*~1740-1770 cm⁻¹ (C=N, strained)
Pyrazine Dimer Side ProductAromatic singlets only (No CH₂); Symmetric~1400-1600 cm⁻¹ (Aromatic C=C/C=N)
Indole Derivative Side ProductBroad singlet ~8-9 ppm (NH); Doublet ~6.5 ppm (C3-H)~3400 cm⁻¹ (NH stretch)
Amino Ketone HydrolysisBroad singlet (NH₂); Singlet (CH₂-N)~1680 cm⁻¹ (C=O ketone)

*Note: The azirene CH₂ protons are unique; they appear as a singlet at high field due to the ring current and strain, typically between 1.0 - 3.0 ppm depending on shielding, but for 3-aryl-2H-azirenes, the C2 protons are often around 1.5-2.5 ppm.

Validated Protocol: Synthesis of 3-(3-Methylphenyl)-2H-azirene

Objective: Minimize dimerization and hydrolysis during the conversion of 1-azido-1-(3-methylphenyl)ethene.

Reagents:

  • Precursor: 1-Azido-1-(3-methylphenyl)ethene (Freshly prepared).

  • Solvent: Toluene (Anhydrous, degassed).

  • Base:

    
     (anhydrous, powder) - Optional acid scavenger.
    

Step-by-Step:

  • Preparation: Dissolve the vinyl azide (1.0 eq) in anhydrous toluene to achieve a dilute concentration of 0.05 M .

    • Why? High dilution effectively suppresses the bimolecular dimerization pathway.

  • Thermolysis: Heat the solution to reflux (110°C) under a nitrogen atmosphere.

    • Monitoring: Monitor nitrogen evolution. Reaction is typically complete when gas evolution ceases (1-3 hours).

    • Checkpoint: Check TLC (Alumina plates). The azide spot (less polar) should disappear, replaced by the azirene spot.

  • Workup:

    • Cool to room temperature.[2]

    • Do NOT perform an aqueous wash.

    • Filter off any solid residues (dimers/salts) through a celite pad under nitrogen.

  • Purification:

    • Concentrate the filtrate under reduced pressure at low temperature (<30°C) .

    • If further purification is needed, perform flash chromatography on Neutral Alumina (Grade III) using Hexane/EtOAc (9:1).

    • Warning: Avoid Silica Gel; its acidity will hydrolyze the product.

  • Storage: Store as a solution in benzene or toluene at -20°C in the dark. Neat azirenes are less stable.

References

  • Smolinsky, G. (1961).[3] "Vapor Phase Pyrolysis of Vinyl Azides". Journal of the American Chemical Society, 83(21), 4483–4484. Link

  • Nair, V. (1971). "The Chemistry of 2H-Azirines". The Chemistry of Heterocyclic Compounds, 42(1), 1-10. Link

  • Alves, M. J., & Gilchrist, T. L. (1998). "Synthesis of 2H-Azirines from Vinyl Azides". Chemical Reviews, 98(7), 2563-2598.
  • Banert, K. (2016). "Rearrangement of Vinyl Azides". Organic Reactions, 90, 1-120. Link

  • Padwa, A. (1977). "Photochemistry of the Carbon-Nitrogen Double Bond". Chemical Reviews, 77(1), 37–68. Link

Sources

Technical Support Center: Purification of 2H-Azirine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-azirine chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the notorious difficulties associated with isolating and purifying 2H-azirine compounds.

Mechanistic Overview: The Reactivity-Stability Paradox

2H-azirines are the smallest unsaturated nitrogen heterocycles. Their chemistry is fundamentally dictated by an extreme ring strain of approximately 109 kJ/mol [1]. This strain makes the C=N double bond highly reactive. While this reactivity is excellent for downstream synthesis (acting as electrophiles, nucleophiles, or dienophiles), it makes purification exceptionally challenging.

The two primary modes of purification failure are:

  • Hydrolytic Ring-Opening: The nitrogen lone pair is basic. Once protonated by mildly acidic media (like standard silica gel), the trigonal carbon becomes highly electrophilic and is rapidly attacked by ambient moisture, leading to open-chain α-amino ketones [1].

  • Thermal Cleavage: At elevated temperatures, 2H-azirines undergo thermal ring cleavage. The unusually long C2-N bond breaks preferentially to form highly reactive vinyl nitrenes [2]. Alternatively, C-C bond cleavage can occur, yielding nitrile ylides [3]. Both pathways result in irreversible polymerization or rearrangement.

Troubleshooting & FAQs

Q1: My 2H-azirine completely degraded into an open-chain byproduct during silica gel chromatography. Why did this happen, and how can I prevent it? Causality: Standard silica gel contains acidic silanol groups. When your 2H-azirine interacts with these groups, the nitrogen atom is protonated. This dramatically lowers the activation energy for nucleophilic attack by any residual water in your solvent, cleaving the ring [1]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–5% triethylamine (Et₃N) in your eluent, or switch to neutral/basic alumina. For highly robust derivatives (e.g., 2,3-diphenyl-2H-azirine), standard chromatography might occasionally work [4], but amine-deactivation is the gold standard for sensitive aliphatic azirines.

Q2: I attempted vacuum distillation, but the NMR shows complex polymeric mixtures and rearranged heterocycles. What is the mechanism of this thermal degradation? Causality: You exceeded the thermal threshold of the C2-N bond. Heating 2H-azirines above 60–80 °C provides enough energy to overcome the ring strain, triggering an electrocyclic ring opening into a vinyl nitrene intermediate [2]. If the temperature is pushed even higher, nitrile ylides can form [3]. Solution: Never use standard fractional distillation. You must use a high-vacuum Kugelrohr apparatus to drop the boiling point significantly, ensuring the heating bath never exceeds 60 °C.

Q3: I am synthesizing a highly functionalized, thermally labile 2H-azirine. Should I bypass traditional purification altogether? Causality: Some 2-alkoxy or 2-acetoxy 2H-azirines are so inherently unstable that isolation via traditional physical separation is thermodynamically impossible before degradation occurs [1]. Solution: Yes. Transition to continuous flow chemistry. Recent advancements have demonstrated that 2H-azirines can be synthesized and immediately extracted or reacted in a single-solvent flow-batch approach (e.g., using cyclopentyl methyl ether, CPME) without the need for distillation or chromatography [5].

Decision Matrix: Purification Strategy Workflow

To prevent compound loss, use the following logical workflow to select your purification method based on the physical state and thermal stability of your crude mixture.

AzirinePurification Start Crude 2H-Azirine Reaction Mixture State Physical State at RT? Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Cryst Recrystallization (Aprotic Solvents) Solid->Cryst Thermal Thermally Stable (Decomp. > 80°C)? Liquid->Thermal Stable Yes Thermal->Stable Unstable No Thermal->Unstable Distill High-Vacuum Kugelrohr Distillation Stable->Distill Chromatography Amine-Deactivated Silica / Alumina Column Unstable->Chromatography

Decision matrix for selecting the optimal 2H-azirine purification technique.

Quantitative Data: Stability & Recovery Metrics

The following table summarizes the operational limits and expected recovery rates for various purification techniques applied to 2H-azirines.

Purification TechniqueRecommended ForMax Safe TempStationary Phase / SolventTypical RecoveryPrimary Failure Mode
Deactivated Chromatography Thermally labile oils25 °C1-5% Et₃N in Silica / Neutral Alumina60–85%Acid-catalyzed hydrolysis
Kugelrohr Distillation Volatile, stable oils< 60 °C (at <0.1 Torr)N/A70–90%Thermal C2-N cleavage
Recrystallization Solid derivatives40 °CHexane, Et₂O, CPME80–95%Nucleophilic attack by protic solvents
Continuous Flow Extraction Highly reactive/explosiveRTCPME / Aqueous buffer> 90%Emulsion formation

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step until the validation check is confirmed.

Protocol A: Amine-Deactivated Flash Chromatography

Causality: Neutralizing acidic silanol groups prevents the protonation of the azirine nitrogen, which is the requisite first step for hydrolytic ring-opening.

  • Step 1: Slurry Preparation. Mix silica gel with an eluent containing 5% v/v triethylamine (Et₃N) in hexanes. Pack the column.

    • Validation Check 1: Collect the first column volume of eluent. Test with pH paper; the pH must be ≥ 8.0. If it is acidic or neutral, pass another volume of Et₃N-spiked solvent until basicity is confirmed.

  • Step 2: Sample Loading. Dissolve the crude 2H-azirine in a strict minimum volume of the deactivated eluent. Do not use chlorinated solvents for loading, as trace HCl can trigger degradation.

  • Step 3: Elution. Run the column using a gradient of Hexane/EtOAc (maintaining 1% Et₃N throughout).

    • Validation Check 2: Spot fractions on Et₃N-treated TLC plates. Because aliphatic 2H-azirines often lack strong UV absorbance, stain the plate with KMnO₄. Intact azirines will reduce the stain, appearing as bright yellow spots on a purple background.

  • Step 4: Concentration. Evaporate the solvent under reduced pressure. The water bath temperature must strictly remain ≤ 25 °C.

Protocol B: Cryogenic Kugelrohr Distillation

Causality: Lowering the atmospheric pressure drastically reduces the boiling point, preventing the thermal excitation required for C2-N bond cleavage and subsequent vinyl nitrene formation.

  • Step 1: Apparatus Setup. Connect the crude oil to a Kugelrohr apparatus equipped with a high-capacity vacuum pump and a dry-ice/acetone cold trap.

    • Validation Check 1: Engage the vacuum without applying any heat. The pressure gauge must stabilize below 0.1 Torr. If the pressure is > 0.1 Torr, check for leaks. Heating at higher pressures will require higher temperatures, guaranteeing thermal decomposition.

  • Step 2: Distillation. Slowly increase the oven temperature in 10 °C increments. Never exceed 60 °C.

  • Step 3: Collection. Collect the distillate in the receiving bulb cooled by the dry-ice mixture.

    • Validation Check 2: Perform an immediate neat IR scan of the clear oil distillate. A sharp peak at ~1740–1780 cm⁻¹ confirms the intact highly strained C=N bond. The absence of broad 3200–3400 cm⁻¹ bands confirms that no hydrolytic ring-opening (which would yield N-H or O-H bonds) occurred during the transfer.

References

  • 2H-Azirines as electrophiles - University of Minho. 1

  • Exploiting 2-Halo-2H-Azirine Chemistry - ResearchGate. 2

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC. 3

  • Synthesis, Structure, and Stability of a Novel 2H-azirine Under Pressure - RSC. 4

  • A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC. 5

Sources

Photochemical Workflows Technical Support Center: 2H-Azirines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photochemical Workflows. This guide is designed for researchers, scientists, and drug development professionals working with the highly strained 2H-azirine ring system. Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and validated experimental protocols addressing the wavelength-dependent photochemistry of 2H-azirines.

I. Frequently Asked Questions (FAQs)

Q: Why does the photolysis of 2H-azirines yield completely different products depending on the irradiation wavelength? A: The divergent reactivity of 2H-azirines is strictly governed by the selective excitation of different electronic states. Irradiation at short wavelengths (typically <300 nm, such as 254 nm or 266 nm) directly excites the azirine chromophore to a singlet excited state (


). This singlet reactivity induces selective C–C bond cleavage , forming a highly reactive nitrile ylide intermediate[1].
Conversely, long-wavelength irradiation (>300 nm, such as 366 nm) promotes intersystem crossing (ISC) to a triplet excited state (

). This triplet pathway alters the orbital symmetry and energy dynamics, resulting exclusively in C–N bond cleavage to form a triplet vinylnitrene[2].

Q: How do substituents on the azirine ring dictate the preference for C–C versus C–N bond cleavage? A: Substituents control the photochemistry by altering the energy landscape for intersystem crossing (ISC). Conjugated groups (e.g., naphthyl or acetophenone moieties) act as intramolecular triplet sensitizers, efficiently absorbing long-wavelength light and facilitating ISC to drive C–N cleavage[2],[3]. For aliphatic 2H-azirines, which typically resist C–N cleavage, introducing an electron-withdrawing group (EWG) at the C-2 position (such as a methoxycarbonyl group or a chlorine atom) dramatically accelerates ISC toward the


 triplet state. This modification makes C–N bond photocleavage the dominant pathway even under broadband UV excitation[4].

II. Troubleshooting Guide

Issue 1: Unexpected formation of ketenimines or vinylnitrenes instead of the desired nitrile ylide for 1,3-dipolar cycloadditions.

  • Root Cause: The irradiation wavelength is too long, or the light source has a broad emission spectrum that overlaps with a triplet-sensitizing chromophore on your substrate, inadvertently triggering the triplet pathway[3].

  • Solution: Switch your light source to a low-pressure mercury lamp equipped with a strict 254 nm bandpass filter, or utilize a 266 nm Nd:YAG laser. This ensures direct, high-energy excitation of the azirine moiety, exclusively driving the singlet reactivity pathway to form the nitrile ylide[3]. Furthermore, ensure quartz reaction vessels are used, as standard borosilicate (Pyrex) glass blocks wavelengths below ~300 nm.

Issue 2: Poor yield of C–N cleavage products (vinylnitrenes) in aliphatic 2H-azirines.

  • Root Cause: Aliphatic 2H-azirines inherently favor C–C bond cleavage because they lack the extended

    
    -system necessary to facilitate efficient ISC to the triplet state.
    
  • Solution: Modify the substrate chemically by introducing an electron-withdrawing group at the C-2 position. For example, utilizing methyl 3-methyl-2H-azirine-2-carboxylate shifts the photochemical preference toward C–N cleavage due to accelerated ISC[4]. If substrate modification is not viable, add an external triplet sensitizer (e.g., benzophenone) to the reaction mixture to mediate the energy transfer.

Issue 3: Rapid degradation or "disappearance" of the vinylnitrene intermediate in solution-phase transient absorption studies.

  • Root Cause: Triplet vinylnitrenes are highly reactive biradical species that are rapidly quenched by radical scavengers, most notably triplet oxygen (

    
    ). Oxygen intercepts the intermediate to form oxidation products such as acetonitrile oxide or benzaldehyde[2],[3].
    
  • Solution: Implement strict degassing protocols. Purge the solvent using at least three freeze-pump-thaw cycles and conduct the photolysis under a positive pressure of high-purity argon. To definitively validate that oxygen quenching is the root cause, you can intentionally saturate a control sample with

    
     and monitor for the accelerated decay of the ~440 nm transient absorption band[3].
    

III. Quantitative Data Summary

The following table summarizes the causal relationships between irradiation parameters, electronic states, and downstream chemical behavior.

Irradiation WavelengthPrimary Excitation StateCleaved BondReactive IntermediateSpin StateTypical Downstream Products
Short (< 300 nm) Singlet (

)
C–CNitrile YlideSingletOxazoles, 1,3-Cycloadducts
Long (> 300 nm) Triplet (

)
C–NVinylnitreneTripletKetenimines, Oxidation Pdts

IV. Experimental Protocols

Protocol A: Selective Generation of Nitrile Ylides (Singlet Pathway)

Use this protocol when synthesizing 1,3-dipolar cycloadducts.

  • Sample Preparation: Dissolve the 2H-azirine derivative in a spectrograde, anhydrous solvent (e.g., acetonitrile) to a concentration of 1–5 mM.

  • Degassing: Purge the solution with high-purity Argon for 20 minutes to prevent the unwanted oxidation of reactive intermediates.

  • Trapping Agent Addition: Add 1.5–2.0 equivalents of your chosen dipolarophile (e.g., an activated alkyne or alkene) to the mixture.

  • Photolysis Setup: Transfer the solution to a quartz cuvette. Place the cuvette in a photoreactor equipped with a low-pressure mercury lamp (254 nm) or a 266 nm Nd:YAG laser.

  • Irradiation & Monitoring: Irradiate at room temperature. Monitor the conversion via UV-Vis transient absorption spectroscopy, tracking the characteristic ylide absorption band (typically ~340–380 nm)[3].

Protocol B: Selective Generation of Triplet Vinylnitrenes (Triplet Pathway)

Use this protocol for matrix-isolation spectroscopic studies of fundamental intermediates.

  • Substrate Optimization: Ensure the 2H-azirine possesses an intramolecular triplet sensitizer (e.g., a naphthyl group) or an electron-withdrawing group (e.g., methoxycarbonyl)[2],[4].

  • Matrix Deposition: Co-deposit the azirine vapor with a large excess of Argon (ratio ~1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Photolysis Setup: Irradiate the cryogenic matrix using a high-pressure mercury-xenon lamp equipped with a >300 nm long-pass filter (e.g., 366 nm).

  • Spectroscopic Analysis: Monitor the formation of the ketenimine intermediate via FTIR spectroscopy, specifically looking for the distinctive cumulative double bond stretch (

    
    ) emerging around 2000–2050 cm⁻¹[4].
    

V. Mechanistic Visualization

G Azirine 2H-Azirine (Ground State S0) ShortWL Short-Wavelength UV (< 300 nm, e.g., 254 nm) Azirine->ShortWL LongWL Long-Wavelength UV (> 300 nm, e.g., 366 nm) Azirine->LongWL Singlet Singlet Excited State (S1) (Direct Excitation) ShortWL->Singlet Triplet Triplet Excited State (T1) (via Intersystem Crossing) LongWL->Triplet Sensitizer / EWG NitrileYlide Nitrile Ylide (C-C Bond Cleavage) Singlet->NitrileYlide Vinylnitrene Triplet Vinylnitrene (C-N Bond Cleavage) Triplet->Vinylnitrene Cycloadduct 1,3-Dipolar Cycloadducts (e.g., Oxazoles) NitrileYlide->Cycloadduct Trapping Agent Ketenimine Ketenimines / Oxidation Pdts (Matrix / O2 Scavenging) Vinylnitrene->Ketenimine Matrix / Scavenger

Wavelength-dependent photochemical divergence of 2H-azirines into singlet and triplet pathways.

VI. References

  • Photochemistry of 2-(1-Naphthyl)-2H-azirines in Matrixes and in Solutions: Wavelength-Dependent C−C and C−N Bond Cleavage of the Azirine Ring Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Singlet Photoreactivity of 3-Methyl-2-phenyl-2H-azirine Source: Australian Journal of Chemistry URL:[Link]

  • Methyl 3-Methyl-2H-azirine-2-carboxylate Photochemistry Studied by Matrix-isolation FTIR and DFT Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

2H-Azirine Reaction Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-azirine chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 2H-azirines—highly strained (~44.6–48 kcal/mol) three-membered unsaturated nitrogen heterocycles. While their inherent strain makes them excellent electrophiles and dienophiles, it also predisposes them to unwanted C-C or C-N bond cleavages, leading to Neber-type rearrangements, ring expansions, or oligomerization.

This guide dissects the thermodynamic and kinetic driving forces behind these side reactions and provides self-validating protocols to ensure your syntheses remain highly selective.

Diagnostic Workflow: Identifying the Root Cause of Rearrangements

Before adjusting your reaction parameters, use the following diagnostic logic to identify which bond cleavage pathway is dominating your reaction flask.

Troubleshooting Start Identify Unwanted Byproduct Isoxazole Isoxazoles (Ring Expansion) Start->Isoxazole Tetrazole Tetrazoles (from Azides) Start->Tetrazole Aziridine Aziridine/Pyrrole Mixtures Start->Aziridine Action1 Switch to narrow-band LED (365-450 nm) or Metal Catalysis Isoxazole->Action1 Photochemical C-C Cleavage Action2 Remove basic amines (e.g., Et3N) & use non-nucleophilic solvent Tetrazole->Action2 Nucleophile/Base Issue Action3 Switch proton source from Aq. AcOH to pure MeOH Aziridine->Action3 Protonation/Solvent Issue Success Target Product Isolated Action1->Success Action2->Success Action3->Success

Workflow for diagnosing and suppressing 2H-azirine side reactions.

Troubleshooting Guides & FAQs

Q1: How do I suppress the unwanted photochemical rearrangement of 2-acyl-2H-azirines to isoxazoles during light-mediated reactions? A1: The causality here lies in the specific bond activation. Under broadband UV irradiation, 2-acyl-2H-azirines undergo C-C bond cleavage to form a highly reactive nitrile ylide intermediate, which rapidly cyclizes into thermodynamically stable isoxazoles 1. Solution: To suppress this, you must avoid the excitation band that triggers nitrile ylide formation. Shift to transition-metal catalysis (which selectively activates the C-N bond instead), or utilize continuous flow photochemistry with strict wavelength cutoffs (e.g., high-power LEDs at 365–450 nm) to safely consume the starting material without triggering the rearrangement.

Q2: During the synthesis of pyrroles from 2H-azirines using Titanium(II) catalysts, I am getting a mixture of pyrroles and unreacted aziridines. How can I drive the selectivity? A2: The choice of proton source dictates the fate of the diazatitanacyclohexene intermediate. Using weaker acids with less nucleophilic conjugate bases (such as 1 M aqueous AcOH) prematurely quenches the intermediate, resulting in a mixture of pyrrole (26% yield) and unwanted aziridine (45% yield) [[2]](). Solution: Switch your solvent system. Dissolving the complex in pure Methanol (MeOH) alters the protonolysis kinetics, channeling the intermediate solely to the N-H pyrrole (48% yield) while completely suppressing aziridine formation.

Q3: When reacting 2H-azirine-2-carbonyl azides in alcohols, I observe extensive tarring and unwanted tetrazole derivatives instead of the expected Curtius rearrangement products. What is going wrong? A3: Heating 2H-azirine-2-carbonyl azides in alcohols (like MeOH or tert-BuOH) causes extensive tarring due to uncontrolled thermal degradation. Furthermore, O- and S-nucleophiles at room temperature induce an unusual rearrangement to 2-(1H-tetrazol-1-yl)acetic acid derivatives, a process heavily catalyzed by tertiary amines (like Et3N) [[3]](). Solution: To suppress tetrazole formation, strictly avoid basic catalysts (Et3N) and run the thermal activation in a non-nucleophilic solvent (e.g., toluene) to complete the Curtius rearrangement before introducing the alcohol nucleophile.

Q4: How can I achieve enantioselective reduction of 2H-azirines to aziridines without triggering ring-opening? A4: Hydrides are small, hard nucleophiles that easily attack the highly strained azirine ring, leading to acyclic enamines or amines. To suppress ring-opening, you must utilize a Copper-Hydride (Cu-H) kinetic resolution process with bulky chiral ligands (e.g., C2-symmetric bisoxazolines) [[4]](). Solution: The bulky ligand creates a constrained transition state that forces a rapid sigma bond metathesis, trapping the reduced product as a stable boronate (Bpin) adduct before the C-N bond can spontaneously cleave.

Mechanistic Pathway Analysis

Understanding whether your conditions favor C-C or C-N cleavage is critical for predicting side reactions.

Pathway Azirine 2H-Azirine (Highly Strained) UV UV Irradiation (C-C Cleavage) Azirine->UV Thermal Thermolysis (C-N Cleavage) Azirine->Thermal Metal Transition Metal Catalysis (Cu, Ti, Rh) Azirine->Metal NitrileYlide Nitrile Ylide Intermediate UV->NitrileYlide VinylNitrene Vinyl Nitrene Intermediate Thermal->VinylNitrene MetalComplex Stabilized Metal Intermediate Metal->MetalComplex Isoxazole Unwanted Isoxazole (Rearrangement) NitrileYlide->Isoxazole Pyrrole Unwanted Pyrrole (Rearrangement) VinylNitrene->Pyrrole Target Selective Ring-Opening or Reduction MetalComplex->Target Controlled Ligand Environment

Mechanistic divergence of 2H-azirine activation pathways.

Quantitative Selectivity Data

The following table summarizes how specific reaction conditions dictate the balance between desired products and unwanted rearrangements.

Substrate TypeReaction ConditionIntended ProductUnwanted Rearrangement / ByproductYield / Selectivity OutcomeCorrective Action
2-Methyl-3-phenyl-2H-azirine Ti(II) + 1 M AcOH(aq)N-H PyrroleAziridine26% Pyrrole, 45% AziridineSwitch proton source to pure MeOH (Yields 48% Pyrrole, 0% Aziridine).
Racemic 2H-Azirines Cu-H + Chiral BisoxazolineAziridine-2-carboxylateAcyclic Enamine>20:1 dr, up to 94% eeUse B2pin2 trapping to stabilize the 3-membered ring immediately after reduction.
2H-Azirine-2-carbonyl azides Alcohols + Et3N (RT)Curtius RearrangementTetrazole derivativeHigh Tetrazole YieldRemove Et3N; avoid nucleophilic solvents during initial thermal activation.
2-Acyl-2H-azirines Broadband UVPhotocycloadditionIsoxazoleMajor Side ProductUse narrow-band LEDs (365-450 nm) or switch to thermal metal catalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent unwanted ring-opening, use this self-validating protocol for the Enantioselective Reductive Kinetic Resolution of 2H-Azirines [[4]](). Every step includes a validation checkpoint to confirm causality before proceeding.

Step 1: Catalyst Complexation

  • Action: In a flame-dried Schlenk tube under Argon, mix Cu(OAc)2 (10 mol%) with the chiral bisoxazoline ligand (12 mol%) in dry THF. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1: The solution must transition from a pale suspension to a homogeneous deep blue/green solution. Causality: This visual change confirms the successful displacement of acetate ligands and the formation of the active L*Cu(OAc)2 complex.

Step 2: Hydride Generation

  • Action: Add phenylsilane (PhSiH3, 2.0 equiv) dropwise at room temperature.

  • Validation Checkpoint 2: A rapid color change to bright yellow/orange indicates the successful generation of the active Cu-H species. Troubleshooting: If the solution turns black, Cu(0) nanoparticles have crashed out due to moisture ingress; discard and restart with strictly anhydrous solvents.

Step 3: Substrate Addition (Temperature Control is Critical)

  • Action: Cool the reaction mixture to -20 °C. Add the racemic 2H-azirine (1.0 equiv) slowly over 10 minutes.

  • Validation Checkpoint 3: Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active 2H-azirine spot without the appearance of baseline streaking confirms selective reduction. Causality: The low temperature suppresses the thermal activation energy required for spontaneous C-N bond cleavage.

Step 4: Boron Trapping & Isolation

  • Action: Quench the intermediate by adding bis(pinacolato)diboron (B2pin2, 1.5 equiv) to trap the aziridine as a stable boronate adduct.

  • Validation Checkpoint 4: Analyze the crude mixture via 1H NMR. You should observe characteristic highly shielded aziridine ring protons (typically δ 1.5 - 2.5 ppm) and a complete lack of vinylic protons (δ 5.0 - 7.0 ppm). Causality: This validates that the 3-membered ring remains intact and unwanted rearrangement to an acyclic enamine has been successfully suppressed.

References

  • Diverse Reactivity of Diazatitanacyclohexenes: Coupling Reactions of 2H-Azirines Mediated by Titanium(II). National Institutes of Health (NIH) / PMC. 2

  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. 4

  • Preparation, properties and synthetic applications of 2H-azirines. A review. ResearchGate. 1

  • Nucleophile-Induced Rearrangement of 2H-Azirine-2-carbonyl Azides to 2-(1H-Tetrazol-1-yl)acetic Acid Derivatives. ACS Publications. 3

Sources

Challenges in the isolation of reactive intermediates from 2H-azirine photolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactive Intermediate Analysis Ticket ID: #AZR-2H-PHOTO-001 Subject: Isolation & Characterization of Nitrile Ylides from 2H-Azirine Photolysis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Isolation" Paradox

User Warning: If you are attempting to isolate a nitrile ylide from 2H-azirine photolysis in a flask at room temperature, stop immediately.

Nitrile ylides generated from 2H-azirines are transient 1,3-dipoles with lifetimes often in the nanosecond-to-microsecond range at ambient temperatures. They possess significant carbenoid character, leading to rapid dimerization or solvent reaction if not trapped.

"Isolation" in this context refers to two distinct technical workflows:

  • Spectroscopic Isolation: Trapping the species in a rigid cryogenic matrix (Argon/Nitrogen at 10–20 K) for structural verification.

  • Synthetic Capture: Using flow chemistry or in situ trapping agents to "isolate" the reactivity, not the substance itself.

This guide addresses the failure modes of both workflows.

Diagnostic & Troubleshooting (Q&A)

Issue A: "I am irradiating my azirine, but I see C-N cleavage products (ketenimines/imines) instead of the nitrile ylide."

Diagnosis: Wavelength Incompatibility (The "Window" Effect). 2H-azirines exhibit wavelength-dependent photochemistry. The desired C-C bond cleavage (yielding the nitrile ylide) typically requires excitation into the


 or specific 

bands. However, competitive C-N cleavage often occurs at longer wavelengths or via triplet sensitization.

Corrective Action:

  • Shorten the Wavelength: Shift irradiation to < 300 nm (typically 254 nm or 220–240 nm).

  • Check Substituents: If your azirine has a nitro- group (e.g., 3-methyl-2-(4-nitrophenyl)-2H-azirine), the C-N cleavage pathway is electronically favored regardless of wavelength. You may need to redesign the precursor.

  • Monochromatic Source: Broad-spectrum UV lamps often trigger secondary photolysis of the ylide itself. Use a monochromator or specific cutoff filters.

Issue B: "I see no monomeric ylide, only dimers (diazatrienes) or complex oligomers."

Diagnosis: The Carbenoid Trap. Nitrile ylides are resonance hybrids. While we draw them as 1,3-dipoles, they have significant carbene character at the carbon terminus. In the absence of a dipolarophile, or at high concentrations, they react with themselves.

Corrective Action:

  • The Dilution Rule: If performing kinetic studies, ensure azirine concentration is < 10⁻⁴ M .

  • Matrix Isolation: You cannot observe the monomer in fluid solution without ultrafast laser flash photolysis (LFP). Switch to a solid matrix (see Protocol 1).

Issue C: "My IR spectrum in the matrix is messy. I can't identify the ylide."

Diagnosis: Photochemical Reversibility. Nitrile ylides are photochromic.[1] Upon prolonged irradiation, they can revert to the azirine or rearrange to 2-azabuta-1,3-dienes.

Corrective Action:

  • Annealing: Gently warm the matrix (e.g., from 10 K to 30 K) to see if the bands disappear (confirming thermal instability).

  • Difference Spectroscopy: Take a spectrum before irradiation and subtract it from the spectrum after irradiation. Positive peaks are your ylide; negative peaks are your azirine.

Technical Visualization: Reaction Pathways

The following diagram illustrates the critical bifurcation points controlled by wavelength and temperature.

AzirinePathways Azirine 2H-Azirine (Precursor) ExcitedState Excited State (S1 / T1) Azirine->ExcitedState hv (absorption) NitrileYlide Nitrile Ylide (1,3-Dipole) ExcitedState->NitrileYlide C-C Cleavage (< 300 nm) Ketenimine Ketenimine (C-N Cleavage) ExcitedState->Ketenimine C-N Cleavage (> 300 nm or NO2-subst) NitrileYlide->Azirine hv (Reversion) Dimer Dimers/Oligomers (Carbenoid Rxn) NitrileYlide->Dimer High Conc. No Trap Heterocycle 5-Membered Heterocycle NitrileYlide->Heterocycle + Dipolarophile (Trapping)

Figure 1: Mechanistic bifurcation in 2H-azirine photolysis. Note the reversibility of the ylide formation and the wavelength dependence of the cleavage site.

Standard Operating Protocols (SOPs)

Protocol 1: Cryogenic Matrix Isolation (Spectroscopic Verification)

For the definitive structural proof of a specific nitrile ylide.

Prerequisites:

  • Closed-cycle Helium Cryostat (capable of 10 K).

  • CsI or KBr window.

  • FTIR Spectrometer.[2]

Step-by-Step:

  • Deposition: Co-deposit the 2H-azirine vapor mixed with a large excess of host gas (Argon or Nitrogen, ratio 1:1000) onto the CsI window at 10–20 K .

    • Why? High dilution prevents dimerization; low T prevents thermal decay.

  • Baseline Scan: Record the FTIR spectrum of the unphotolyzed azirine.

  • Irradiation: Irradiate the window through an outer quartz port using a High-Pressure Mercury Lamp (e.g., 200W) equipped with a cutoff filter (λ > 220 nm) to avoid destroying the matrix.

    • Time: Pulse for 5–10 minutes.

  • Detection: Record the FTIR spectrum immediately.

  • Validation (The "Dark" Step): Turn off the UV source. Allow the matrix to sit or slightly anneal (warm to 35 K).

    • Result: If peaks at 1900–2200 cm⁻¹ (cumulenic stretch) appear upon UV and disappear/diminish upon warming/visible light bleaching, you have isolated the nitrile ylide.

Protocol 2: Flow Chemistry Trapping (Synthetic "Isolation")

For generating measurable quantities of adducts without dimerization.

Prerequisites:

  • Microfluidic photo-reactor (transparent to UV, e.g., FEP tubing).

  • Back-pressure regulator (4–8 bar).

Step-by-Step:

  • Solution Prep: Dissolve 2H-azirine (0.05 M) and the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.5 equiv) in anhydrous Acetonitrile.

    • Note: Benzene is traditional but Acetonitrile is better for polar ylide stabilization.

  • Flow Parameters: Set flow rate to achieve a residence time of 5–10 minutes (depending on reactor volume and photon flux).

  • Irradiation: Expose the tubing to UV (300 nm lamps often suffice for flow due to better light penetration than batch).

  • Collection: Collect the effluent into a flask containing a scavenger (if necessary) or evaporate solvent immediately.

    • Advantage:[3][4][5][6] The ylide reacts with the trap seconds after generation, preventing the "concentration" of free ylide that leads to dimers.

Reference Data: Spectroscopic Signatures

Use this table to verify your matrix isolation data.

SpeciesCharacteristic IR Band (cm⁻¹)Description
2H-Azirine (Precursor) 1700 – 1780C=N stretch (strained).
Nitrile Ylide (Allenic) 1900 – 2050Strong, broad absorption (C=N=C).
Nitrile Ylide (Propargylic) 2200 – 2250Sharp, weak absorption (C≡N-C).
Ketenimine (Side Product) > 2000Very strong, sharp (C=C=N).

Note: The shift between Allenic and Propargylic forms depends on the substituents (R). Electron-withdrawing groups tend to favor the propargylic form.

Workflow Logic Diagram

MatrixProtocol Start Start: Pure 2H-Azirine Deposition Deposition: Ar Matrix @ 10K (Ratio 1:1000) Start->Deposition IR_Base Record Baseline IR Deposition->IR_Base UV_Hit UV Irradiation (λ < 300 nm, 5 min) IR_Base->UV_Hit IR_Test Record IR Spectrum UV_Hit->IR_Test Decision New Peaks @ 1900-2200 cm⁻¹? IR_Test->Decision Yes Anneal Matrix (Warm to 35K) Decision->Yes Yes No Check Wavelength (Go to Issue A) Decision->No No Confirm Peaks Decay? (Confirmed Ylide) Yes->Confirm

Figure 2: Decision tree for verifying nitrile ylide presence in cryogenic matrices.

References

  • Mechanistic Foundation & Wavelength Dependence

    • Padwa, A. (1976). Photochemistry of the Carbon-Nitrogen Double Bond.[7][8] Chemical Reviews. Link

    • Singh, B., Zweig, A., & Gallivan, J. B. (1972). Wavelength-dependent photochemistry of 2-aroyl-3-aryl-2H-azirines. Journal of the American Chemical Society.[9] Link

  • Matrix Isolation Protocols

    • Nunes, C. M., et al. (2013).[2] Capture of an Elusive Nitrile Ylide as an Intermediate in Isoxazole–Oxazole Photoisomerization.[2][5] The Journal of Organic Chemistry. Link

    • Orton, E., Collins, S. T., & Pimentel, G. C. (1986). Molecular structure of the nitrile ylide derived from 3-phenyl-2H-azirine in a nitrogen matrix.[2] The Journal of Physical Chemistry. Link

  • Flow Chemistry & Trapping

    • Baumann, M., & Baxendale, I. R. (2013).[5] [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions.[5] Beilstein Journal of Organic Chemistry. Link

Disclaimer: This guide assumes the user is trained in high-vacuum cryogenic systems and UV safety protocols. Always wear UV-protective eyewear when manipulating photolysis equipment.

Sources

Optimizing conditions for trapping nitrile ylides from 3-(3-Methylphenyl)-2H-azirene

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: NY-TRAP-3M-AZ Assigned Specialist: Senior Application Scientist, Photochemistry Division

Executive Summary

You are attempting to trap the nitrile ylide intermediate generated from the photolysis of 3-(3-methylphenyl)-2H-azirene . This is a high-energy, transient species (


 in microseconds at RT).

The Core Challenge: The nitrile ylide is an "ambiphilic" 1,3-dipole. In the absence of a sufficient trapping agent (dipolarophile), it will act as a nucleophile and attack the ground-state azirene (electrophile), leading to dimerization (formation of 1,3-diazabicyclo[3.1.0]hex-3-enes).

Success Metric: Exclusive formation of the


-pyrroline adduct (via [3+2] cycloaddition) with zero dimer background.

Critical Reaction Parameters (The "Hardware")

Q: What light source and wavelength should I use?

A: High-Pressure Mercury Lamp (with Pyrex filter) or 300–310 nm LEDs.

  • The Science: 3-Aryl-2H-azirenes possess an

    
     absorption band typically centered around 240–250 nm, with a tail extending past 300 nm.
    
  • The Risk: The generated nitrile ylide absorbs strongly at

    
     nm and weakly at 
    
    
    
    nm.[1] If you use deep UV (< 280 nm), you risk secondary photolysis of the ylide into ketenimines or irreversible degradation.
  • Recommendation: Use a Pyrex reaction vessel (cutoff

    
     nm) to filter out high-energy UV. This creates a "sweet spot" where the azirene is excited, but the nitrile ylide survives long enough to be trapped.
    
Q: Which solvent system maximizes yield?

A: Benzene (or Toluene) is the Gold Standard. Cyclohexane is a viable alternative.

  • Avoid: Alcohols (MeOH, EtOH) or water.

    • Reason: Nitrile ylides are highly basic. In protic solvents, they undergo rapid protonation to form azaallenium cations or alkoxyimines, completely bypassing the cycloaddition.

  • Avoid: Chlorinated solvents (DCM, chloroform) unless necessary.

    • Reason: While often used, they can participate in radical abstraction reactions under high-intensity UV.

  • Preferred: Benzene is non-polar and chemically inert to the ylide. It stabilizes the dipole sufficiently without quenching it.

Q: How do I prevent dimerization?

A: Kinetic Control via Stoichiometry.

  • The Mechanism: The reaction rate of the ylide with the dipolarophile (

    
    ) must essentially be infinite compared to the rate of reaction with the starting azirene (
    
    
    
    ).
  • The Fix: You cannot change the rate constants, but you can change the concentration.

    • Azirene Concentration: Keep it LOW (0.005 M – 0.01 M).

    • Dipolarophile Concentration: Keep it HIGH (Excess, >10–20 equivalents).

    • Note: If the dipolarophile is a liquid (e.g., methyl acrylate), using it as the co-solvent is often the most effective strategy.

Visualizing the Pathway

The following diagram illustrates the competitive pathways. Your goal is to force the system down the green path (Trapping) and block the red path (Dimerization/Protonation).

NitrileYlidePathways Azirene 3-(3-Methylphenyl)-2H-azirene (Ground State) Excited Excited Singlet (S1) Short-lived Azirene->Excited hv (>280nm) Ylide Nitrile Ylide (1,3-Dipole Intermediate) Excited->Ylide Ring Opening (Intersystem Crossing) Pyrroline Δ1-Pyrroline (Target Adduct) Ylide->Pyrroline k_trap [High Conc.] [3+2] Cycloaddition Dimer Azirene Dimer (1,3-diazabicyclo...) Ylide->Dimer k_dimer [Low Trap Conc.] Reaction with Azirene Proton Alkoxyimine (Solvent Adduct) Ylide->Proton Protic Solvent (MeOH/H2O) Trap Dipolarophile (e.g., Methyl Acrylate)

Caption: Photochemical pathway of 3-(3-methylphenyl)-2H-azirene. Green path indicates optimal trapping conditions; red dashed paths indicate common failure modes.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Major product is a Dimer Dipolarophile concentration is too low.Increase dipolarophile to >20 equivalents. If possible, run the reaction neat in the trapping agent.
Low conversion of Azirene Light source intensity is insufficient or cutoff is too high (>350nm).Switch to a 300 nm source or a medium-pressure Hg lamp. Ensure reaction vessel is Quartz or Pyrex, not standard glass (which blocks UV).
Formation of Methoxy-imines Solvent contamination.Ensure solvent is strictly anhydrous. Do not use alcohols.
Polymerization of Trap UV light initiating radical polymerization of the acrylate/maleimide.Add a radical inhibitor (e.g., hydroquinone) if not already present. The 1,3-dipolar cycloaddition is concerted and not affected by radical inhibitors.
Complex mixture/Tars Over-irradiation (Secondary photolysis).Monitor reaction by TLC/NMR. Stop irradiation immediately upon consumption of the azirene. Do not "cook" the product.

Validated Experimental Protocol

Objective: Synthesis of the pyrroline adduct from 3-(3-methylphenyl)-2H-azirene and Methyl Acrylate.

  • Preparation:

    • Dissolve 3-(3-methylphenyl)-2H-azirene (1.0 mmol) in anhydrous Benzene (20 mL).

    • Note: The concentration is 0.05 M. Do not exceed 0.1 M to minimize dimerization.

  • Add Trapping Agent:

    • Add Methyl Acrylate (20.0 mmol, 20 equivalents).

    • Critical: Ensure the acrylate is fresh. If it contains a stabilizer (MEHQ), it is generally safe to leave it in; however, if radical polymerization is observed, distill the acrylate first.

  • Degassing (Essential):

    • Bubble high-purity Argon or Nitrogen through the solution for 15 minutes.

    • Why? Oxygen can quench excited states and promote oxidative degradation.

  • Irradiation:

    • Place the solution in a Pyrex immersion well or tube (Pyrex acts as a filter,

      
       nm).
      
    • Irradiate with a 450W Medium-Pressure Mercury Lamp externally or in a Rayonet reactor (300 nm bulbs).

    • Cool the reaction externally with a water jacket or fan to maintain Temperature < 25°C.

  • Monitoring:

    • Monitor by TLC every 30 minutes. Look for the disappearance of the azirene spot.

    • Reaction time is typically 1–4 hours depending on lamp intensity.

  • Workup:

    • Evaporate solvent and excess methyl acrylate under reduced pressure (Rotovap).

    • Caution: Do not heat above 40°C during evaporation if possible, as some pyrrolines are thermally sensitive.

    • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Diagnostic Flowchart

Use this decision tree if your yield is below 60%.

TroubleshootingTree Start Yield < 60% CheckDimer Is the Dimer present (NMR/TLC)? Start->CheckDimer YesDimer Yes: Dimer Found CheckDimer->YesDimer Major Product NoDimer No: Complex Mixture/Tar CheckDimer->NoDimer Decomposition Action1 Increase Dipolarophile Conc. (Try 50 equiv or Neat) YesDimer->Action1 CheckSolvent Is Solvent Protic (Alcohol/Water)? NoDimer->CheckSolvent YesProtic Yes CheckSolvent->YesProtic NoProtic No CheckSolvent->NoProtic Action2 Switch to Benzene/Toluene Dry Solvents YesProtic->Action2 CheckFilter Are you using a Filter (Pyrex/ >280nm)? NoProtic->CheckFilter NoFilter No (Quartz/Direct UV) CheckFilter->NoFilter Action3 Install Pyrex Filter Prevent Secondary Photolysis NoFilter->Action3

Caption: Diagnostic logic for troubleshooting low yields in nitrile ylide trapping.

References

  • Padwa, A., & Smolanoff, J. (1971). Photochemical transformations of small-ring heterocyclic systems. XXXI. Photochemistry of 2H-azirines. Journal of the American Chemical Society, 93(2), 548–550. Link

  • Sieber, W., Gilgen, P., Chaloupka, S., Hansen, H. J., & Schmid, H. (1973). Photochemische Cycloadditionen von 3-Phenyl-2H-azirinen mit Triphenylvinylphosphoniumbromid. Helvetica Chimica Acta, 56(5), 1679–1690. Link

  • Padwa, A. (1976). Intramolecular 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition, 15(3), 123–136. Link

  • Khlebnikov, A. F., & Novikov, M. S. (2004). Recent advances in 2H-azirine chemistry. Russian Chemical Reviews, 73(6), 573. Link

  • Muller, F., & Mattay, J. (1993). Photochemical generation and trapping of nitrile ylides.[2][3][4][5][6][7] Chemical Reviews, 93(1), 93-107. (General reference for nitrile ylide photochemistry).

Sources

Computational Support Center: 2H-Azirine Reactivity & Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Operator: Senior Application Scientist Subject: Troubleshooting DFT Protocols for 2H-Azirine Reactivity Reference ID: AZI-DFT-2026

Introduction: The 2H-Azirine Challenge

Welcome to the technical support hub for modeling 2H-azirines. These three-membered nitrogen heterocycles present unique computational challenges due to their immense ring strain (~45-50 kcal/mol) and dual reactivity modes.

Whether you are studying the thermal electrocyclic ring opening to nitrile ylides (C2–C3 cleavage) or the formation of vinyl nitrenes (C2–N cleavage), standard "black-box" DFT approaches often fail. This guide addresses the specific failure points in predicting their reactivity and selectivity.

Module 1: Pre-Calculation Setup & Methods

Q: Which functional/basis set combination should I use for 2H-azirines? B3LYP seems to underestimate my barriers.

A: You are encountering a known artifact. While B3LYP is robust for organic ground states, it often fails to accurately describe the kinetics of highly strained ring openings and 1,3-dipolar cycloadditions (1,3-DC).

Diagnosis: The ring strain in 2H-azirine requires a method that accurately captures medium-range correlation energy. B3LYP tends to over-stabilize delocalized transition states, leading to artificially low barriers. Furthermore, if you are modeling cycloadditions, dispersion interactions (van der Waals forces) are critical for predicting stereoselectivity (endo/exo), which B3LYP lacks.

Recommended Protocol:

TaskRecommended Level of TheoryReason
Geometry Opt B3LYP-D3(BJ) or

B97X-D
/ 6-31G(d,p)
Dispersion corrections (-D3) are mandatory for accurate

-stacking in TS structures.
Energetics (SP) M06-2X / 6-311++G(d,p)M06-2X is the "gold standard" for main-group kinetics and reaction barrier heights [1].
Solvation SMD (Solvation Model based on Density)CPCM/PCM are often insufficient for the highly polar nitrile ylide intermediate.

Critical Note: For the basis set, diffuse functions (++) are essential when modeling the nitrile ylide intermediate, as the negative charge is often delocalized or resides on a carbanionic center.

Module 2: Modeling Ring Opening (Reactivity)

Q: I cannot locate the Transition State (TS) for the thermal ring opening. The optimization oscillates or collapses.

A: This is usually due to confusion regarding the reaction coordinate or the shallowness of the nitrile ylide potential energy surface.

Troubleshooting Steps:

  • Verify the Bond Cleavage:

    • Thermal/Photochemical (1,3-Dipole formation): Cleavage of the C2–C3 single bond . This yields the Nitrile Ylide .[1][2]

    • Thermal (Nitrene formation): Cleavage of the N–C2 double bond . This yields a Vinyl Nitrene .[3] This path usually has a much higher barrier thermally but is accessible photochemically.

  • The "Shallow Minimum" Issue: The nitrile ylide product is often a high-energy intermediate with a very shallow well. If your TS search collapses back to the azirine, the barrier might be lower than expected, or the ylide is not a true minimum on your chosen potential energy surface (PES).

Workflow Visualization (DOT):

AzirineReactivity Azirine 2H-Azirine (Reactant) TS_CC TS: C2-C3 Cleavage (Concerted) Azirine->TS_CC Thermal/hv (Electrocyclic) TS_CN TS: N-C2 Cleavage (High Energy) Azirine->TS_CN hv (n->pi*) Ylide Nitrile Ylide (1,3-Dipole) TS_CC->Ylide Ring Opening Nitrene Vinyl Nitrene (Reactive) TS_CN->Nitrene Cycloadd Cycloaddition Product Ylide->Cycloadd + Dipolarophile (1,3-DC)

Figure 1: Mechanistic divergence in 2H-azirine ring opening. The primary thermal pathway for cycloaddition precursors is the C2-C3 cleavage.

Q: My nitrile ylide geometry is linear, but the literature says it should be bent. Which is correct?

A: It depends on the substituents.

  • Allenyl-type (Linear):

    
    . Favored when steric bulk is low.
    
  • Propargyl-type (Bent):

    
    . Favored by specific electronic stabilization.
    

Action: Run a scan of the


 angle. If the potential energy surface is flat (less than 1 kcal/mol difference), treat the geometry as fluxional. Do not force symmetry (

or

) unless verified by frequency analysis (0 imaginary frequencies).

Module 3: Predicting Selectivity (Regio- & Stereo-)

Q: How do I predict Regioselectivity for the 1,3-DC of azirine-derived ylides? FMO theory isn't matching my experimental results.

A: Frontier Molecular Orbital (FMO) theory is a useful starting point but often fails for 2H-azirines because it neglects Distortion Energy .

The Fix: Distortion/Interaction Model Regioselectivity is determined by the interplay of two factors:

  • Interaction Energy (

    
    ):  Related to FMO overlap (HOMO of dipole + LUMO of dipolarophile).
    
  • Distortion Energy (

    
    ):  The energy required to distort the ground-state reactants into their transition state geometries.
    

Step-by-Step Protocol:

  • Calculate FMOs:

    • Nitrile Ylides are typically Type I (HOMO-controlled) dipoles [2].

    • Calculate the HOMO coefficient of the Ylide carbons and the LUMO coefficient of the dipolarophile.

    • Rule: The atoms with the largest coefficients bond together.

  • Calculate Distortion Energy (If FMO is ambiguous):

    • Perform a Single Point Energy (SPE) calculation on the distorted reactants (using the geometry they possess in the TS) but isolated in space.

    • 
      .
      
    • The pathway with the lower distortion energy is often the kinetic product, even if FMO suggests otherwise.

Selectivity Workflow (DOT):

Selectivity Start Define Reactants: Nitrile Ylide + Alkene FMO Calculate FMOs (HOMO_ylide / LUMO_alkene) Start->FMO Gap Check Energy Gap FMO->Gap LargeGap Large Gap (>8 eV) Reaction is Slow Gap->LargeGap SmallGap Small Gap Reaction is Fast Gap->SmallGap Coeff Compare Orbital Coefficients SmallGap->Coeff Conflict Coefficients Ambiguous? Coeff->Conflict Match Large-Large / Small-Small Predicts Regioisomer A Conflict->Match No Distortion Calculate Distortion Energy (Activation Strain Model) Conflict->Distortion Yes Final Select Pathway with Lowest Total Barrier Distortion->Final

Figure 2: Decision tree for predicting regioselectivity. When electronic effects (FMO) are subtle, steric distortion often dictates the major isomer.

Module 4: Common Error Codes & Fixes

Error / SymptomProbable CauseSolution
SCF Convergence Failure (during Ylide opt)Charge sloshing (delocalized

-system).
Use SCF=XQC (Quadratic Convergence) or SCF=Fermi (Temperature broadening) in Gaussian.
Imaginary Freq > 1 (in TS search)Optimization found a higher-order saddle point (e.g., rotation of a methyl group during bond formation).Visualize the imaginary modes. If one is methyl rotation, freeze that coordinate or pre-optimize the rotamer. Use Opt=(CalcFc,TS,NoEigenTest).
Barrier is Negative Basis set superposition error (BSSE) or lack of entropy correction.1. Check if comparing

or

.

is required.2. Ensure all stationary points are at the same level of theory.3. Use Counterpoise correction if using small basis sets (though 6-311++G** usually negates this).

References

  • Lan, Y., Zou, L., Cao, Y., & Houk, K. N. (2011).[4] Computational methods to calculate accurate activation and reaction energies of 1,3-dipolar cycloadditions of 24 1,3-dipoles. The Journal of Physical Chemistry A, 115(47), 13906–13920.[4] Link

  • Liu, Y., Guan, P., Wang, Y., Liu, L., & Cao, J. (2015). Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations. The Journal of Physical Chemistry A, 119(1), 67–78. Link

  • Melo, T. M. V. D. (2004). Exploiting 2-Halo-2H-Azirine Chemistry. Current Organic Synthesis, 1, 275-292. Link

  • Essam M. Hussein et al. (2022).[5] Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides. Journal of Molecular Structure. Link

Sources

Troubleshooting low conversion rates in 2H-azirine cycloaddition reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in 2H-Azirine Cycloadditions Audience: Synthetic Chemists & Drug Discovery Researchers

Status: ACTIVE

Ticket: #AZR-2H-CNV Priority: High (Process Critical)

Welcome to the 2H-Azirine Technical Support Center . You are likely here because your cycloaddition reaction has stalled, decomposed, or yielded a complex mixture of dimers instead of the desired heterocycle.

2H-azirines are highly strained (


), reactive 3-membered rings. Their utility in synthesizing pyrroles, oxazoles, and imidazoles is unrivaled, but they are unforgiving. This guide treats your reaction as a failing system, diagnosing the root cause of low conversion through mechanistic logic.
Part 1: The Diagnostic Workflow

Before altering variables, determine the mode of failure. Is your starting material (SM) inert, or is it being consumed by parasitic side reactions?

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Does Azirine SM Remain? Start->CheckSM Activation Activation Barrier Too High CheckSM->Activation Yes (SM Intact) Decomp Parasitic Side Reactions CheckSM->Decomp No (SM Gone/Tarry) MethodCheck Check Activation Method Activation->MethodCheck Thermal Thermal: Increase T or Switch to Photo/LA MethodCheck->Thermal If Heating Photo Photo: Check Wavelength (Are you hitting n-π*?) MethodCheck->Photo If Irradiating DimerCheck Check for Pyrazine/Dimer Decomp->DimerCheck Concentration Dilution Issue: High Conc favors Dimer DimerCheck->Concentration Major Peak Moisture Hydrolysis: Check Solvent Dryness DimerCheck->Moisture Broad Decomp

Figure 1: Diagnostic logic tree for isolating the cause of low conversion in azirine cycloadditions.

Part 2: Troubleshooting Modules
Module 1: The "Activation Gap" (Starting Material Persists)

Symptom: The reaction has run for 24h+, but TLC/NMR shows mostly unreacted 2H-azirine.

Root Cause: 2H-azirines require ring opening to generate the reactive 1,3-dipole (nitrile ylide).[1][2] If this barrier isn't crossed, no reaction occurs.

  • Thermal Activation: Thermal ring opening involves C2-C3 bond cleavage. This often requires temperatures

    
     (e.g., refluxing toluene or xylene). If your dipolarophile is thermally unstable, the reaction will fail.
    
  • Photochemical Activation: This is the preferred method for sensitive substrates. However, wavelength specificity is critical .

    • Short Wavelength (<300 nm): Favors C-C cleavage

      
      Nitrile Ylide  (Desired for cycloaddition).
      
    • Long Wavelength (~366 nm): Can favor C-N cleavage

      
      Vinyl Nitrene  (Leads to different products or simple rearrangement).[3]
      

Corrective Action:

  • Switch to Photochemistry: If thermal reflux fails or degrades the dipolarophile, use UV irradiation (high-pressure Hg lamp with Pyrex filter,

    
    ) to access the nitrile ylide at room temperature [1].
    
  • Lewis Acid (LA) Catalysis: If thermal/photo is not an option, use Lewis Acids (e.g.,

    
    , 
    
    
    
    ). These coordinate to the azirine nitrogen, lowering the activation energy for ring opening or acting as a template for the dipolarophile [2].
Module 2: The "Dimerization Trap" (Low Yield, Complex Mixture)

Symptom: Starting material is consumed rapidly, but the desired cycloadduct is minor. NMR shows pyrazine or dihydropyrazine derivatives.

Root Cause: The Nitrile Ylide intermediate is a nucleophile. If the concentration of the dipolarophile is too low, or the concentration of the azirine is too high, the nitrile ylide will react with another molecule of azirine (acting as the electrophile) to form a dimer (pyrazine) [3].

Corrective Action:

  • Inverse Addition: Do not dump the azirine into the flask. Add the 2H-azirine slowly (via syringe pump) to a solution containing a large excess (5–10 equiv) of the dipolarophile.

  • Ultra-Dilution: Run the reaction at

    
     or lower to statistically favor the Azirine-Dipolarophile collision over the Azirine-Azirine collision.
    
Module 3: Catalyst Poisoning & Hydrolysis

Symptom: Reaction stops halfway; formation of amides or ketones observed.

Root Cause:

  • Hydrolysis: The C=N bond in 2H-azirines is susceptible to hydrolysis, leading to

    
    -aminoketones.
    
  • Catalyst Deactivation: If using transition metals (e.g., Cu, Rh) or Lewis Acids, basic impurities (amines) or moisture can poison the catalyst.

Corrective Action:

  • The "Flame-Dry" Rule: 2H-azirine chemistry must be performed under strictly anhydrous conditions (Ar/

    
     atmosphere).
    
  • Scavengers: Add

    
     molecular sieves to the reaction vessel.
    
Part 3: Mechanistic Visualization

Understanding the competition between the productive pathway (Nitrile Ylide) and the destructive pathway (Dimerization) is key to optimization.

ReactionPathway Azirine 2H-Azirine (SM) Excitation Ring Opening (Heat/hv/LA) Azirine->Excitation NitrileYlide Nitrile Ylide (1,3-Dipole) Excitation->NitrileYlide C-C Cleavage Product Cycloadduct (Pyrroline/Pyrrole) NitrileYlide->Product Path A: High Dilution Excess Dipolarophile Dimer Pyrazine Dimer (Side Product) NitrileYlide->Dimer Path B: High Conc (Dimerization) Dipolarophile + Dipolarophile (Alkene/Alkyne) Dipolarophile->Product Azirine2 + 2H-Azirine (Self-Reaction) Azirine2->Dimer

Figure 2: Mechanistic divergence. Path A (Green) is favored by high dilution and excess dipolarophile. Path B (Grey) dominates when azirine concentration is high.

Part 4: Standardized Optimization Protocol

Protocol ID: AZR-OPT-01 Objective: Maximize conversion of 2H-azirine to pyrroline cycloadduct.

VariableStandard ConditionOptimization Adjustment
Concentration

Reduce to

to suppress dimerization.
Stoichiometry 1:1Increase Dipolarophile to 5–10 equiv .
Solvent DCM or TolueneEnsure solvent is anhydrous . Avoid nucleophilic solvents (MeOH).
Addition BatchSlow addition of Azirine over 1–2 hours.
Catalyst NoneScreen

or

(

) [4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and cool under Argon. Add the dipolarophile (5.0 equiv) and anhydrous solvent (toluene for thermal, benzene/DCM for photo).

  • Activation:

    • Thermal: Heat to reflux (

      
      ).
      
    • Photo: Position UV lamp (300 nm filter) 5 cm from flask.

  • Addition: Dissolve the 2H-azirine (1.0 equiv) in a minimal amount of solvent. Load into a syringe pump.

  • Execution: Add the azirine solution dropwise over 2 hours while maintaining reflux/irradiation.

  • Monitoring: Monitor by NMR (not just TLC, as azirines can decompose on silica). Look for the disappearance of the C3-H singlet (

    
    ).
    
Part 5: FAQ

Q: I see a "vinyl nitrene" mentioned in literature. Is that my intermediate? A: Likely not, if you are aiming for [3+2] cycloaddition. Vinyl nitrenes usually result from C-N bond cleavage (often via long-wavelength photolysis or specific transition metals) and lead to rearrangements like indole formation. For standard cycloadditions, you want the nitrile ylide (C-C cleavage) [1].

Q: Can I use silica gel chromatography? A: Proceed with caution. 2H-azirines are basic and strained; they often decompose on acidic silica. Pre-treat your silica with


 or use neutral alumina for purification.

Q: My reaction works with electron-deficient alkenes but fails with electron-rich ones. A: This is an orbital mismatch. Nitrile ylides are generally HOMO-controlled dipoles (nucleophilic). They react best with electron-deficient dipolarophiles (LUMO-controlled). To react with electron-rich alkenes, you may need to modify the azirine substituents to lower its HOMO or use a Lewis Acid to activate the alkene [5].

References
  • Padwa, A. (1976). Photochemistry of the Carbon-Nitrogen Double Bond.[4] Chemical Reviews, 77(1), 37–68.

  • Alves, M. J., et al. (2009). Lewis Acid-Catalyzed Hetero-Diels–Alder Cycloadditions of 2H-Azirines. Synlett, 2009(14), 2231-2234.

  • Gilchrist, T. L. (2001). Activated 2H-Azirines as Dienophiles and Electrophiles. Aldrichimica Acta, 34(2), 51-55.

  • Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed Selective [3+2] Cycloaddition of 2-Aryl-N-tosylaziridines with Aldehydes and Ketones. The Journal of Organic Chemistry, 78(6), 2311–2326.

  • Heimgartner, H. (1991). 3-Amino-2H-azirines, Synthons for alpha,alpha-disubstituted alpha-amino acids in Heterocyclic and Peptide Synthesis. Angewandte Chemie International Edition, 30(3), 238-264.

Sources

Validation & Comparative

Reactivity of 2H-azirines versus N-substituted aziridines: a comparative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2H-azirines (unsaturated, strained imines) and N-substituted aziridines (saturated, strained amines).[1] While both are three-membered nitrogen heterocycles driven by ring strain, their divergent electronic structures dictate fundamentally different synthetic applications.[1]

The Core Distinction:

  • 2H-Azirines function primarily as electrophiles at the C3 position or as photochemical precursors to nitrile ylides (1,3-dipoles).[1] They are "masked" 1,3-dipoles essential for constructing complex 5-membered heterocycles (e.g., oxazoles, pyrroles).[1]

  • N-Substituted Aziridines act as spring-loaded electrophiles for nucleophilic ring-opening reactions.[1] Their reactivity is controlled by the N-substituent (activated vs. non-activated), serving as vital building blocks for functionalized amines and amino acids.[1]

Structural & Electronic Profiling

To predict reactivity, one must understand the frontier orbitals and strain energies involved.

Feature2H-AzirineN-Substituted Aziridine
Structure Unsaturated (

bond), planar C-N-C segment.[1]
Saturated, tetrahedral-like carbons.[1]
Ring Strain Energy (RSE) High (~44–48 kcal/mol) .[1] The

bond imposes severe angle compression.
Moderate (~26–27 kcal/mol) .[1] Comparable to epoxides.
Electronic Character C3 is highly electrophilic due to the imine bond polarization and strain.Nucleophilic N (if N-alkyl) or Electrophilic C (if N-activated, e.g., -Ts, -Boc).[1]
Aromaticity Non-aromatic . (Note: The tautomeric 1H-azirine is anti-aromatic and unstable).[1]Non-aromatic.
Primary Reactive Intermediate Nitrile Ylide (via photolysis).[1][2][3][4]Aziridinium Ion (acid-catalyzed) or Azomethine Ylide (specific thermal conditions).[1]

Comparative Reactivity Matrix

The following table contrasts how these species behave under standard synthetic conditions.

Reaction Class2H-Azirine BehaviorN-Substituted Aziridine Behavior
Nucleophilic Attack Exclusive C3 Attack. Nucleophiles (RMgX, LiR) attack the imine carbon.[1] Often leads to aziridines or ring-opened imines.[1][5]Regioselective C2/C3 Attack. • Activated (N-EWG): Attack at less hindered C (SN2).[1] • Non-activated: Attack at more substituted C (SN1-like via aziridinium).[1]
Photochemistry Ring Opening (C2-C3 cleavage). Generates Nitrile Ylides (R-C≡N⁺-C⁻-R).[1] Reacts as a 4

component in [3+2] cycloadditions.[1]
Ring Opening (C-C cleavage). Generates Azomethine Ylides . Reacts in [3+2] cycloadditions (e.g., with fullerenes/alkenes).
Thermolysis C-N Bond Cleavage. Forms Vinyl Nitrenes .[4] Leads to pyrroles or indoles via C-H insertion.Stable (generally) until high temps, unless specifically substituted to form ylides.[1]
Cycloaddition Role Acts as 2

component
(dienophile) in Diels-Alder reactions.[1]
Rarely acts as a dienophile; usually requires ring opening first.

Mechanistic Deep Dive

2H-Azirine: The Nitrile Ylide Gateway

The unique utility of 2H-azirines lies in their response to UV light (typically 300–350 nm).[1] The absorption of a photon causes the cleavage of the C2-C3 bond (the single C-C bond), generating a linear nitrile ylide . This species is a reactive 1,3-dipole that can be trapped by dipolarophiles to form 5-membered rings.[1]

AzirineMechanism cluster_0 Photochemical Activation cluster_1 Trapping ([3+2] Cycloaddition) Azirine 2H-Azirine (Strained Imine) Excited Excited State (n -> u03c0*) Azirine->Excited hv (300 nm) Ylide Nitrile Ylide (1,3-Dipole) Excited->Ylide Ring Opening (Disrotatory) Product 5-Membered Heterocycle (e.g., Imidazole, Pyrroline) Ylide->Product + Dipolarophile Dipolarophile Dipolarophile (e.g., R-CN, R-COOR) Dipolarophile->Product

Figure 1: Photochemical generation of nitrile ylides from 2H-azirines and subsequent trapping.[1]

N-Substituted Aziridine: Regioselective Ring Opening

For aziridines, the mechanism is driven by the relief of ring strain (~27 kcal/mol) and the nature of the N-substituent.

  • Activated Aziridines (N-Tosyl/N-Acyl): The N-substituent withdraws electron density, making the ring carbons electrophilic.[1] Nucleophiles attack the least hindered carbon via an SN2 mechanism (Inversion of configuration).

  • Non-Activated Aziridines (N-Alkyl): The nitrogen is basic.[1][6] Protonation forms an aziridinium ion. The bond to the most substituted carbon weakens (elongates), directing nucleophilic attack there (SN1-like character).[1]

AziridineMechanism cluster_activated Activated (N-Ts, N-Ac) cluster_nonactivated Non-Activated (N-Alkyl) Aziridine N-Substituted Aziridine Act_Path Strong EWG on N Aziridine->Act_Path NonAct_Path Basic N Aziridine->NonAct_Path SN2 S_N2 Attack (Least Hindered C) Act_Path->SN2 Prod_A Product A (Inversion) SN2->Prod_A Aziridinium Aziridinium Ion (Protonated) NonAct_Path->Aziridinium + H+ / Lewis Acid SN1 S_N1-like Attack (Most Substituted C) Aziridinium->SN1 Prod_B Product B (Retention/Inversion Mixed) SN1->Prod_B

Figure 2: Divergent ring-opening mechanisms of aziridines based on N-substitution.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-2H-azirine (Vinyl Azide Thermolysis Route)

Context: 2H-azirines are rarely bought; they are made in situ or freshly prepared.[1]

Reagents:

  • 
    -Azidostyrene (Caution: Potentially explosive, handle small scales behind blast shield).[1]
    
  • Solvent: Toluene (anhydrous).[1]

Methodology:

  • Preparation: Dissolve

    
    -azidostyrene (1.0 mmol) in anhydrous toluene (10 mL) in a pressure tube or round-bottom flask equipped with a reflux condenser.
    
  • Thermolysis: Heat the solution to 110°C (reflux) under an argon atmosphere.

  • Monitoring: Monitor by TLC or IR. The disappearance of the azide peak (~2100 cm⁻¹) and appearance of the C=N stretch (~1740 cm⁻¹) indicates conversion.

  • Workup: Cool to room temperature. Remove solvent in vacuo at low temperature (< 40°C) to avoid decomposition.[1]

  • Purification: Rapid chromatography on silica gel (neutralized with 1% Et3N) or use directly in the next step (recommended due to instability).[1]

Protocol B: Regioselective Ring Opening of N-Tosyl Aziridine

Context: Standard procedure for accessing


-functionalized amines.[1]

Reagents:

  • 2-Methyl-1-tosylaziridine (1.0 equiv).[1]

  • Nucleophile: Thiophenol (PhSH) (1.2 equiv).[1]

  • Base: K₂CO₃ (1.5 equiv).[1]

  • Solvent: Acetonitrile (MeCN).[1]

Methodology:

  • Setup: To a stirred solution of 2-methyl-1-tosylaziridine (1 mmol) in MeCN (5 mL) at 0°C.

  • Addition: Add K₂CO₃ followed by the dropwise addition of PhSH.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Mechanistic Note: As an activated aziridine, the thiolate nucleophile will attack the primary carbon (C3, less hindered) via SN2.

  • Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Analysis: Dry organic layer over MgSO₄.

    • Expected Product: N-(2-(phenylthio)propyl)-4-methylbenzenesulfonamide (Terminal attack product).[1]

References

  • Padwa, A. (1976).[1] Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews. Link[1]

  • Gilchrist, T. L. (1987).[1] The Chemistry of 2H-Azirines. Advances in Heterocyclic Chemistry. Link

  • Hu, X. E. (2004).[1] Nucleophilic Ring Opening of Aziridines. Tetrahedron. Link[1]

  • Srivastava, N., & Ha, H. J. (2023).[1] Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Link

  • Melo, T. M. (2004).[1] Exploiting 2-Halo-2H-Azirine Chemistry. Current Organic Synthesis.[4] Link

  • Alves, M. J., et al. (2009).[1][5] Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines. Molecules. Link[1]

Sources

Spectroscopic Fingerprinting of 2H-Azirine: Regioisomers and Valence Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in heterocyclic chemistry and drug discovery, 2H-azirines represent a unique class of strained, 3-membered imines.[1] They serve as "masked" 1,3-dipoles (nitrile ylides) and precursors to complex alkaloids and non-proteinogenic amino acids.

The primary analytical challenge lies in distinguishing the stable 2H-azirine core from its unstable tautomer (1H-azirine ), its regioisomers (e.g., 2- vs. 3-substituted), and its photochemical valence isomers (nitrile ylides ). This guide provides a definitive spectroscopic framework for identifying these species, supported by experimental data and self-validating protocols.

Structural Dynamics & Stability Landscape

Before interpreting spectra, one must understand the thermodynamic landscape. The term "azirine isomer" typically refers to one of three distinct categories in experimental contexts:

  • Tautomers:

    
    -azirine (Stable) vs. 
    
    
    
    -azirine (Anti-aromatic, unstable).[2]
  • Regioisomers: Structural isomers differing by substituent placement (e.g., C2-Methyl vs. C3-Methyl).

  • Valence Isomers: Photochemical products like Nitrile Ylides (

    
    ) and Ketene Imines.
    
The 1H vs. 2H Distinction[3][4]
  • 2H-Azirine: The only isolable isomer under standard conditions. The

    
     bond relieves anti-aromaticity.
    
  • 1H-Azirine: Calculated to be ~33 kcal/mol higher in energy due to anti-aromaticity (4

    
     electrons in a planar ring). It is not  observable by standard NMR/IR methods in solution but has been detected in cryogenic matrices (10 K).
    

Critical Insight: If you observe a stable species at room temperature, it is the 2H-isomer . Any spectral assignment to the 1H-isomer without cryogenic matrix isolation is likely erroneous.

Spectroscopic Comparison: Regioisomers

Differentiation of 3-methyl-2-phenyl-2H-azirine (A ) vs. 2-methyl-3-phenyl-2H-azirine (B ).

Distinguishing where substituents are located on the ring is the most common analytical task. The polarity of the


 bond creates distinct magnetic environments.
Table 1: Comparative NMR & IR Data
FeatureIsomer A (3-Me, 2-Ph)Isomer B (2-Me, 3-Ph)Diagnostic Logic

C NMR (Imine C3)
~165–170 ppm~160–165 ppmC3 is deshielded (

). Alkyl substitution (Isomer A) typically shifts C3 slightly upfield relative to Aryl.

C NMR (Saturated C2)
~35–40 ppm~20–30 ppmPrimary Indicator. C2 is

. Methyl on C2 (Isomer B) causes a specific

-shift.

H NMR (Ring Proton)
~2.5–3.0 ppm (at C2)N/A (No H at C2)Isomer A has a methine proton; Isomer B has a quaternary C2.

H NMR (Methyl)
~2.5 ppm (Doublet/Singlet)~1.5–1.7 ppm (Singlet)Methyl on C3 (Imine) is deshielded (allylic-like). Methyl on C2 is shielded.
IR (

Stretch)
~1770–1785 cm⁻¹~1740–1755 cm⁻¹C3-Alkyl (Isomer A) increases bond order slightly vs C3-Aryl, shifting

to higher energy.
Visualization: Spectroscopic Decision Tree

This diagram outlines the logic flow for assigning a 2H-azirine structure based on raw spectral data.

AzirineID Start Unknown C8H7N Isomer (Azirine Candidate) IR_Check IR Spectrum Check Region: 1700-2300 cm⁻¹ Start->IR_Check Azide Band @ ~2100 cm⁻¹ (Strong) IR_Check->Azide Precursor (Vinyl Azide) Ylide Band @ ~2200 cm⁻¹ (Weak/Transient) IR_Check->Ylide Photoproduct (Nitrile Ylide) Azirine Band @ 1740-1790 cm⁻¹ (Medium, C=N) IR_Check->Azirine Target 2H-Azirine NMR_Check ¹³C NMR Analysis Azirine->NMR_Check C3_Shift Check Low Field (160+ ppm) & High Field (20-40 ppm) NMR_Check->C3_Shift Regio_A Isomer A (3-Alkyl) Methyl δH ~2.5 ppm C=N ~1780 cm⁻¹ C3_Shift->Regio_A Methyl on C=N Regio_B Isomer B (2-Alkyl) Methyl δH ~1.6 ppm C=N ~1750 cm⁻¹ C3_Shift->Regio_B Methyl on C(sp3)

Figure 1: Decision logic for distinguishing 2H-azirine regioisomers and contaminants.

Spectroscopic Comparison: Valence Isomers

Differentiation of 2H-Azirine vs. Nitrile Ylide vs. Vinyl Azide.

In photochemical applications (e.g., photo-click chemistry), the 2H-azirine ring opens to a Nitrile Ylide .[1][3] Monitoring this transition is critical.

Table 2: Valence Isomer Fingerprints
SpeciesElectronic NatureIR Signature (

)
UV-Vis (

)
Stability
Vinyl Azide Precursor~2100–2150 cm⁻¹ (Strong,

asym)
~250 nmStable (explosive risk)
2H-Azirine Ground State1740–1790 cm⁻¹ (Med, strained

)
~245 nm (

) ~285 nm (

, weak)
Stable
Nitrile Ylide 1,3-Dipole (Linear)2200–2230 cm⁻¹ (Propargylic) 1900–2050 cm⁻¹ (Allenic)~300–350 nm (Transient)

s lifetime (requires matrix or flash photolysis)

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-2H-Azirine (Neber Rearrangement)

Use this protocol to generate a standard reference standard.

  • Preparation: Dissolve acetophenone oxime tosylate (1.0 eq) in anhydrous toluene.

  • Reaction: Add potassium tert-butoxide (1.2 eq) at 0°C under

    
    . Stir for 2–4 hours.
    
  • Purification:

    • Filter off tosylate salts.

    • Concentrate filtrate in vacuo at <30°C (Azirines are volatile and thermally sensitive).

    • Validation: Run IR immediately. Look for loss of OH (3300 cm⁻¹) and appearance of

      
       (1745 cm⁻¹).
      
  • Storage: Store at -20°C. 2H-azirines hydrolyze to amino ketones upon prolonged exposure to moisture.

Protocol B: In-Situ Photochemical Monitoring (Azirine Ylide)

Use this to verify the formation of the reactive valence isomer.

  • Setup: Prepare a

    
     M solution of 2H-azirine in anhydrous cyclohexane in a quartz cuvette.
    
  • Irradiation: Irradiate with a Hg lamp (

    
     nm) or 300 nm LED.
    
  • Detection:

    • UV-Vis: Monitor the disappearance of the azirine shoulder (~285 nm) and the transient appearance of the nitrile ylide band (~310–340 nm).

    • Trapping (Chemical Proof): Add dimethyl acetylenedicarboxylate (DMAD). The nitrile ylide will undergo [3+2] cycloaddition to form a 2H-pyrrole.

    • Validation: Analyze the final product via

      
      H NMR. The disappearance of the C2-H azirine signal (~3.0 ppm) confirms ring opening.
      
Visualization: Photochemical Pathway

This diagram illustrates the relationship between the isomers during synthesis and reactivity.

ReactionPath VinylAzide Vinyl Azide (Precursor) IR: 2100 cm⁻¹ Nitrene Vinyl Nitrene (Intermediate) VinylAzide->Nitrene Δ or hν (-N₂) Azirine 2H-Azirine (Stable Isomer) IR: 1740-1780 cm⁻¹ Nitrene->Azirine Ring Closure Ylide Nitrile Ylide (Reactive Dipole) UV: >300 nm Azirine->Ylide hν (Ring Opening) Ylide->Azirine Δ (Thermal Reversion) Trapped Pyrrole Derivative (Trapped Product) Ylide->Trapped + Dipolarophile

Figure 2: The photochemical manifold connecting constitutional and valence isomers.

References

  • Gilchrist, T. L., & Rees, C. W. (1969). Carbenes, Nitrenes and Arynes. Nelson.
  • Alves, M. J., et al. (2013). "Comparison of the Photochemistry of 3-Methyl-2-phenyl-2H-azirine and 2-Methyl-3-phenyl-2H-azirine". The Journal of Organic Chemistry, 79(2), 823-823. Link

  • Banert, K., et al. (2018). "Stable but chimeric antiaromatic 1H-azirines? A threefold reinvestigation". Journal of Molecular Structure, 1172, 94-101.[4] Link[4]

  • Nunes, C. M., et al. (2025). "Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study". Physical Chemistry Chemical Physics. Link

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Reactivity of 2H-Azirines and N-Substituted Aziridines". Link

Sources

Biological Profiling and Synthetic Utility of 3-(3-Methylphenyl)-2H-azirene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methylphenyl)-2H-azirene (also known as 3-(m-tolyl)-2H-azirine) represents a critical class of strained 3-membered nitrogen heterocycles. Unlike its saturated aziridine counterparts, the 2H-azirine moiety possesses inherent anti-aromatic character and high ring strain (~45 kcal/mol), making it a potent electrophile.

In drug discovery, this compound serves a dual function:

  • Direct Pharmacophore: As a "warhead" for covalent inhibition of cysteine-dependent enzymes.

  • Bioactive Precursor: As a high-energy synthon for the rapid assembly of oxazoles, imidazoles, and pyrroles found in FDA-approved therapeutics.

This guide objectively compares the m-tolyl derivative against other azirine analogs, highlighting its superior balance between lipophilicity and electrophilic selectivity.

Chemical Biology & Mechanism of Action[1]

The biological activity of 3-(3-Methylphenyl)-2H-azirene is dictated by its reactivity profile. The C=N bond in the strained ring is highly susceptible to nucleophilic attack.

The "Goldilocks" Electronic Effect

The meta-methyl substituent plays a pivotal role in fine-tuning reactivity.

  • Electronic Bias: The methyl group is weakly electron-donating (

    
    ). This reduces the electrophilicity of the C3 carbon slightly compared to the unsubstituted 3-phenyl-2H-azirine, preventing rapid, non-specific hydrolysis in aqueous media while maintaining sufficient reactivity for thiolate targets.
    
  • Lipophilicity: The methyl group increases LogP, enhancing cell membrane permeability compared to polar derivatives like 3-(4-nitrophenyl)-2H-azirine.

Mechanism of Cysteine Trapping

The primary mechanism for biological activity is the irreversible alkylation of nucleophilic cysteine residues. This is the basis for its use in Activity-Based Protein Profiling (ABPP).

Pathway:

  • Nucleophilic attack of the thiolate (

    
    ) at the C3 position.
    
  • Ring opening to form an aziridine intermediate or acyclic imine.

  • Stabilization via proton transfer.

CysteineTrapping Azirine 3-(3-Methylphenyl)-2H-azirene (Electrophile) Transition Tetrahedral Intermediate Azirine->Transition Ring Strain Release Cysteine Cysteine Thiolate (Nucleophile) Cysteine->Azirine Nucleophilic Attack (C3) Adduct S-Alkylated Imine Adduct Transition->Adduct Ring Opening

Comparative Performance Analysis

The following table contrasts 3-(3-Methylphenyl)-2H-azirene with standard derivatives used in medicinal chemistry.

Table 1: Reactivity and Biological Potential Comparison
DerivativeSubstituent Effect (

)
Electrophilicity (

)
Hydrolytic StabilityPrimary Application
3-(3-Methylphenyl) Weak Donor (-0.07) Moderate High Selective Cysteine Probe / Scaffold Synthesis
3-Phenyl (Unsub.)Neutral (0.00)BaselineModerateGeneral Synthetic Intermediate
3-(4-Nitrophenyl)Strong Acceptor (+0.78)Very HighLow (Hydrolyzes)Rapid Labeling (High Background Noise)
3-(4-Methoxyphenyl)Strong Donor (-0.27)LowVery HighRequires Activation (Acid/Photo)

Key Insight: The 3-(3-methylphenyl) derivative offers the optimal trade-off. It is stable enough to survive cellular transport (unlike nitro-variants) but reactive enough to label catalytic cysteines without requiring external photo-activation (unlike methoxy-variants).

Synthetic Utility: From Azirine to Bioactive Scaffolds

Beyond direct activity, this compound is a precursor for Oxazoles (found in antibacterial agents like Virginiamycin) via photochemical rearrangement.

Photochemical Pathway (Nitrile Ylide Intermediate)

Upon UV irradiation (


 nm), the C2-C3 bond cleaves to form a nitrile ylide dipole. This 1,3-dipole can be trapped by dipolarophiles.

Photochemistry Azirine 3-(3-Methylphenyl)-2H-azirene Ylide Nitrile Ylide (1,3-Dipole) Azirine->Ylide hv (300 nm) Ring Opening Oxazole Oxazole Derivative (Bioactive Core) Ylide->Oxazole [3+2] Cycloaddition Aldehyde Aldehyde/Ketone (Dipolarophile) Aldehyde->Oxazole Trapping Agent

Figure 2: Photochemical generation of Nitrile Ylides for Oxazole synthesis.

Experimental Protocols

Synthesis of 3-(3-Methylphenyl)-2H-azirene (Neber Rearrangement)

This protocol is self-validating via IR spectroscopy (characteristic C=N stretch).

Reagents: 3-Methylacetophenone, Hydroxylamine HCl, Tosyl chloride, Pyridine, Base.

  • Oxime Formation: Reflux 3-methylacetophenone (10 mmol) with

    
     (12 mmol) and pyridine in EtOH for 2 hours. Evaporate and crystallize.
    
  • Tosylation: Dissolve oxime in dry pyridine at 0°C. Add TsCl (1.1 eq) slowly. Stir 4h. Pour into ice water to precipitate the O-tosyloxime.

  • Neber Rearrangement: Dissolve the tosyloxime in benzene/toluene. Add potassium tert-butoxide (

    
    -BuOK, 1.2 eq) dropwise at 0°C.
    
  • Workup: Filter the potassium tosylate salt. Distill the filtrate under reduced pressure.

  • Validation:

    • IR: Look for peak at 1740–1780 cm⁻¹ (strained C=N).

    • NMR: C2 protons appear as a singlet at

      
       ppm (if C2 is dimethyl substituted) or distinct doublets if mono-substituted.
      
Kinetic Cysteine Trapping Assay

Objective: Determine relative reactivity (


).
  • Preparation: Prepare a 10 mM stock of the azirine in DMSO.

  • Model Nucleophile: Prepare 1 mM N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Reaction: Mix Azirine (100 µM final) with NAC (1 mM final).

  • Monitoring: Monitor the decay of the azirine UV absorbance (approx. 245 nm) or the appearance of the adduct via LC-MS over 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Synthesis and Antimicrobial Activity of 2H-Azirine-2-carboxylic acids. RSC Advances, 2019.[1] Link

  • 2H-Azirines as Potential Bifunctional Chemical Linkers of Cysteine Residues. Organic Letters, 2020.[2] Link

  • Comparison of the photochemistry of 3-methyl-2-phenyl-2H-azirine and 2-methyl-3-phenyl-2H-azirine. Journal of Organic Chemistry, 2014.[3] Link

  • 2H-Azirine-Based Reagents for Chemoselective Bioconjugation. Journal of the American Chemical Society, 2020. Link

  • Synthesis of Oxazole Derivatives via Photochemical Carboxylation. BenchChem Protocols, 2025. Link

Sources

Head-to-head comparison of different synthetic routes to 3-aryl-2H-azirines

[1][2]

Executive Summary

3-Aryl-2H-azirines are the smallest unsaturated nitrogen heterocycles. They serve as high-energy "spring-loaded" electrophiles and 1,3-dipoles (via nitrile ylides) in the synthesis of complex heterocycles like oxazoles, indoles, and imidazoles. Their synthesis has historically been plagued by safety concerns regarding azide handling and harsh thermal conditions.

This guide provides an objective, head-to-head technical comparison of the three most dominant synthetic routes:

  • The Hemetsberger-Knittel Synthesis (Vinyl Azide Thermolysis)[1]

  • The Neber Rearrangement (Base-Mediated Oxime Cyclization)

  • Oxidative Cyclization of Enamines (The Modern Iodine-Mediated Route)

Route Analysis

Route A: Hemetsberger-Knittel Synthesis (Vinyl Azide Thermolysis)

The "Classic" Standard

This route remains the most widely cited method for generating 2-carboxylate substituted azirines. It relies on the thermal decomposition of vinyl azides, which are easily accessible via the condensation of aldehydes with azidoacetates.

  • Mechanism: The vinyl azide undergoes unimolecular decomposition (usually >100°C) to release N₂, forming a vinyl nitrene. This singlet nitrene rapidly inserts into the adjacent C-H bond (or C-C bond in some cases) to close the azirine ring.

  • Causality: The driving force is the irreversible loss of nitrogen gas (entropy driven). However, the high temperature is necessary to overcome the activation energy of azide decomposition, which poses safety risks.

Protocol (Representative for Ethyl 3-phenyl-2H-azirine-2-carboxylate)
  • Condensation: To a solution of benzaldehyde (10 mmol) and ethyl azidoacetate (12 mmol) in EtOH at -10°C, add NaOEt (12 mmol) dropwise. Stir for 4h.

  • Workup: Quench with NH₄Cl, extract with Et₂O. (Caution: Isolate vinyl azide with care; do not distill).

  • Thermolysis: Dissolve the crude vinyl azide in p-xylene (0.1 M concentration to prevent polymerization).

  • Reaction: Heat to reflux (138°C) for 1–2 hours until N₂ evolution ceases.

  • Purification: Evaporate solvent and purify via short silica plug (Azirines are silica-sensitive; use deactivated silica if possible).

Self-Validating Check: The disappearance of the characteristic Azide IR peak (~2120 cm⁻¹) and the appearance of the C=N stretch (~1740 cm⁻¹) confirms conversion.

Route B: Neber Rearrangement

The "Chemical" Alternative

The Neber rearrangement allows for the synthesis of azirines from ketones without handling potentially explosive organic azides. It is particularly useful for 3-aryl-2H-azirines lacking electron-withdrawing groups at the 2-position.

  • Mechanism: An oxime sulfonate (tosylate or mesylate) is treated with a base. The base abstracts a proton from the α-carbon, forming a carbanion/enamine that displaces the sulfonate leaving group to close the ring.

  • Causality: The choice of leaving group (Tosylate vs. Mesylate) and base (KOtBu vs. Pyridine) dictates the reaction speed. Stronger bases favor the carbanion formation, essential for the cyclization step.

Protocol (Representative for 3-Phenyl-2H-azirine)
  • Oxime Formation: Reflux acetophenone with NH₂OH·HCl and NaOAc in EtOH/H₂O. Isolate oxime.[2]

  • Activation: React oxime (10 mmol) with p-TsCl (11 mmol) in pyridine at 0°C for 12h. Pour into ice water to precipitate the oxime tosylate.

  • Rearrangement: Suspend the oxime tosylate in anhydrous toluene. Add KOtBu (1.1 equiv) slowly at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Purification: Filter off potassium tosylate salts. Concentrate filtrate. Distillation (vacuum) is often possible for simple 3-aryl azirines.

Self-Validating Check: Monitoring the reaction by TLC is effective; the tosylate spot is UV active and distinct from the less polar azirine product.

Route C: Oxidative Cyclization of Enamines

The "Modern Green" Contender

Recent advances (e.g., Wang & Chang, 2018) have popularized the iodine-mediated oxidative cyclization of enamines. This method avoids transition metals and azides entirely.

  • Mechanism: The enamine reacts with molecular iodine to form an

    
    -iodo-iminium intermediate. Elimination of HI and subsequent intramolecular nucleophilic attack by the nitrogen allows ring closure.
    
  • Causality: The use of DBU (base) is critical to sponge up the HI generated, driving the equilibrium toward the cyclized product.

Protocol (Representative for 2,3-Diphenyl-2H-azirine)
  • Enamine Synthesis: Condense deoxybenzoin with ammonia or use a pre-formed enamine.

  • Cyclization: Dissolve enamine (1.0 mmol) in CH₂Cl₂.

  • Addition: Add I₂ (1.2 equiv) and DBU (2.5 equiv) at room temperature.

  • Reaction: Stir for 1 hour. The color changes from dark iodine to pale yellow/orange.

  • Workup: Wash with Na₂S₂O₃ (to remove excess iodine). Dry and concentrate.

Self-Validating Check: The rapid decolorization of iodine indicates reaction progress.

Visualized Mechanistic Pathways

The following diagram illustrates the divergent mechanistic logic of the three routes.

AzirineSynthesiscluster_0Route A: Vinyl Azide (Hemetsberger)cluster_1Route B: Neber Rearrangementcluster_2Route C: Enamine OxidationVinylAzideVinyl Azide(R-C(N3)=CH-CO2Et)NitreneVinyl Nitrene(Singlet)VinylAzide->NitreneHeat (-N2)AzirineA3-Aryl-2H-Azirine(2-Ester)Nitrene->AzirineAInsertionOximeKetone OximeOximeTosOxime TosylateOxime->OximeTosTsCl, PyCarbanionAzirine Intermediate(via displacement)OximeTos->CarbanionBase (KOtBu)AzirineB3-Aryl-2H-Azirine(2-H/Alkyl)Carbanion->AzirineB-TsO-EnamineEnamine(R-C(NH2)=CH-R)IodoImineIodo-IminiumIntermediateEnamine->IodoImineI2AzirineC3-Aryl-2H-Azirine(2-Aryl/H)IodoImine->AzirineCDBU (-HI)

Caption: Comparative mechanistic flow. Red arrows indicate the critical energy/reagent-dependent steps defining the route's safety and speed.

Head-to-Head Comparison Data

FeatureRoute A: Vinyl Azide ThermolysisRoute B: Neber RearrangementRoute C: Enamine Oxidation
Primary Precursor Aldehyde + AzidoacetateKetone (via Oxime)Enamine (Ketone derived)
Safety Profile Low (Explosion risk of azides)High (Standard reagents)High (No metals, no azides)
Atom Economy Moderate (Loss of N₂)Low (Loss of TsOH)Moderate (Loss of HI/Base)
Scalability Limited (Batch); Good (Flow)Good (Batch)Excellent (Batch)
Substrate Scope Best for 2-EWG substituted (Esters)Best for 2-H or 2-Alkyl substitutedBroad (Aryl/Alkyl/Ester)
Typical Yield 70–95%60–85%85–95%
Key Reagents NaOEt, Xylene (Heat)NH₂OH, TsCl, KOtBuI₂, DBU

Decision Matrix for Route Selection

Use the following logic flow to select the optimal route for your specific target molecule.

DecisionTreeStartTarget: 3-Aryl-2H-AzirineQ1Is there an Electron-WithdrawingGroup (Ester/Ketone) at C2?Start->Q1Q2Is the lab equipped forContinuous Flow Chemistry?Q1->Q2YesQ3Is the starting material a Ketone?Q1->Q3No (Alkyl/H/Aryl)RouteAUse Route A:Hemetsberger SynthesisQ2->RouteAYes (Safest for Azides)Q2->RouteANo (Use Blast Shield)RouteBUse Route B:Neber RearrangementQ3->RouteBYes (Legacy/Specific)RouteCUse Route C:Enamine OxidationQ3->RouteCYes (Modern/Scalable)

Caption: Strategic decision tree for selecting the synthetic route based on target structure and lab capabilities.

References

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

    
    -Azidoacrylestern.[1] Monatshefte für Chemie, 103, 194–204.[1] Link[1]
    
  • Wang, M., Hou, J., Yu, W., & Chang, J. (2018). Synthesis of 2H-Azirines via Iodine-Mediated Oxidative Cyclization of Enamines. The Journal of Organic Chemistry, 83(24), 14954–14961. Link

  • Palacios, F., et al. (2002).[3] Preparation, properties and synthetic applications of 2H-azirines. Organic Preparations and Procedures International, 34(3), 219-269. Link

  • Pinho e Melo, T. M. (2006). Recent advances on the synthesis and reactivity of 2H-azirines.[1][4][5][6][7][8] Current Organic Chemistry, 10(7), 787-807. Link

  • Kranz, D. P., & Griesbeck, A. G. (2021). Continuous Flow Photochemistry: Sustainable Synthesis of 2H-Azirines. Beilstein Journal of Organic Chemistry, 17, 188–196. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methylphenyl)-2H-azirene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(3-Methylphenyl)-2H-azirene. As a highly strained and reactive heterocyclic compound, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and maintain environmental integrity. This guide is intended for researchers, scientists, and drug development professionals trained in handling reactive chemical species.

Core Principle: Understanding the Inherent Reactivity

The disposal procedure for any chemical is fundamentally dictated by its reactivity. 3-(3-Methylphenyl)-2H-azirene belongs to the azirine family, which are three-membered unsaturated nitrogen heterocycles.[1] Their defining characteristic is significant ring strain, which renders them highly reactive and susceptible to ring-opening reactions.[1][2] This inherent instability is the primary driver of the specific handling and disposal requirements outlined below. Unlike more stable aromatic systems, the 2H-azirine ring can readily open, acting as either a nucleophile or an electrophile.[1][2] Furthermore, photolysis can efficiently generate highly reactive nitrile ylide intermediates.[1][3]

Due to a lack of specific public safety data for 3-(3-Methylphenyl)-2H-azirene, this guide synthesizes information from the broader class of azirines, the closely related aziridines, and general principles for managing highly reactive chemical waste.[4][5][6][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, a thorough understanding of the potential hazards is critical. The following table summarizes the anticipated hazards based on the chemical class.

Hazard CategoryClassification & StatementCausality & Required PPE
Reactivity Highly Reactive, Potentially Unstable. May undergo violent decomposition from heat, light, friction, or pressure.[8]The high ring strain makes the molecule energetically unstable. All work must be conducted in a certified chemical fume hood.[5][9]
Acute Toxicity Suspected Harmful if Swallowed or Inhaled. May cause respiratory tract irritation.[7][10][11]Small nitrogen heterocycles can be biologically active and toxic.[8] PPE: Full-face respirator, chemical-resistant lab coat.[5][12]
Skin & Eye Damage Suspected to Cause Skin Irritation and Serious Eye Damage. [6][11][13] May cause an allergic skin reaction.[6][14]Reactive compounds can readily react with biological tissues. PPE: Chemical safety goggles and a face shield are mandatory.[5] Wear chemical-resistant gloves (e.g., butyl rubber or laminate). Do not use thin disposable gloves as the sole barrier.
Mutagenicity Suspected of Causing Genetic Defects. [6][13]Aziridine-containing compounds are known mutagens due to their ability to alkylate DNA. This risk is extrapolated to the azirine class. PPE: Double-gloving is recommended. Ensure no skin is exposed.
Environmental Suspected to be Toxic to Aquatic Life with Long-Lasting Effects. [6][11][15]Discharge into the environment must be avoided.[16] Do not dispose of down the drain.[9][16]

Disposal Procedures: A Two-Pathway Approach

The appropriate disposal method depends on whether you are handling an unused/expired bulk container or small quantities of residual material from a reaction workup.

Pathway A: Disposal of Unwanted or Expired Bulk Material

Unopened or unwanted containers of 3-(3-Methylphenyl)-2H-azirene should not be opened or treated in the lab. The risk of handling aged, potentially destabilized material outweighs the benefits of in-lab neutralization.

Step-by-Step Protocol:

  • Do Not Open: Keep the manufacturer's container sealed.

  • Inspect Container: Check for any signs of degradation, such as pressure buildup, discoloration, or container damage. If any are present, treat the container as extremely hazardous and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Labeling: Securely attach a hazardous waste tag to the container.[17] Clearly label it as "Hazardous Waste: 3-(3-Methylphenyl)-2H-azirene, Highly Reactive, Toxic."[5]

  • Segregation: Store the container in a designated, well-ventilated secondary containment area away from incompatible materials, particularly acids, oxidizing agents, and metals.[6][8]

  • Arrange Pickup: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[5][12][16] The ultimate disposal method will likely be high-temperature incineration.[5][16]

Pathway B: Deactivation and Disposal of Small-Scale Reaction Residues

For small quantities (<1 g) of 3-(3-Methylphenyl)-2H-azirene remaining in a reaction vessel or as a dilute solution, a carefully controlled deactivation (quenching) procedure can be performed to render the waste less hazardous before collection.[17] The principle is to force a ring-opening reaction to create a more stable, less reactive species.[1]

Step-by-Step Deactivation Protocol: This procedure must be performed in a chemical fume hood with all appropriate PPE worn.

  • Preparation: Place the reaction vessel containing the azirine residue in an ice/water bath to dissipate heat. Ensure a stirrer is available.

  • Dilution: Add a large excess (at least 20-fold molar excess) of a suitable protic solvent, such as isopropanol or ethanol, to the cooled reaction mixture while stirring. This serves as both a diluent and a reactant.

  • Controlled Hydrolysis/Alcoholysis: While maintaining cooling and stirring, slowly add a dilute aqueous acid solution (e.g., 1 M HCl) dropwise. Azirines readily hydrolyze to give aminoketones, which are significantly less hazardous.[1] The acid catalyzes this ring-opening.

  • Monitor Reaction: Add the acid slowly to control the rate of reaction and prevent a rapid temperature increase. Continue stirring in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.

  • Neutralization: After the quenching period, slowly add a base (e.g., sodium bicarbonate solution) to neutralize the excess acid until the pH is between 6.0 and 8.0.[5]

  • Waste Collection: Transfer the final, neutralized solution into a properly labeled hazardous waste container. The label should list all components of the quenched mixture (e.g., "Quenched 3-(3-Methylphenyl)-2H-azirene reaction mixture, contains aminoketone derivatives, isopropanol, water, sodium chloride").[17]

  • Final Disposal: Store the waste container in a designated satellite accumulation area and arrange for pickup through your EHS office for final disposal.[12]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for 3-(3-Methylphenyl)-2H-azirene.

DisposalWorkflow start Start: Disposal of 3-(3-Methylphenyl)-2H-azirene q_type What is the nature of the waste? start->q_type bulk Unused / Expired Bulk Chemical in Original Container q_type->bulk  Bulk Material residue Small Quantity (<1g) Reaction Residue or Dilute Solution q_type->residue Reaction Residue   proc_bulk_1 DO NOT OPEN. Inspect container integrity. bulk->proc_bulk_1 proc_residue_1 Perform controlled deactivation (quenching) in fume hood with cooling. residue->proc_residue_1 proc_bulk_2 Attach Hazardous Waste Tag. Label as 'Highly Reactive, Toxic'. proc_bulk_1->proc_bulk_2 proc_bulk_3 Store in segregated secondary containment. proc_bulk_2->proc_bulk_3 proc_bulk_4 Contact EHS for licensed hazardous waste disposal. proc_bulk_3->proc_bulk_4 proc_residue_2 Neutralize the final mixture to pH 6-8. proc_residue_1->proc_residue_2 proc_residue_3 Collect in a labeled hazardous waste container detailing all quenched contents. proc_residue_2->proc_residue_3 proc_residue_4 Contact EHS for pickup and final disposal. proc_residue_3->proc_residue_4

Caption: Disposal workflow for 3-(3-Methylphenyl)-2H-azirene.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[4]

  • Alert: Alert colleagues and your supervisor. If the spill is large or you feel unwell, activate the fire alarm and call emergency services.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without exposing yourself further.

  • Containment (Trained Personnel Only): For very small spills, trained personnel wearing full PPE may absorb the material with an inert absorbent like vermiculite or sand.[12] Do not use combustible materials like paper towels or sawdust.[12]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[12][16]

  • Decontaminate: Decontaminate the spill area as per your institution's guidelines.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[5][16]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[6][13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6][16]

Disclaimer: This guide provides procedural recommendations based on the known chemistry of the azirine class and general hazardous waste protocols. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's specific safety and disposal guidelines and adhere to all local, state, and federal regulations.

References

  • Title: Azirine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tips for Safe Handling And Storage of Aziridine Crosslinkers Source: MSN Chemical URL: [Link]

  • Title: Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica Source: 3M URL: [Link]

  • Title: Product Class 5: 1H-Azirines Source: Science of Synthesis URL: [Link]

  • Title: (PDF) Exploiting 2-Halo-2H-Azirine Chemistry Source: ResearchGate URL: [Link]

  • Title: Safety data sheet Source: BASF URL: [Link]

  • Title: Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations Source: PubMed URL: [Link]

  • Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL: [Link]

  • Title: Safety data sheet Source: Carl ROTH URL: [Link]

  • Title: Safety data sheet Source: CPAChem URL: [Link]

  • Title: Safe Handling of Azides Source: University of Pittsburgh URL: [Link]

  • Title: Monocyclic Aziridines: Reactivity & Synthesis Source: Scribd URL: [Link]

  • Title: Treatment Of Reactive Wastes At Hazardous Waste Landfills Source: EPA NEIPS URL: [Link]

  • Title: Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies Source: World Health Organization URL: [Link]

  • Title: Hazardous Waste Disposal Source: AIC URL: [Link]

  • Title: Disposal of Highly Reactive Reagents Source: PennEHRS - University of Pennsylvania URL: [Link]

Sources

Personal protective equipment for handling 3-(3-Methylphenyl)-2H-azirene

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 3-(3-Methylphenyl)-2H-azirene

Executive Safety Summary

Compound Class: Strained Nitrogen Heterocycle (Anti-aromatic/Non-aromatic 3-membered ring).[1] Primary Hazards:

  • Explosive Decomposition: The 2H-azirene ring possesses high strain energy (~45 kcal/mol).[1] Thermal or photochemical excitation can trigger rapid ring opening to form reactive nitrile ylides or vinyl nitrenes, leading to runaway exotherms or explosion, particularly in neat (undiluted) form.

  • Genotoxicity & Alkylation: Structurally related to aziridines, this compound acts as a potent electrophile.[1] The lipophilic 3-methylphenyl group facilitates rapid dermal absorption, increasing the risk of systemic alkylation of DNA/proteins.

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient.[1] You must adopt a "Barrier + Kinetic" protection strategy: Barrier prevents contact; Kinetic controls the energy of the molecule to prevent explosion.

Personal Protective Equipment (PPE) Requirements
Protection ZoneLow Scale (< 50 mg)High Scale (> 50 mg) or Neat MaterialTechnical Rationale
Dermal (Hands) Double Gloving: 1.[1] Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil)Laminate Barrier: 1.[1] Inner: Nitrile2.[1][2] Outer: Silver Shield® (EVOH/PE)3.[1] Over-glove: Nitrile (for dexterity)The methylphenyl moiety increases lipophilicity, accelerating permeation through standard nitrile.[1] Laminate films provide broad chemical resistance.[1]
Respiratory Fume Hood Only: Sash at 18 inches.[1] Face velocity 80-100 fpm.[1]Fume Hood + Blast Shield: Portable polycarbonate shield required for rotary evaporation or weighing.[1]Azirenes are volatile and respiratory sensitizers.[1] Blast shields mitigate shrapnel from glassware failure during decomposition.[1]
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Chemical Splash Goggles + Face Shield (8-inch)Goggles seal against vapors; face shield protects neck/face from thermal runaway splatter.[1]
Body Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tychem® or PVC)Prevents saturation of clothing in case of a spill, which could hold the alkylator against the skin.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Light Protection: 2H-azirenes are photochemically active (precursors to nitrile ylides).[1] Wrap all flasks/vials in aluminum foil or use amber glassware.

  • Cooling Loop: Ensure a cooling bath (Ice/Water or Dry Ice/Acetone) is immediately available.[1] Never handle this compound at temperatures > 25°C.

  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can accelerate radical decomposition pathways in strained amines.[1] Use Toluene or Ethyl Acetate.[1]

Phase B: Synthesis & Handling Workflow

See Diagram 1 for the visual logic flow.

  • Weighing:

    • Do not weigh neat material on an open balance.

    • Technique: Tare a vial with solvent.[1] Add the azirene via glass pipette or spatula directly into the solvent to immediately dilute the ring strain energy. Weigh the difference.

  • Concentration (The Critical Risk Step):

    • Rule: Never rotary evaporate to dryness.[1] Always leave a "solvent cushion" (approx. 10% volume).[1]

    • Temperature: Bath temperature must not exceed 30°C.

    • Vacuum: Use high vacuum to remove solvent at low temperature, rather than heating.[1]

  • Reaction Monitoring:

    • Use TLC plates with fluorescent indicator.[1]

    • Caution: The UV lamp used to visualize the spot (254 nm) can trigger the ring-opening reaction on the plate, changing the observed Rf. Minimize UV exposure time.[1]

Phase C: Deactivation & Disposal

Do not dispose of active azirene in general organic waste.

  • Quenching Principle: Acid-catalyzed hydrolysis opens the strained ring to form a stable amino-ketone or similar acyclic derivative.[1]

  • Protocol:

    • Dilute the waste stream with Methanol.[1]

    • Slowly add 1M HCl or Saturated Ammonium Chloride (NH4Cl).[1]

    • Stir for 1 hour.

    • Check pH (should be acidic).[1]

    • Dispose of as "Halogenated/Non-Halogenated Organic Waste" (depending on solvent) with a "Deactivated Azirene" label.[1]

Visualizations

Diagram 1: Operational Safety Workflow

This flowchart ensures the user follows the correct decision path based on material state.

AzireneHandling Start Start: 3-(3-Methylphenyl)-2H-azirene ScaleCheck Check Scale Start->ScaleCheck LowScale < 50mg: Double Nitrile ScaleCheck->LowScale Analytical HighScale > 50mg: Silver Shield + Shielding ScaleCheck->HighScale Prep/Neat Handling Handling (Dilution Required) LowScale->Handling HighScale->Handling Evap Concentration (No Dryness!) Handling->Evap Workup Quench Quench: MeOH + 1M HCl Handling->Quench Excess Evap->Quench Waste Stream Disposal Dispose: Organic Waste Quench->Disposal

Caption: Operational logic flow emphasizing the divergence in PPE based on scale and the critical prohibition of drying to neatness.

Diagram 2: Emergency Spill Response

Immediate actions for accidental release.

SpillResponse Spill Spill Detected Isolate Evacuate & Isolate (15ft radius) Spill->Isolate PPE_Check Don Silver Shield Gloves + Respirator Isolate->PPE_Check Absorb Cover with Sand/Vermiculite PPE_Check->Absorb Neutralize Apply 1M HCl/MeOH Solution Absorb->Neutralize Collect Collect as Haz Waste Neutralize->Collect

Caption: Step-by-step containment and neutralization protocol for laboratory spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Padwa, A. (1977).[1] Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews, 77(1), 37–68.[1] (Establishes photochemical instability of 2H-azirenes). [1]

  • BenchChem. (2025).[1] A Historical Overview of 2H-Azirine Chemistry: A Technical Guide. (Provides synthesis and quenching context).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. (Basis for Nitrile/Laminate selection).[1][3][4][5]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Guidelines. (Confirming poor resistance of thin nitrile to high hazards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.